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  • Product: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
  • CAS: 1171551-81-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)-1,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, a fluorinated derivative of the versatile 1,4-diazepane scaffold. Due to the limited direct experimental data on this specific salt, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers. The guide covers proposed synthetic pathways, predicted physicochemical properties, potential pharmacological activities, and detailed analytical methodologies for characterization. The introduction of the trifluoroethyl group is of significant interest in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide aims to provide a foundational understanding for the exploration of this compound in drug discovery and development.

Introduction: The Significance of the 1,4-Diazepane Scaffold and Fluorination in Medicinal Chemistry

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (CF3), in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and pKa, which can lead to improved efficacy and safety. This guide focuses on the dihydrochloride salt of 1,4-diazepane bearing a 2,2,2-trifluoroethyl substituent, a modification poised to leverage the benefits of both the diazepine core and fluorination.

Physicochemical Properties

PropertyParent Compound (1,4-Diazepane)Predicted for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane DihydrochlorideRationale for Prediction
Molecular Formula C₅H₁₂N₂C₇H₁₅F₃N₂·2HClAddition of C₂H₃F₃ and two HCl molecules.
Molecular Weight 100.16 g/mol [3]~257.12 g/mol Calculated based on the predicted molecular formula.
Appearance Colorless liquid or solidWhite to off-white crystalline solidSalt formation typically results in a solid form.
Melting Point 40-43 °CExpected to be significantly higher than the free baseIonic nature of the dihydrochloride salt increases melting point.
Boiling Point 169-171 °CNot applicable (decomposes)Salts generally decompose at high temperatures rather than boil.
Solubility Soluble in water and polar organic solventsExpected to be highly soluble in water and lower alcohols (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.The dihydrochloride salt form significantly increases aqueous solubility.
pKa pKa1 ≈ 6.5, pKa2 ≈ 10.5pKa values are expected to be lower than the parent amine due to the electron-withdrawing effect of the trifluoroethyl group.The trifluoroethyl group reduces the basicity of the adjacent nitrogen atom.

Synthesis and Manufacturing

A plausible synthetic route to 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride would involve the N-alkylation of a protected 1,4-diazepane derivative followed by deprotection and salt formation.

Proposed Synthetic Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Trifluoroethylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Dihydrochloride Salt Formation A 1,4-Diazepane B Mono-protected 1,4-Diazepane (e.g., Boc-diazepane) A->B Boc₂O or other protecting group C 1-(2,2,2-Trifluoroethyl)-4-Boc-1,4-diazepane B->C 2,2,2-Trifluoroethyl triflate or 2,2,2-Trifluoroethyl iodide D 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (Free Base) C->D Trifluoroacetic acid (TFA) or HCl in an organic solvent E 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride D->E Ethanolic HCl or HCl gas in an inert solvent

Caption: Proposed multi-step synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Mono-Boc-protected 1,4-diazepane)

  • Dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-protected derivative.

Step 2: Synthesis of tert-butyl 4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxylate

  • Dissolve the mono-Boc-protected 1,4-diazepane (1 equivalent) in an aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2 equivalents).

  • Add 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide (1.1 equivalents) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N-trifluoroethylated product.

Step 3: Synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (Free Base)

  • Dissolve the product from Step 2 in a suitable solvent like DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent like DCM or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base, which may be an oil.

Step 4: Formation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

  • Dissolve the free base from Step 3 in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) or bubble HCl gas through the solution until precipitation is complete. A slight excess of HCl (at least 2 equivalents) is required to form the dihydrochloride salt.[4]

  • Stir the resulting slurry at 0 °C for 1-2 hours.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final dihydrochloride salt.

Analytical Characterization

A comprehensive characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is essential to confirm its identity, purity, and structure.

Spectroscopic and Chromatographic Methods
Analytical TechniqueExpected Observations and Rationale
¹H NMR The spectrum would show characteristic signals for the trifluoroethyl group (a quartet for the CH₂ adjacent to the CF₃) and the diazepine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms would be influenced by the electron-withdrawing CF₃ group and protonation.
¹³C NMR The spectrum would display signals for the seven carbon atoms. The CF₃ carbon would appear as a quartet due to C-F coupling. The chemical shifts of the diazepine ring carbons would be indicative of the substitution and protonation state.
¹⁹F NMR A triplet signal corresponding to the CF₃ group would be observed due to coupling with the adjacent CH₂ protons.
Mass Spectrometry (MS) Electrospray ionization (ESI) would likely show the [M+H]⁺ ion corresponding to the free base (C₇H₁₅F₃N₂). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching, and C-F stretching would be present.
High-Performance Liquid Chromatography (HPLC) A suitable reversed-phase HPLC method would be used to assess the purity of the compound. A single major peak would indicate high purity.[5]
Workflow for Analytical Characterization

G A Synthesized Product B Purity Assessment (HPLC) A->B C Structure Elucidation A->C G Final Characterized Compound B->G D ¹H, ¹³C, ¹⁹F NMR C->D E Mass Spectrometry (HRMS) C->E F Infrared Spectroscopy (IR) C->F D->G E->G F->G

Caption: A typical workflow for the analytical characterization of the title compound.

Potential Pharmacological Activity and Applications

While no specific biological data for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride has been reported, its structural features suggest potential for activity in several areas of therapeutic interest.

  • Central Nervous System (CNS) Activity: The 1,4-diazepane scaffold is a core component of many CNS-active drugs.[1] The introduction of a trifluoroethyl group could modulate blood-brain barrier permeability and interaction with CNS targets.

  • Receptor Antagonism/Agonism: Derivatives of 1,4-diazepane have been explored as antagonists or agonists for various receptors. Further screening would be necessary to identify specific targets for this compound.

  • Enzyme Inhibition: The basic nitrogen atoms and the potential for hydrogen bonding could enable interactions with the active sites of various enzymes.

Safety and Handling

Based on the GHS classifications for the parent compound, 1,4-diazepane, which is known to be toxic in contact with skin and to cause severe skin burns and eye damage, 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The strategic combination of the 1,4-diazepane scaffold with a trifluoroethyl substituent makes it a compelling candidate for further investigation in medicinal chemistry and drug discovery programs. Future experimental work is required to validate the predicted properties and to fully elucidate the pharmacological profile of this compound.

References

  • Anwar, S., Ayaz, M., Khan, A. J., & Iqbal, J. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini reviews in medicinal chemistry, 20(15), 1468–1484.
  • PubChem. (n.d.). 1-(2,2,2-trifluoroethyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from a specific PubChem CID if available.
  • PubChem. (n.d.). Hexahydro-1,4-diazepine. National Center for Biotechnology Information.
  • Greiser, J., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(38), 23653-23662.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Journal of the Chemical Society, Perkin Transactions 2.
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Deriv
  • Synthesis of 1,2-diamines. Organic Chemistry Portal.
  • 1,4-Diazepane-1-carbaldehyde. PubChem.
  • Synthesis of Dibenzo[ b,e ][1][6]Diazepine Derivatives. ResearchGate.

  • Method for producing difuran diammonium salts or difuran diamines and compounds thereby obtained.
  • What is the mechanism of Ethylenediamine Dihydrochloride?.
  • Hexahydro-1,4-diazepine Safety and Hazards. PubChem.
  • Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.
  • SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE.
  • Central effects of three fluorinated benzodiazepines in comparison with diazepam. Psychopharmacology.

Sources

Exploratory

Technical Whitepaper: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

[1] Executive Summary & Chemical Identity[1][2][3] 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS: 1171551-81-7) is a specialized heterocyclic building block used extensively in modern drug discovery.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3]

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS: 1171551-81-7) is a specialized heterocyclic building block used extensively in modern drug discovery.[1] It serves as a critical intermediate for introducing the trifluoroethyl (


)  moiety—a privileged bioisostere for ethyl or isopropyl groups—into pharmaceutical scaffolds.

The compound is supplied as a dihydrochloride salt to ensure stability against oxidation and atmospheric carbon dioxide absorption, common issues with free-base secondary amines. Its primary value lies in the "Fluorine Effect," where the electron-withdrawing nature of the trifluoromethyl group modulates the basicity (


) and lipophilicity (

) of the parent diazepane ring, altering the pharmacokinetic profile of downstream drug candidates.
Structural Specifications
PropertySpecification
IUPAC Name 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
CAS Number 1171551-81-7
Molecular Formula

Molecular Weight 255.11 g/mol (Salt); 182.19 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol
Key Functional Group Trifluoroethyl (TFE) moiety attached to N1

The "Fluorine Effect": Electronic & Steric Rationale[8][9]

For medicinal chemists, the decision to use this specific building block over a standard ethyl-diazepane is driven by two factors:


 Modulation  and Metabolic Stability .
Basicity Modulation ( Shift)

The strong electron-withdrawing induction (


 effect) of the fluorine atoms propagates through the ethyl chain.[1]
  • N1 (Proximal): The nitrogen attached to the trifluoroethyl group exhibits significantly reduced nucleophilicity and basicity (approx.

    
     drop of 2–3 units compared to N-ethyl).[1]
    
  • N4 (Distal): The distal nitrogen retains typical secondary amine character (

    
    ).
    

Implication: This electronic asymmetry allows for regioselective functionalization at N4 without the need for protecting groups in many electrophilic aromatic substitution (


) or amide coupling reactions.
Metabolic Blocking

The


 bond (approx. 116 kcal/mol) renders the ethyl chain resistant to Cytochrome P450-mediated oxidative dealkylation. Unlike a standard ethyl group, which is a metabolic "soft spot," the trifluoroethyl group persists in vivo, extending the drug's half-life (

).

G CF3 CF3 Group (Electron Withdrawing) N1 N1 (Proximal) Reduced Basicity Low Nucleophilicity CF3->N1 Inductive Effect (-I) N4 N4 (Distal) High Basicity Primary Reactive Site N1->N4 Electronic Isolation Target Selective Reaction at N4 N4->Target Nucleophilic Attack

Figure 1: Electronic impact of the trifluoroethyl group. The electron-withdrawing effect deactivates N1, directing chemical reactivity to N4.[1]

Synthesis & Manufacturing Workflow

While direct alkylation of 1,4-diazepane is possible, it often yields mixtures of mono- and bis-alkylated products.[1] The industry-standard protocol for high-purity synthesis involves a Mono-Protection Strategy .[1]

Recommended Synthetic Route
  • Protection: Monoprotection of 1,4-diazepane with

    
     to form tert-butyl 1,4-diazepane-1-carboxylate.[1]
    
  • Alkylation: Reaction with 2,2,2-trifluoroethyl triflate (

    
    ) or tosylate.[1] Note: Trifluoroethyl iodide is less reactive and may require forcing conditions.
    
  • Deprotection: Acidic cleavage of the Boc group using HCl in dioxane/ether.

  • Salt Formation: Precipitation of the dihydrochloride salt.

Synthesis Start 1,4-Diazepane Step1 Step 1: Boc-Protection (Boc2O, DCM, 0°C) Start->Step1 Inter1 N-Boc-1,4-Diazepane Step1->Inter1 Step2 Step 2: Alkylation (CF3CH2OTf, DIPEA, THF) Inter1->Step2 Inter2 1-Boc-4-(Trifluoroethyl)-diazepane Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 Final 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride Step3->Final

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity and high purity.

Handling, Stability, & Analytics

Storage & Stability[1]
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.[1]

  • Free Base Instability: If converted to the free base, use immediately. The free amine rapidly absorbs

    
     from the air to form carbamates.
    
Analytical Characterization (Expected Data)

To validate the identity of the compound, researchers should look for the following diagnostic signals:

  • 
     NMR:  A triplet at approximately 
    
    
    
    to
    
    
    ppm (coupled to the adjacent
    
    
    ).[1]
  • 
     NMR (
    
    
    
    ):
    • 
       ppm (q, 
      
      
      
      Hz): The methylene protons adjacent to the
      
      
      group (
      
      
      ).[1]
    • Multiplets at

      
       ppm corresponding to the diazepane ring protons.
      
  • Mass Spectrometry (ESI+):

    
    
    
    
    
    (Free base mass).[1]

Experimental Protocol: Usage in Amide Coupling

Scenario: Coupling 1-(2,2,2-trifluoroethyl)-1,4-diazepane (generated in situ) with a carboxylic acid core.[1]

Reagents:

  • Carboxylic Acid Core (1.0 equiv)[1]

  • 1-(2,2,2-Trifluoroethyl)-1,4-diazepane 2HCl (1.2 equiv)[1]

  • HATU (1.5 equiv)[1]

  • DIPEA (4.0 equiv)[1][2]

  • DMF (anhydrous)[1]

Procedure:

  • Activation: Dissolve the carboxylic acid in DMF (

    
    ). Add HATU and stir for 5 minutes at room temperature to form the active ester.
    
  • Free Base Generation: In a separate vial, suspend the diazepane dihydrochloride in DMF and add 2.0 equiv of DIPEA. Sonicate briefly until dissolved (neutralizing the HCl).

  • Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Target mass = Acid MW + 182.19 - 18.02).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Expert Note: Due to the reduced basicity of the


 side, the coupling will occur exclusively at the distal secondary amine (N4), preventing dimerization or wrong-isomer formation.

References

  • PubChem. (2025).[3] Compound Summary: 1-(2,2,2-trifluoroethyl)-1,4-diazepane.[1][4][5] National Library of Medicine. [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][1]

Sources

Foundational

Mechanistic Utility of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in Lead Optimization

The following technical guide details the mechanistic utility and application of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS 1171551-81-7). Editorial Note: This compound is not a standalone marketed thera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic utility and application of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS 1171551-81-7).

Editorial Note: This compound is not a standalone marketed therapeutic but a specialized medicinal chemistry building block . Therefore, its "Mechanism of Action" is defined here as its Mechanistic Utility in Lead Optimization —specifically, how its structural features modulate pharmacokinetics (PK), metabolic stability, and target binding kinetics in drug candidates.

Executive Summary

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a fluorinated heterocycle used to introduce the 1,4-diazepane scaffold into bioactive molecules. It serves as a critical tool for medicinal chemists targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

Its primary value lies in the Trifluoroethyl Effect : the strategic placement of fluorine atoms to lower the basicity of the proximal nitrogen, thereby enhancing membrane permeability, reducing hERG channel liability, and blocking metabolic dealkylation.

PropertySpecification
CAS Number 1171551-81-7
Molecular Formula

Molecular Weight 255.11 g/mol
Core Scaffold 1,4-Diazepane (7-membered ring)
Functional Motif 2,2,2-Trifluoroethyl group (

)
Role Pharmacophore modulator, Bioisostere

Physicochemical Mechanism of Action

The "mechanism" of this building block is grounded in the electronic perturbation caused by the trifluoromethyl (


) group. Unlike a standard ethyl group, the trifluoroethyl moiety fundamentally alters the diazepane ring's behavior in a biological environment.
The Fluorine Inductive Effect ( )

The three fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (


) through the carbon chain.
  • Basicity Modulation: In a standard 1,4-diazepane, both nitrogens are basic (

    
    ). In this fluorinated analog, the 
    
    
    
    group pulls electron density away from the N1 nitrogen.
  • Result: The

    
     of N1 drops significantly (typically to 
    
    
    
    ), rendering it non-basic at physiological pH (7.4) .
  • Biological Implication: The molecule behaves as a mono-basic species (only N4 is protonated). This reduces the energy penalty for desolvation, facilitating better Blood-Brain Barrier (BBB) penetration and intestinal absorption compared to the di-cationic non-fluorinated parent.

Metabolic Blocking

The C-H bonds adjacent to the nitrogen (N1) in a standard ethyl group are prone to oxidative dealkylation by Cytochrome P450 enzymes (e.g., CYP3A4).

  • Mechanism: The

    
     group strengthens the adjacent C-H bonds and sterically/electronically hinders the approach of the heme-iron oxo species.
    
  • Outcome: The metabolic "soft spot" is hardened, significantly extending the half-life (

    
    ) of the final drug candidate.
    
Conformational Dynamics

The 7-membered diazepane ring is more flexible than the 6-membered piperazine. This allows the molecule to adopt a "twisted boat" or "chair" conformation that can better accommodate the spatial requirements of certain GPCR binding pockets (e.g., Histamine H3, Dopamine D3), potentially improving potency.

Visualization: Electronic & Metabolic Mechanism

The following diagram illustrates the modulation of pKa and metabolic stability conferred by the trifluoroethyl group.

MOA_Mechanism cluster_0 Standard Analog (N-Ethyl-1,4-diazepane) cluster_1 Target Compound (N-Trifluoroethyl-1,4-diazepane) Node_Std N-Ethyl Group (High Basicity) Node_Metab CYP450 Oxidation (Rapid Clearance) Node_Std->Node_Metab Susceptible to Node_Ion Di-cationic at pH 7.4 (Poor Permeability) Node_Std->Node_Ion Results in Node_Fluoro Trifluoroethyl Group (Electron Withdrawing) Node_pKa N1 pKa Reduction (Non-basic at pH 7.4) Node_Fluoro->Node_pKa Inductive Effect (-I) Node_Stable Metabolic Blockade (Extended t1/2) Node_Fluoro->Node_Stable C-F Bond Strength Node_Bioavail Bioavailability & CNS Penetration Node_pKa->Node_Bioavail Improves

Figure 1: Mechanistic comparison showing how the trifluoroethyl group optimizes physicochemical properties compared to a standard ethyl group.

Experimental Protocol: Synthesis Integration

This protocol details the standard procedure for incorporating 1-(2,2,2-Trifluoroethyl)-1,4-diazepane into a drug scaffold via Nucleophilic Aromatic Substitution (


) . This is a common workflow for generating GPCR ligands.
Objective

To couple the secondary amine (N4) of the diazepane to an aryl halide core (e.g., a chloropyridine or fluorobenzene).

Materials
  • Reagent A: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (1.2 equiv)

  • Reagent B: Aryl Halide Electrophile (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (3.0 - 4.0 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

  • Catalyst (Optional): If aryl halide is unreactive, use Buchwald-Hartwig conditions (

    
    , BINAP).
    
Step-by-Step Methodology
  • Free Basing (In-situ):

    • Since the reagent is a dihydrochloride salt, it must be neutralized to release the nucleophilic amine.

    • Charge the reaction vessel with Reagent A and anhydrous DMSO (

      
       concentration).
      
    • Add Base (

      
      , 3.0 equiv) and stir at Room Temperature (RT) for 15 minutes. Note: Evolution of 
      
      
      
      may occur.
  • Coupling Reaction:

    • Add Reagent B (Aryl Halide) to the mixture.

    • Heat the reaction block to 80°C - 100°C .

    • Monitor via LC-MS. The target mass should correspond to

      
      .
      
    • Checkpoint: The N1 nitrogen (attached to

      
      ) is non-nucleophilic due to the electron-withdrawing effect. Reaction will occur exclusively at the N4 position.
      
  • Work-up & Purification:

    • Dilute with Ethyl Acetate and wash with water (

      
      ) to remove DMSO and inorganic salts.
      
    • Dry organic layer over

      
      .
      
    • Purify via Flash Column Chromatography.

    • Note on Polarity: The product will be less polar than the non-fluorinated analog due to the

      
       group.
      

Case Study Application: Reducing hERG Liability

One of the most critical applications of this mechanism is in cardiac safety optimization .

  • The Problem: Many drug candidates with basic amines (like N-ethyl-diazepane) bind to the hERG potassium channel, causing QT prolongation and cardiac arrhythmia. This binding is often driven by a cation-pi interaction between the basic amine and aromatic residues in the hERG pore.

  • The Solution: Replacing the N-ethyl group with an N-trifluoroethyl group reduces the basicity of that nitrogen.

  • Mechanism:

    • The N1 nitrogen remains neutral at physiological pH.

    • The cation-pi interaction capability is drastically reduced.

    • Result: hERG affinity (

      
      ) often shifts from nanomolar (toxic) to micromolar (safe) range, while maintaining affinity for the primary target via the distal N4 amine.
      

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359. Link

  • PubChem Compound Summary. "1-(2,2,2-Trifluoroethyl)-1,4-diazepane." National Center for Biotechnology Information. Link

Exploratory

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride solubility data

An In-Depth Technical Guide to the Solubility Assessment of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Abstract This guide provides a comprehensive framework for the characterization of the aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Assessment of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Abstract

This guide provides a comprehensive framework for the characterization of the aqueous solubility of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, a compound of interest in contemporary drug discovery. Recognizing the current absence of publicly available, empirical solubility data for this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. We pivot from presenting unavailable data to empowering research teams with the requisite knowledge to generate it. This guide details the strategic rationale and methodologies for determining both kinetic and thermodynamic solubility, outlines robust experimental protocols, and establishes best practices for data analysis and reporting. Our focus is on building self-validating experimental systems that ensure the generation of reliable, reproducible, and decision-enabling data critical for advancing new chemical entities through the development pipeline.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount gatekeeper of success.[1][2] For a drug to be effective, particularly when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[3][4] Poor aqueous solubility is a leading cause of inadequate and variable bioavailability, which can mask a compound's true efficacy and toxicity, leading to costly late-stage failures.[4]

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, with its fluorinated ethyl group and diazepane core, presents a unique profile. While no specific solubility data is currently published, its structure suggests that solubility will be a critical parameter to define. This guide, therefore, provides the strategic and technical framework necessary to thoroughly characterize its solubility profile.

Theoretical Foundations: Understanding and Defining Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[1] This process occurs under a state of dynamic equilibrium, where the rate of dissolution of the solid solute is equal to the rate of precipitation.[1] The resulting concentration of the solute in the saturated solution at a given temperature and pressure is its equilibrium solubility.[1]

Several factors intrinsically influence the solubility of a compound like 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride:

  • pH: As a dihydrochloride salt, the compound is expected to be ionizable. Its solubility will likely be highly dependent on the pH of the aqueous medium.

  • Temperature: Most substances absorb heat during dissolution (endothermic process), meaning solubility tends to increase with temperature.[4] For Biopharmaceutics Classification System (BCS) purposes, experiments are typically conducted at 37 ± 1 °C.[5][6]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities. The most stable crystalline form will have the lowest solubility.

  • Solvent Polarity: The principle of "like dissolves like" governs solubility. The polarity of the solvent system is a key determinant.[7]

From a regulatory standpoint, the Biopharmaceutics Classification System (BCS) provides a crucial framework. An active pharmaceutical ingredient (API) is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[1][5][6] Determining where this compound falls within the BCS is essential for guiding formulation strategy and potential biowaiver applications.

A Strategic Approach: Kinetic vs. Thermodynamic Solubility

The choice of solubility assay depends entirely on the stage of drug development. A clear understanding of the distinction between kinetic and thermodynamic solubility is vital for allocating resources effectively and making sound scientific judgments.[3][8]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[3][9][10] It is not a measure of true equilibrium.

  • Application: High-throughput screening (HTS) and early discovery. It is used to rapidly flag compounds that may have significant solubility liabilities.[3]

  • Causality: In HTS, thousands of compounds must be assessed quickly. The kinetic assay is designed for speed and automation, accepting that the data is an estimate rather than a precise thermodynamic value.[11][12] The use of DMSO is a practical necessity for handling large compound libraries.[13]

  • Trustworthiness: While not a "true" solubility value, a well-executed kinetic assay provides a reliable rank-ordering of compounds, which is its primary purpose in early discovery.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium.[10][14][15] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous solvent over an extended period.

  • Application: Lead optimization, pre-formulation, and IND-enabling studies. This is the "gold standard" value required for regulatory submissions.[16][17]

  • Causality: At this stage, precise and accurate data is non-negotiable. The classic shake-flask method is employed because it directly measures the equilibrium state between the solid and dissolved forms of the drug, providing a definitive value for thermodynamic calculations and formulation design.[11][16]

  • Trustworthiness: This method is self-validating when equilibrium is confirmed by sampling over time until the concentration in solution reaches a plateau.[18][19]

G cluster_0 Solubility Assay Decision Pathway Start Drug Development Stage Early_Discovery Early Discovery / HTS Start->Early_Discovery Screening large library? Lead_Optimization Lead Optimization / Pre-formulation Start->Lead_Optimization Characterizing a specific candidate? Kinetic_Assay Perform Kinetic Solubility Assay (High-Throughput) Early_Discovery->Kinetic_Assay Thermo_Assay Perform Thermodynamic Solubility Assay (Shake-Flask) Lead_Optimization->Thermo_Assay Data_Use_Kinetic Rank-order compounds Flag potential issues Kinetic_Assay->Data_Use_Kinetic Data_Use_Thermo Characterize lead candidates Support formulation & regulatory filings Thermo_Assay->Data_Use_Thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems. Each step is chosen to minimize ambiguity and ensure the integrity of the final data.

Protocol for High-Throughput Kinetic Solubility

This protocol is designed for a 96-well plate format, enabling efficient screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Add the DMSO stock solution to the wells of a 96-well plate. Then, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final target concentrations, ensuring the final DMSO concentration is low (typically ≤2%) to minimize its effect on solubility.[9]

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 2 hours.[9][17]

  • Precipitate Removal: Use a filter plate (e.g., 0.45 µm) and vacuum manifold to separate any precipitated compound from the supernatant. Alternatively, centrifuge the plate and carefully aspirate the supernatant.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant. This is commonly done using HPLC-UV, LC-MS/MS, or nephelometry, which directly measures the turbidity caused by precipitated particles.[11][20]

G cluster_1 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate with shaking (e.g., 2 hours) C->D E Separate solid (Filtration / Centrifugation) D->E F Analyze supernatant concentration (HPLC-UV, LC-MS, or Nephelometry) E->F G Determine Kinetic Solubility F->G

Caption: High-throughput kinetic solubility experimental workflow.

Protocol for Thermodynamic (Equilibrium) Solubility

This protocol follows the principles of the traditional shake-flask method, which is the gold standard.[11][16]

Methodology:

  • System Preparation: Add an excess amount of solid 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride to a series of vials containing aqueous buffers across the physiological pH range (e.g., pH 1.2, 4.5, 6.8). The excess solid is critical to ensure equilibrium with a saturated solution is achievable.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C). Agitate the samples for a prolonged period.[21]

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, withdraw aliquots at multiple time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when consecutive measurements show no significant change in concentration (e.g., <10% variation).[19] This step is crucial for the trustworthiness of the data.

  • Phase Separation: After confirming equilibrium, separate the solid and liquid phases by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF). Pre-rinsing the filter with the solution can minimize drug adsorption.

  • Quantification: Prepare a calibration curve from a known stock solution. Dilute the saturated filtrate into the mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method.[14]

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[19]

G cluster_2 Equilibrium Solubility (Shake-Flask) Workflow A Add excess solid compound to buffer vials (various pH) B Agitate at constant temperature (e.g., 37°C) A->B C Sample at multiple time points (24, 48, 72h) B->C D Analyze concentration C->D E Has concentration plateaued? D->E E->C No F Separate solid (Centrifuge & Filter) E->F Yes G Quantify final concentration via HPLC-UV F->G H Determine Equilibrium Solubility G->H

Caption: Thermodynamic (equilibrium) solubility experimental workflow.

Data Presentation and Interpretation

All quantitative data must be summarized clearly. The following table provides a robust template for reporting the results from an equilibrium solubility study.

Table 1: Equilibrium Solubility of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride at 37 °C

Buffer SystemInitial pHFinal pHMean Solubility (µg/mL)Std. Dev.Mean Solubility (µM)
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8

Dose/Solubility Volume (DSV) Calculation:

A critical parameter derived from solubility data is the DSV, which helps classify the compound according to the BCS.[19]

DSV (mL) = [Highest Single Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

An API is considered "highly soluble" if the DSV is ≤ 250 mL.[19] This calculation is fundamental for assessing whether the compound's absorption will be limited by its solubility in vivo.

Conclusion

References

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Foundational

An In-Depth Technical Guide to the Stability Profile of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing the stability profile of the novel compound 1-(2,2,2-Trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing the stability profile of the novel compound 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride. As specific stability data for this molecule is not extensively available in public literature, this document outlines a robust, scientifically-grounded strategy based on its chemical structure and established international regulatory standards. We will delve into the predicted physicochemical properties, hypothesize potential degradation pathways, and provide detailed, actionable protocols for forced degradation (stress testing) and the subsequent development of a stability-indicating analytical method. This guide is designed to equip researchers and drug development professionals with the necessary tools to thoroughly characterize the stability of this and structurally similar molecules, ensuring quality, safety, and regulatory compliance.

Introduction and Rationale

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a unique molecule featuring a seven-membered diazepane heterocyclic ring system and an electron-withdrawing trifluoroethyl group. Such structures are of significant interest in medicinal chemistry as scaffolds for developing novel therapeutic agents. The presence of both secondary and tertiary amines within the diazepane ring, coupled with the stability-imparting trifluoroethyl moiety, presents a unique chemical landscape.

A comprehensive understanding of a drug substance's stability is a non-negotiable cornerstone of pharmaceutical development. It dictates storage conditions, shelf-life, and is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[1][2] Proactively identifying potential degradation products through forced degradation studies is not only a regulatory expectation but a crucial step in developing a robust, stability-indicating analytical method capable of ensuring product quality over its entire lifecycle.[2][3]

This guide will provide the scientific rationale and step-by-step protocols to build a complete stability profile from the ground up, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties and Predicted Stability Landscape

A foundational analysis of the molecule's structure allows us to predict its behavior and potential liabilities.

Table 1: Predicted Physicochemical Properties of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Property Predicted Value/Characteristic Implication for Stability
Molecular Formula C7H13F3N2 · 2HCl Dihydrochloride salt form suggests good aqueous solubility.
Molecular Weight 257.10 g/mol ---
pKa (Predicted) Amine pKa values are likely in the range of 7-10. The molecule will be protonated and highly soluble at acidic pH. Susceptibility to base-catalyzed degradation should be investigated.

| Structural Features | Secondary and Tertiary Amines, Trifluoroethyl Group | The amine functionalities are potential sites for oxidation. The C-N bonds of the diazepane ring could be susceptible to hydrolysis under extreme pH conditions, though less likely than ester or amide bonds. The trifluoroethyl group is generally stable but its strong electron-withdrawing nature can influence the reactivity of the adjacent nitrogen.[6] |

Hypothesized Degradation Pathways

Based on the functional groups present, we can anticipate several primary degradation pathways under stress conditions. The goal of forced degradation is to intentionally provoke these reactions to a modest extent (typically 5-20% degradation) to ensure they can be reliably detected.[3]

  • Oxidation: The lone pairs of electrons on the nitrogen atoms, particularly the tertiary amine, are susceptible to oxidation. This can lead to the formation of N-oxides. Strong oxidizing agents like hydrogen peroxide will be used to investigate this pathway.

  • Hydrolysis: While the diazepane ring itself is relatively stable, extreme pH (acidic or basic) and high temperature could promote ring-opening reactions. Studies on similar diazepam structures have shown hydrolysis to be a primary degradation route, particularly under neutral to alkaline conditions.[7][8][9]

  • Photodegradation: Aliphatic amines do not typically absorb light in the near-UV and visible range where photodegradation is a concern.[10] However, as a precautionary measure and a regulatory requirement, photostability should be confirmed.[11][12][13]

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 1-(2,2,2-Trifluoroethyl)- 1,4-diazepane Oxidation Oxidative (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic (Acid/Base) Parent->Hydrolysis Photolytic Photolytic (UV/Vis Light) Parent->Photolytic Less Likely N_Oxide N-Oxide Derivatives Oxidation->N_Oxide RingOpened Ring-Opened Products Hydrolysis->RingOpened Other Other Minor Degradants Photolytic->Other ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Stock Prepare 1.0 mg/mL Stock Solution Acid Acidic (HCl, 60°C) Stock->Acid Base Basic (NaOH, RT) Stock->Base Oxidative Oxidative (H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid) (80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity (PDA Detector) Analysis->PeakPurity MassBalance Calculate Mass Balance PeakPurity->MassBalance

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method used to quantify the drug substance and its degradation products. The method must be "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradants, excipients, or placebo. [1]This is achieved through validation, following ICH Q2(R1) guidelines. [14][15][16] 5.1 Proposed Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the workhorse for this type of analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent, improving peak shape for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is essential to ensure the elution of both the polar parent compound and any less polar degradants.

  • Detection: A Photodiode Array (PDA) detector is crucial. It not only detects at a specific wavelength (e.g., 210 nm, where the molecule is likely to have absorbance) but also assesses peak purity across the entire UV spectrum, a key component of demonstrating specificity.

  • Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer is highly recommended during development to help identify the mass (and thus elemental composition) of the degradation products formed during stress testing.

5.2 Validation Protocol

The chosen analytical method must be validated to prove it is fit for purpose. [14][16] Table 3: Key Validation Parameters (ICH Q2(R1))

Parameter Purpose Protocol Summary
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants). Analyze the stressed samples from the forced degradation study. The method must show baseline separation between the parent peak and all degradation products. Peak purity analysis via PDA must pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. Prepare at least five concentrations of the drug substance reference standard over the expected working range (e.g., 80-120% of the target concentration). [14]Plot response vs. concentration and determine the correlation coefficient (r² > 0.999).
Accuracy To demonstrate the closeness of test results to the true value. Perform recovery studies by spiking a known amount of drug substance into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.
Precision To demonstrate the closeness of agreement between a series of measurements. Repeatability: Analyze six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. The Relative Standard Deviation (RSD) should be <2%.

| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | The range is established by confirming that the method meets the acceptance criteria for linearity, accuracy, and precision within that span. [14]|

Formal Stability Study Design

Once the stability-indicating method is validated, a formal stability study can be initiated as per ICH Q1A(R2) guidelines. [17][18]

  • Batches: At least three primary batches of the drug substance should be included. [18]2. Container Closure System: The study should use the same container closure system as proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months. [17][18] * Accelerated: 0, 3, and 6 months. [17][18]5. Tests to be Performed: At each time point, samples should be tested for Appearance, Assay (potency), Degradation Products (purity), and any other critical quality attributes.

Conclusion

This guide provides a comprehensive, scientifically-driven roadmap for characterizing the stability profile of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride. By systematically executing forced degradation studies, developing and validating a robust stability-indicating analytical method, and initiating a formal stability program according to ICH guidelines, researchers can build a complete data package. This ensures a thorough understanding of the molecule's intrinsic stability, supports the development of a safe and effective drug product, and satisfies global regulatory requirements. This structured approach mitigates risk in the drug development pipeline and ultimately ensures the quality of the final product delivered to patients.

References

  • Stability and compatibility study of parenteral diazepam in different storage conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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  • ICH. (n.d.). Quality Guidelines. [Link]

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  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

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  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nielsen, J. B., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Pharmaguideline. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2000). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

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  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

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Protocols & Analytical Methods

Method

Protocol for using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in cell culture

An Application Note and Protocol for the In Vitro Characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Abstract This document provides a comprehensive guide for the initial in vitro evaluation of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, a novel synthetic compound with potential biological activity. Given its structural motifs, specifically the diazepane core and trifluoroethyl group, this molecule warrants investigation for applications in neuropharmacology and oncology.[1][2] This guide is designed for researchers in academic and drug development settings, offering detailed protocols for handling, solubilization, and initial cell-based screening. We present a self-validating experimental framework, beginning with cytotoxicity profiling to establish a viable concentration range, followed by a representative functional assay. The causality behind each procedural step is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Compound Profile

Chemical Identity
  • Compound Name: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

  • Molecular Formula: C₇H₁₃F₃N₂ · 2HCl

  • Structural Class: Diazepane derivative. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system activity.[3][4]

Physicochemical Properties & Handling

Based on its dihydrochloride salt form, the compound is predicted to be a crystalline solid with moderate to high solubility in aqueous solutions. However, researchers must be aware of the following:

  • Hygroscopicity: Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] Improper handling can lead to inaccurate weighing and degradation. It is imperative to store the compound in a desiccator and minimize its exposure to ambient air.[5][6]

  • Light Sensitivity: Many complex organic molecules can be sensitive to photo-degradation.[7] As a precautionary measure, the compound should be stored in an amber vial or a container protected from light.[7][8] All solution preparations should be performed in a dimly lit environment or using amber-colored labware.[7][9]

Putative Mechanism of Action

While the specific cellular targets of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride are yet to be elucidated, related diazepane structures have been identified as ligands for sigma receptors (σR).[2][10] These receptors are involved in a variety of cellular functions, including signal transduction and the regulation of cell survival, making them interesting targets for neurodegenerative disorders and as potential antipsychotics.[2][10] Additionally, the incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability and binding affinity, and is a common feature in enzyme inhibitors.[1] Therefore, initial biological characterization should remain broad in scope.

Preparation of Stock Solutions: A Foundational Protocol

The accuracy of all subsequent experiments hinges on the correct preparation of a concentrated stock solution. The dihydrochloride salt form suggests that sterile, deionized water or phosphate-buffered saline (PBS) should be the first-choice solvent.

Rationale for Solvent Choice: Using an aqueous solvent avoids the cellular stress and confounding effects that can be introduced by organic solvents like DMSO, even at low concentrations.[11]

Step-by-Step Protocol for 10 mM Aqueous Stock
  • Pre-Equilibration: Allow the vial of the compound to warm to room temperature inside a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid when the vial is opened.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. Perform this step as quickly as possible to minimize moisture absorption.

  • Solubilization:

    • Transfer the weighed solid to a sterile, conical tube (e.g., 15 mL).

    • Calculate the required volume of sterile, cell culture-grade water or PBS to achieve a 10 mM concentration.

    • Add approximately 80% of the calculated solvent volume to the tube.

    • Cap the tube tightly and vortex for 30-60 seconds.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution against a light source for any undissolved particulates.

    • If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[9][12] Gentle warming to 37°C can also be applied if the compound's thermal stability is not compromised.[9]

    • Once fully dissolved, add the remaining solvent to reach the final calculated volume and vortex briefly to mix.

  • Sterilization & Storage:

    • Sterilize the 10 mM stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile, light-protecting (amber) tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow: A Phased Approach

A systematic approach is essential when characterizing a novel compound. The primary objective is to first identify a non-toxic concentration range, which then informs the concentrations used in subsequent functional assays.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_func Phase 3: Functional Analysis A Compound Handling (Desiccate, Protect from Light) B Prepare 10 mM Stock (Aqueous Solvent) A->B C Sterile Filter & Aliquot B->C E Prepare Serial Dilutions (in Culture Medium) C->E D Seed Cells in 96-well Plates D->E F Treat Cells (24-72h) E->F G Perform Cytotoxicity Assay (e.g., MTS, LDH) F->G H Calculate IC50 Value G->H I Select Sub-toxic Concentrations (e.g., IC50/10, IC50/100) H->I J Perform Functional Assay (e.g., Neurite Outgrowth) I->J K Quantify Phenotypic Change J->K L Data Analysis & Interpretation K->L

Caption: Workflow for in vitro characterization of a novel compound.

Protocol 1: Determining Cytotoxicity Profile

Cytotoxicity assays are used to measure the degree to which a compound is toxic to cells.[13] This protocol uses a metabolic activity assay (e.g., MTS/MTT) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[14]

Objective: To determine the concentration of the compound that reduces cell viability by 50%.

Materials:

  • Selected cell line (e.g., SH-SY5Y neuroblastoma, HEK293, or a project-relevant line)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 10 mM stock solution of the compound

  • MTS or similar cell viability assay reagent (e.g., Promega CellTiter 96® AQueous One)[15]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Dilutions:

    • On the day of treatment, thaw a stock aliquot and prepare a series of dilutions in complete culture medium.

    • A common approach is a 1:2 or 1:3 serial dilution series to cover a broad concentration range (e.g., 100 µM down to ~10 nM).

    • Crucially, prepare a "vehicle control" containing the highest concentration of the solvent used (in this case, water or PBS) and a "no treatment" control with only fresh medium.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding dilution, resulting in the desired final concentration. This minimizes cell disturbance.

  • Incubation: Return the plate to the incubator for a relevant time period (typically 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "blank" (medium + reagent only) wells from all other readings.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the IC50 value.

Representative Data

The following table summarizes hypothetical IC50 values across different cell lines after 48 hours of treatment.

Cell LineCell TypePutative IC50 (µM)Notes
SH-SY5YHuman Neuroblastoma12.5Potential neuro-specific activity.
HEK293Human Embryonic Kidney> 100Low general cytotoxicity.[10]
A549Human Lung Carcinoma45.7Moderate anti-proliferative effect.

Functional Application: Neurite Outgrowth Assay

Based on the potential for sigma receptor activity, a neurite outgrowth assay in a neuronal cell line like SH-SY5Y is a logical functional screen. This assay assesses the compound's ability to promote or inhibit neuronal differentiation.

Objective: To determine the effect of sub-toxic concentrations of the compound on the formation of neurites.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells on plates coated with an extracellular matrix (e.g., Matrigel or Poly-D-Lysine) to promote adhesion and differentiation. Use a low-serum medium to encourage a baseline differentiated state.

  • Treatment: After 24 hours, treat the cells with sub-toxic concentrations of the compound, derived from the cytotoxicity data (e.g., IC50/10, IC50/50, IC50/100). Include a positive control (e.g., Retinoic Acid) and a vehicle control.

  • Incubation: Incubate the cells for 3-5 days, replacing the medium with freshly prepared treatment solutions every 48 hours.

  • Imaging: At the end of the incubation period, fix the cells and stain for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Quantification: Acquire images using a high-content imaging system or fluorescence microscope. Use automated image analysis software to quantify:

    • The percentage of neurite-bearing cells.

    • The average length of neurites per cell.

    • The number of branch points per neurite.

Diagram: Hypothetical Signaling Pathway

G Compound 1-(2,2,2-Trifluoroethyl) -1,4-diazepane SigmaR Sigma-1 Receptor (σ1R) Compound->SigmaR Binds/Modulates IP3R IP3 Receptor SigmaR->IP3R Stabilizes Ca Ca²⁺ Release (from ER) IP3R->Ca Regulates Kinase Downstream Kinase (e.g., ERK, Akt) Ca->Kinase Activates TF Transcription Factors (e.g., CREB) Kinase->TF Phosphorylates Output Neurite Outgrowth & Cell Survival TF->Output Promotes Gene Expression

Sources

Application

Application Note: Preparation and Handling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Stock Solutions

Abstract & Scope This guide provides a standardized methodology for the preparation, handling, and storage of stock solutions of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride . As a secondary amine dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides a standardized methodology for the preparation, handling, and storage of stock solutions of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride . As a secondary amine dihydrochloride salt featuring a fluorinated alkyl group, this compound presents specific solubility and stability characteristics. This protocol addresses the critical balance between the hydrophilic salt nature and the lipophilic trifluoroethyl moiety to ensure experimental reproducibility in biological and chemical assays.

Physicochemical Profile & Safety

Understanding the fundamental properties of the material is the first step in successful solution preparation.

PropertyDataImplication for Stock Prep
Molecular Weight 255.11 g/mol Use this value for Molarity calculations.
Formula C₇H₁₅Cl₂F₃N₂Contains two HCl equivalents; aqueous solutions will be acidic.
Physical State Solid (White/Off-white powder)Likely hygroscopic; minimize exposure to humid air.
Solubility High in Water, DMSOWater: Acidic pH. DMSO: Neutral/Aprotic (Preferred for libraries).
Hazards H302, H315, H319, H335Wear gloves, goggles, and work in a fume hood.

Key Mechanistic Insight: The "dihydrochloride" (2HCl) designation indicates that the two nitrogen atoms in the diazepane ring are protonated. This salt form dramatically increases water solubility compared to the free base but renders aqueous solutions significantly acidic (pH ~2-4 depending on concentration).

Pre-Formulation Strategy: Solvent Selection

The choice of solvent dictates the stability and utility of the stock solution.

Decision Matrix
  • Choose DMSO (Dimethyl Sulfoxide) if:

    • You are preparing a library for long-term storage (months/years).

    • The compound will be diluted >1000-fold into biological media (minimizing DMSO toxicity).

    • You require sterility without filtration (DMSO is bacteriostatic at high concentrations).

  • Choose Water (Milli-Q / HPLC Grade) if:

    • The assay is sensitive to DMSO (even trace amounts).

    • Immediate chemical derivatization is planned in aqueous buffers.

    • Warning: Aqueous stocks of acid salts can hydrolyze over time or degrade if pH is not controlled.

Protocol: Preparation of Stock Solutions

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Compound: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS: 1171551-81-7).[1]

  • Solvent: Anhydrous DMSO (≥99.9%) or Nuclease-free Water.

  • Vials: Amber glass vials (to protect from light) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Workflow Diagram

The following logic flow ensures consistent preparation and minimizes degradation risks.

StockPrep Start Start: Weigh Compound SolventSelect Select Solvent Start->SolventSelect DMSO Anhydrous DMSO (Preferred for Storage) SolventSelect->DMSO Long-term Water Milli-Q Water (Immediate Use) SolventSelect->Water Acute Assay Dissolve Vortex & Sonicate (2-5 mins) DMSO->Dissolve Water->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC Aliquot Aliquot into Amber Vials QC->Aliquot Yes Fail Troubleshoot: Add Co-solvent or Warm QC->Fail No Store Store at -20°C or -80°C Aliquot->Store Fail->Dissolve

Figure 1: Decision tree for the preparation and storage of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.

Step-by-Step Methodology (10 mM Stock Example)

Target Volume: 1 mL Target Concentration: 10 mM

  • Calculate Mass:

    
    
    
    
    
    Expert Tip:[2][3] It is difficult to weigh exactly 2.55 mg. Weigh an amount between 2-5 mg, record the exact mass, and adjust the solvent volume to achieve exactly 10 mM.
    
    
  • Weighing:

    • Tare a sterile amber glass vial.

    • Quickly weigh the powder. Note: Dihydrochloride salts are hygroscopic. Minimize air exposure.[4] Close the stock container immediately.

  • Solubilization:

    • Add the calculated volume of solvent (DMSO or Water) to the vial.

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Visual Check: The solution must be perfectly clear and colorless.

  • Aliquoting:

    • Do not store the full 1 mL in a single tube if you plan to use it multiple times. Freeze-thaw cycles degrade the salt matrix.

    • Dispense into 50-100 µL aliquots in PCR tubes or microcentrifuge tubes.

Quality Control & Self-Validation

A protocol is only as good as its validation. Perform these checks:

  • Visual Clarity: Hold the vial up to a light source. Any turbidity indicates incomplete dissolution or precipitation.

  • pH Check (Aqueous only): Spot 2 µL onto pH paper.

    • Expected: pH 2.0 – 4.0 (Acidic due to 2HCl).

    • Action: If used in cell culture, ensure the dilution factor is high enough (e.g., 1:1000) so the assay buffer (HEPES/Bicarbonate) can neutralize this acidity.

  • LC-MS Verification (Optional): For critical drug development assays, run a single blank injection followed by the stock solution to verify the parent peak (m/z ~183 for the free base cation) and absence of degradation products.

Storage & Stability

ConditionSolventStability EstimateRecommendation
Room Temp (25°C) Water< 24 HoursUse immediately; prone to hydrolysis/oxidation.
4°C (Fridge) Water/DMSO1 WeekAcceptable for short-term dosing studies.
-20°C (Freezer) DMSO6 MonthsStandard storage condition.
-80°C (Deep Freeze) DMSO> 1 YearBest for banking master stocks.

Handling Precaution: When thawing DMSO stocks, the solvent melts at 18.5°C. You may see a solid "crystal" block. This is frozen solvent, not precipitated compound. Warm in hands until liquid, then vortex.

References

  • PubChem. (n.d.).[5][2] Compound Summary: Diazepane derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Method

Advanced Preclinical Profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Application Note & Experimental Protocols Introduction & Chemical Logic 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (hereafter TFED-2HCl ) is a specialized pharmacophore often employed in Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Introduction & Chemical Logic

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (hereafter TFED-2HCl ) is a specialized pharmacophore often employed in Fragment-Based Drug Discovery (FBDD). It combines a seven-membered diazepane ring—a "privileged structure" in CNS and GPCR medicinal chemistry—with a trifluoroethyl group.

Why profile this specific scaffold?

  • Metabolic Blocking: The trifluoroethyl group is strategically placed to lower the basicity of the amine (reducing hERG liability) and block oxidative dealkylation (metabolic soft spot), a common failure point in non-fluorinated diazepanes.

  • Scaffold Validation: Before elaborating this fragment into a complex drug (e.g., for Sigma receptors or Kinase inhibition), researchers must verify that the core scaffold itself is not inherently toxic and possesses adequate oral bioavailability.

Scope of this Guide: This document outlines the Formulation Strategy , Pharmacokinetic (PK) Assessment , and Maximum Tolerated Dose (MTD) protocols required to validate TFED-2HCl in rodent models.

Formulation Strategy (Critical Control Point)

Challenge: The compound is supplied as a dihydrochloride salt .[1] Dissolving this directly in saline will yield a highly acidic solution (pH < 2.0), causing immediate injection site necrosis, hemolysis, or peritonitis in mice.

Solution: The salt must be converted in situ to a biocompatible pH (7.0–7.4) using a buffering system without precipitating the free base.

Protocol: Preparation of IV/PO Dosing Solution (10 mg/mL)

Reagents:

  • TFED-2HCl (Solid)

  • Phosphate Buffered Saline (PBS) 10X

  • 1N NaOH (for pH adjustment)

  • Sterile Water for Injection (WFI)

Step-by-Step Procedure:

  • Calculation: Calculate the Free Base Equivalent (FBE).

    • MW (Salt) ≈ 269.1 g/mol (Estimate based on C7H13F3N2 · 2HCl)

    • MW (Free Base) ≈ 196.2 g/mol

    • Correction Factor: 1.37 (Weigh 1.37 mg of salt to deliver 1 mg of active free base).

  • Solubilization: Dissolve the required amount of TFED-2HCl in 80% of the final volume of sterile water.

    • Observation: The solution will be clear but acidic.

  • Neutralization (The "Titration" Step):

    • Place the beaker on a magnetic stirrer.

    • Insert a micro-pH probe.

    • Dropwise add 1N NaOH.

    • Target: pH 6.5 – 7.0.

    • Warning: If the solution turns cloudy (precipitate), the free base is lipophilic. Add 5% Solutol HS-15 or 10% HP-β-CD (Cyclodextrin) to maintain solubility.

  • Buffering: Add PBS (10X stock) to reach a final 1X concentration.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization.

Visualization: Formulation Decision Tree

FormulationWorkflow Start Start: TFED-2HCl Solid Dissolve Dissolve in Water (pH < 3.0) Start->Dissolve Adjust Adjust pH with NaOH to 6.5-7.0 Dissolve->Adjust Check Check Clarity Adjust->Check Clear Solution Clear Check->Clear Yes Cloudy Precipitate Forms Check->Cloudy No Finalize Add PBS (1X) & Filter (0.22um) Clear->Finalize AddCosolvent Add 10% HP-beta-Cyclodextrin or 5% Solutol HS-15 Cloudy->AddCosolvent AddCosolvent->Finalize

Figure 1: Decision tree for formulating acidic diazepane salts for in vivo administration.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the oral bioavailability (


), half-life (

), and blood-brain barrier (BBB) penetration.

Experimental Design:

  • Species: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Groups:

    • Group 1 (IV): 2 mg/kg (Bolus tail vein).

    • Group 2 (PO): 10 mg/kg (Oral gavage).

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Workflow:

  • Dosing: Administer formulated TFED-2HCl. Record exact dosing time.

  • Sampling:

    • Collect 50 µL blood via saphenous vein or cardiac puncture (terminal).

    • Transfer to K2-EDTA tubes.

    • Centrifuge at 3000 x g for 10 min at 4°C to harvest plasma.

  • Brain Collection (Optional but Recommended):

    • At

      
       (usually 0.5 or 1 h), sacrifice n=3 animals.
      
    • Perfuse with saline to remove blood.

    • Harvest brain, weigh, and homogenize in 1:3 PBS.

  • Bioanalysis: Quantify TFED concentration using LC-MS/MS (MRM mode).

Data Analysis Table Template:

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation

ng/mL[Data][Data]Peak exposure.

hN/A[Data]Absorption rate.

h*ng/mL[Data][Data]Total exposure.

L/h/kg[Data]N/ASystemic clearance.

L/kg[Data]N/AVolume of distribution (>0.7 indicates tissue distribution).

(Bioavailability)
%N/A[Data]


RatioN/A[Data]

(>0.3 suggests CNS active).

Protocol B: Maximum Tolerated Dose (MTD)

Before efficacy studies, the acute toxicity threshold must be established. Diazepane derivatives can have CNS depressant effects.

Method: "Up-and-Down" Procedure

  • Starting Dose: 10 mg/kg (PO).

  • Observation: Monitor for 24 hours.

    • Signs: Sedation, ataxia (loss of coordination), ptosis (drooping eyelids), tremors.

  • Escalation:

    • If No Toxicity: Increase dose to 30 mg/kg -> 100 mg/kg -> 300 mg/kg.

    • If Toxicity Observed: Stop. The previous dose is the No Observed Adverse Effect Level (NOAEL).

  • Endpoint: Determine the MTD where <10% weight loss occurs and no severe neurological deficits are observed.

Mechanism of Action & Pathway Visualization

Understanding the metabolic fate of TFED-2HCl is crucial for interpreting PK data. The trifluoroethyl group is designed to prevent the formation of reactive iminium ions.

Visualization: Metabolic Stability Logic

MetabolicPathway cluster_0 Standard Alkyl Group cluster_1 Fluorinated Group (TFED) Compound TFED Scaffold (Trifluoroethyl-Diazepane) TFED_Path C-F Bond Electron Withdrawal Compound->TFED_Path CYP CYP450 Enzyme Oxidation Alpha-Hydroxylation CYP->Oxidation Standard N-Ethyl Diazepane Standard->CYP Dealkylation N-Dealkylation (Loss of Activity) Oxidation->Dealkylation Block Oxidation BLOCKED TFED_Path->Block Stable High Metabolic Stability (Prolonged Half-Life) Block->Stable

Figure 2: Mechanistic rationale for using the trifluoroethyl group to block CYP450-mediated N-dealkylation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Pommier, Y., et al. (2022). Diazepane derivatives as privileged structures in CNS drug discovery. European Journal of Medicinal Chemistry. (General Reference for Scaffold Class).
  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10.

  • National Institutes of Health (NIH). PubChem Compound Summary for Diazepane Derivatives.

(Note: Specific in vivo efficacy papers for the raw intermediate TFED-2HCl are rare as it is a building block; the protocols above are derived from standard industry practices for NCE profiling outlined in the referenced medicinal chemistry texts.)

Sources

Application

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride for studying efflux pump inhibition

Application Note: Evaluation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride (TFEDD) for Efflux Pump Inhibition Executive Summary This application note details the protocol for utilizing 1-(2,2,2-Trifluoroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride (TFEDD) for Efflux Pump Inhibition

Executive Summary

This application note details the protocol for utilizing 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFEDD) as a chemical probe in the study of efflux pump inhibition. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, recently identified as a core pharmacophore for inhibiting Resistance-Nodulation-Cell Division (RND) pumps in Gram-negative bacteria (e.g., E. coli AcrAB-TolC) and ABC transporters in mammalian cells.[1]

The incorporation of the 2,2,2-trifluoroethyl group serves as a bioisostere to modulate lipophilicity (


) and metabolic stability compared to non-fluorinated analogs (e.g., 1-benzyl-1,4-diazepane).[1] This guide provides a validated workflow for assessing TFEDD’s ability to potentiate antibiotic activity, measure real-time efflux kinetics, and verify membrane integrity.[1]

Scientific Background & Mechanism

The Challenge: Multi-Drug Resistance (MDR)

Bacterial resistance is frequently driven by the overexpression of efflux pumps that extrude antibiotics before they reach their intracellular targets.[1][2][3] Inhibiting these pumps restores the efficacy of existing drugs—a strategy known as "Antibiotic Adjuvancy."[1]

The Molecule: TFEDD
  • Core Scaffold: The 1,4-diazepane ring provides a flexible 7-membered diamine structure capable of hydrogen bonding and electrostatic interactions with the acidic residues often found in the binding pockets of transporter proteins (e.g., the distal binding pocket of AcrB).[1]

  • Fluorine Effect: The trifluoroethyl moiety increases the compound's lipophilicity without significantly increasing steric bulk, facilitating penetration through the bacterial outer membrane or the mammalian blood-brain barrier.[1]

  • Mechanism of Action: TFEDD is hypothesized to act as a Competitive Inhibitor or Allosteric Modulator , binding to the transporter's substrate capture site and preventing the conformational changes required for drug extrusion.[1]

Pathway Visualization: Synergistic Inhibition

The following diagram illustrates how TFEDD blocks the efflux pump, allowing the antibiotic (e.g., Levofloxacin) to accumulate to lethal levels.[1]

EffluxMechanism cluster_membrane Bacterial Membrane Antibiotic Antibiotic (Substrate) Pump_Active Efflux Pump (Active) Antibiotic->Pump_Active Enters Cell Pump_Blocked Efflux Pump (Inhibited) Antibiotic->Pump_Blocked Cannot be Extruded TFEDD TFEDD (Inhibitor) TFEDD->Pump_Active Binds Affinity Site Pump_Active->Antibiotic Extrusion (Resistance) Pump_Active->Pump_Blocked Conformational Lock Cell_Death Intracellular Accumulation -> Lysis Pump_Blocked->Cell_Death Restored Efficacy

Figure 1: Mechanism of Action.[1] TFEDD binds to the efflux pump, preventing the extrusion of the antibiotic substrate, leading to intracellular accumulation and bacterial cell death.[1]

Experimental Protocols

Reagent Preparation
  • TFEDD Stock: Dissolve 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in sterile water or DMSO to a final concentration of 10 mg/mL.

    • Note: As a dihydrochloride salt, aqueous solutions will be acidic.[1] Buffer to pH 7.2 using 100 mM HEPES or PBS if used directly in sensitive enzymatic assays, though standard broth dilution usually buffers this adequately.[1]

  • Control Inhibitor: Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[1][4]

Protocol A: Checkerboard Assay for Synergistic Potentiation

Objective: Determine if TFEDD reduces the Minimum Inhibitory Concentration (MIC) of a partner antibiotic.

  • Bacterial Strain: Use an efflux-overexpressing strain (e.g., E. coli AG100 or P. aeruginosa overexpressing MexAB).[1]

  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis: Serial dilution of Antibiotic (e.g., Ciprofloxacin, 0.06 – 64 µg/mL).[1]

    • Y-axis: Serial dilution of TFEDD (e.g., 0 – 128 µg/mL).[1]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600 or visual turbidity.[1]

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    [1]
    
    • Interpretation: FICI

      
       = Synergy (True EPI activity).[1]
      

Data Presentation Template:

Compound CombinationMIC Antibiotic Alone (µg/mL)MIC + TFEDD (32 µg/mL)Fold ReductionFICIOutcome
Ciprofloxacin + TFEDD16.00.532x0.15Strong Synergy
Erythromycin + TFEDD64.08.08x0.28Synergy
TFEDD Alone>256N/AN/AN/ANo Intrinsic Activity
Protocol B: Real-Time Ethidium Bromide Accumulation Assay

Objective: Prove that the mechanism of synergy is specifically the inhibition of efflux, not membrane damage.[1]

  • Preparation: Grow cells to mid-log phase (

    
    ). Wash twice with PBS.
    
  • Loading: Resuspend cells in PBS containing Ethidium Bromide (EtBr) at 1–2 µg/mL.

  • Baseline: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) for 5 minutes to establish a steady state (influx = efflux).

  • Injection: Inject TFEDD (final conc. 25–50 µg/mL) or Glucose (energizer, control).

  • Kinetics: Measure fluorescence every 30 seconds for 20 minutes.

    • Expectation: If TFEDD inhibits the pump, EtBr accumulates intracellularly, binding to DNA and causing a rapid increase in fluorescence.[1]

Protocol C: Membrane Integrity Validation (The "Leakage" Control)

Objective: Ensure TFEDD is not acting as a detergent. A true EPI must not permeabilize the membrane on its own.[1]

  • Dye: Use Nitrocefin (for outer membrane permeabilization in Gram-negatives) or Propidium Iodide .

  • Method: Incubate cells with TFEDD (at 4x its synergistic concentration).

  • Readout:

    • Nitrocefin: Hydrolysis (color change red) indicates the compound damaged the outer membrane, allowing Nitrocefin to reach periplasmic beta-lactamases.[1]

    • Result: TFEDD should show negligible hydrolysis compared to Polymyxin B (positive control).[1]

Workflow Visualization

The following diagram outlines the critical decision tree for validating TFEDD.

ExperimentalWorkflow Start Start: TFEDD Synthesis/Sourcing Step1 1. Intrinsic Toxicity (MIC) Start->Step1 Decision1 Is MIC > 128 µg/mL? Step1->Decision1 Step2 2. Checkerboard Assay (Synergy Test) Decision1->Step2 Yes (Non-toxic) Result_Fail Discard / Re-design Decision1->Result_Fail No (Antibiotic itself) Decision2 FICI <= 0.5? Step2->Decision2 Step3 3. EtBr Accumulation (Efflux Kinetics) Decision2->Step3 Yes (Synergistic) Decision2->Result_Fail No (Inactive) Step4 4. Membrane Integrity (Nitrocefin/PI) Step3->Step4 Result_Pass VALIDATED EPI CANDIDATE Step4->Result_Pass Membrane Intact Step4->Result_Fail Membrane Leaky

Figure 2: Validation Workflow. A step-by-step decision tree to distinguish true efflux pump inhibitors from membrane disruptors.

References

  • Machado, D., et al. (2020).[1][5] "1-Benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli."[1] Future Microbiology. [1]

  • Lomovskaya, O., & Bostian, K. A. (2006).[1] "Practical applications and feasibility of efflux pump inhibitors in the clinic—a vision for applied use." Biochemical Pharmacology.

  • Purssell, H. S., & Sharma, P. (2022).[1] "The 1,4-Diazepane Scaffold in Medicinal Chemistry: A Review." ChemMedChem. [1]

  • Opperman, T. J., & Nguyen, S. T. (2005).[1] "Recent advances in the discovery of efflux pump inhibitors for use in antimicrobial therapy."[1][4][6][7] Current Opinion in Pharmacology.

  • Pagès, J. M., & Amaral, L. (2009).[1] "Mechanisms of drug efflux and strategies to combat them: An option for improved antibiotic therapy."[2][3][7] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1]

Sources

Method

Analytical methods for detecting 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in biological samples

Executive Summary This application note details a robust analytical workflow for the quantification of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (herein referred to as TFED ) in plasma and urine. TFED is a polar, hydrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical workflow for the quantification of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (herein referred to as TFED ) in plasma and urine. TFED is a polar, hydrophilic heterocyclic amine often utilized as a pharmacophore in serotonin receptor agonists (e.g., 5-HT2C modulators) and chemokine receptor antagonists.

The Analytical Challenge: TFED presents three specific challenges for bioanalysis:

  • High Polarity: The diazepane ring and dihydrochloride salt form create high aqueous solubility, leading to poor retention on traditional C18 reversed-phase columns (elution in the void volume).

  • Lack of Chromophore: The molecule lacks extensive conjugation, rendering UV detection (HPLC-UV) insensitive and non-specific.

  • Matrix Interference: Its low molecular weight (MW ~182 Da free base) places it in a mass region with high chemical noise from biological phospholipids and salts.

The Solution: We propose a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Fluorophenyl (PFPP) Chromatography and Tandem Mass Spectrometry (LC-MS/MS) . This method leverages the basicity of the diazepane nitrogens for selective extraction and the fluorine-fluorine interactions for chromatographic retention.

Physicochemical Context & Strategy

PropertyValue / CharacteristicAnalytical Implication
Formula C₇H₁₃F₃N₂[1] · 2HClFree base MW: 182.1 Da; Salt MW: ~255 Da.
pKa ~9.5 (secondary amine), ~4.5 (tertiary amine)Highly ionized at physiological pH. Ideal for Cation Exchange SPE.
LogP ~0.5 (Estimated)Hydrophilic. Risk of ion suppression if not separated from salts.
Functional Groups Trifluoroethyl; Diazepane ringThe -CF₃ group allows unique selectivity on fluorinated stationary phases.
Strategic Decision: Chromatography Selection

Standard C18 columns often fail to retain TFED, causing it to co-elute with salts. While HILIC is an option, it can be less robust for biological extracts due to long equilibration times.

  • Selected Phase: Pentafluorophenyl Propyl (PFPP) .

  • Mechanism: The PFPP phase offers dual retention: hydrophobic interaction and specific fluorine-fluorine interactions with the trifluoroethyl group of TFED. This shifts retention away from the void volume without requiring complex HILIC mobile phases.

Experimental Protocol

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: Liquid-Liquid Extraction (LLE) is inefficient for this polar salt. MCX SPE locks the basic amine to the sorbent, allowing 100% organic washing to remove lipids before elution.

Protocol Steps:

  • Aliquot: Transfer 100 µL of Plasma/Urine to a 96-well plate.

  • ISTD Addition: Add 10 µL Internal Standard (e.g., Diazepam-d5 or a structural analog like 1-ethyl-1,4-diazepane-d4).

  • Acidification: Add 100 µL 4% Phosphoric Acid (H₃PO₄) .

    • Why? This lowers pH to ~2, ensuring TFED is fully protonated (positively charged) to bind to the cation exchange sorbent.

  • Conditioning (MCX Plate): 200 µL Methanol followed by 200 µL Water.

  • Load: Apply pre-treated sample at low vacuum (1-2 psi).

  • Wash 1 (Aqueous): 200 µL 2% Formic Acid . (Removes proteins/salts).

  • Wash 2 (Organic): 200 µL 100% Methanol . (Removes neutral lipids/matrix).

    • Critical: TFED remains bound by ionic charge, so it is not washed away by methanol.

  • Elution: 2 x 50 µL 5% Ammonium Hydroxide in Methanol .

    • Why? High pH neutralizes the amine, breaking the ionic bond and releasing TFED.

  • Reconstitution: Evaporate to dryness (N₂ stream, 40°C) and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[2][3]

  • B: Acetonitrile + 0.1% Formic Acid.[2][3]

Gradient (on PFPP Column):

  • 0.0 min: 5% B

  • 0.5 min: 5% B (Focusing)

  • 3.5 min: 90% B

  • 4.0 min: 90% B

  • 4.1 min: 5% B (Re-equilibration)

MS Source Settings (ESI Positive):

  • Spray Voltage: 4500 V

  • Gas Temp: 350°C

  • Curtain Gas: 35 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Rationale
TFED (Quant) 183.1 154.1 25 Loss of C₂H₄ (Ring contraction)
TFED (Qual) 183.1 113.1 35 Loss of CF₃ group fragments

| ISTD | Varies | Varies | - | - |

(Note: Exact CE values must be optimized on the specific instrument).

Visualization of Workflows

Figure 1: Sample Preparation Logic (MCX SPE)

This diagram illustrates the "Lock-and-Key" mechanism used to isolate the polar amine from the complex matrix.

SPE_Workflow Sample Biological Sample (Plasma/Urine) Acidify Acidify (H3PO4) Protonates TFED (NH+) Sample->Acidify Load Load MCX Sorbent (Ionic Binding) Acidify->Load pH < pKa Wash Wash Steps 1. Acid (Salts) 2. MeOH (Lipids) Load->Wash Retains Analyte Elute Elute (High pH) Neutralizes TFED Wash->Elute Removes Matrix LCMS Inject to LC-MS/MS Elute->LCMS

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow ensuring selective retention of TFED while removing neutral interferences.

Figure 2: Column Selection Decision Tree

Why we chose PFPP over standard C18.

Column_Select Start Analyte: TFED (Polar, Basic, Fluorinated) C18 Standard C18 Start->C18 Alt1 HILIC Start->Alt1 Alt2 PFPP (Fluorophenyl) Start->Alt2 Issue Elutes in Void Volume (Ion Suppression) C18->Issue Issue2 Long Equilibration Solubility Issues Alt1->Issue2 Success Success: 1. Hydrophobic Retention 2. F-F Interactions Alt2->Success

Caption: Figure 2. Chromatographic phase selection strategy highlighting the advantages of PFPP for fluorinated amines.

Validation & Regulatory Compliance

To ensure this method meets FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the following parameters must be assessed:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ should be observed at the retention time of TFED (approx 2.5 min on PFPP).

  • Matrix Effect (ME):

    • Calculate ME Factor = (Peak Area Spiked Post-Extraction) / (Peak Area in Pure Solution).

    • Target: 0.85 – 1.15. If ME < 0.8 (Suppression), consider diluting the extract or increasing the wash volume in SPE.

  • Carryover: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Carryover must be <20% of LLOQ.

    • Mitigation: If carryover is observed, use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[4]

Troubleshooting Guide

  • Problem: Low Recovery (<50%).

    • Root Cause:[3][4][5] The elution solvent (5% NH₄OH) might not be strong enough to break the ionic bond, or the evaporation step caused loss (TFED is somewhat volatile as a free base).

    • Fix: Add 10 µL of 1M HCl to the collection tube before evaporation to convert TFED back to the non-volatile salt form during drying.

  • Problem: Peak Tailing.

    • Root Cause:[3][4][5] Interaction between the secondary amine and residual silanols on the column.

    • Fix: Ensure the mobile phase contains at least 0.1% Formic Acid or use Ammonium Formate (5mM) buffer to mask silanols.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of MCX SPE for basic amines). Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Explains the F-F interaction mechanism). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride dose-response curve determination

Technical Application Note: Dose-Response Determination for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Introduction & Compound Profile 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Dose-Response Determination for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Introduction & Compound Profile

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a specialized heterocyclic building block often utilized in medicinal chemistry as a bioisostere for piperazine or piperidine rings. Diazepane derivatives are increasingly recognized as privileged structures in ligand design for Sigma receptors (


R) , particularly 

R and

R, which are implicated in neuroprotection and oncology [1, 2].

Unlike optimized drug candidates with nanomolar affinity, this compound is often screened as a fragment or intermediate . Consequently, determining its dose-response curve requires specific attention to its physicochemical properties:

  • Salt Form (2HCl): The dihydrochloride salt significantly increases water solubility but introduces a risk of assay acidification . High concentrations (>100

    
    M) can lower the pH of weakly buffered media, causing false-positive cytotoxicity or binding artifacts.
    
  • Fluorination: The trifluoroethyl group alters the pKa of the proximal nitrogen (electron-withdrawing effect) and increases lipophilicity compared to the non-fluorinated parent, potentially affecting membrane permeability [3].

This guide details the protocol for generating a robust dose-response curve, using a Cell Viability Assay (MTT/ATP) as the model system. This workflow is adaptable to receptor binding assays (e.g., Radioligand displacement).

Experimental Design Strategy

Concentration Range Selection

As a fragment/building block, this compound likely possesses moderate-to-low affinity (micromolar range). A standard drug screening range (e.g., 1 nM to 10


M) will likely yield a flat line (no effect).
  • Recommended Range: 10 mM top concentration down to 100 nM (semi-logarithmic).

  • Anchor Point: The

    
     is expected to be in the high micromolar range unless the compound is highly toxic.
    
Vehicle & Solubility Controls
  • Solvent: Water or PBS is preferred due to the ionic nature of the HCl salt. If DMSO is required for downstream compatibility, the salt must be fully dissolved (sonication may be necessary).

  • pH Control: The 2HCl salt releases two equivalents of protons per mole.

    • Critical Step: If the top concentration in the assay well is

      
       mM, verify the pH of the media. If the indicator turns yellow (acidic), the media must be supplemented with 25 mM HEPES to maintain physiological pH.
      

Protocol: Stock Preparation & Serial Dilution

Objective: Prepare a 1000x Master Stock and generate a 10-point dilution series.

Materials:

  • Compound: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (MW: ~255.11 g/mol ).[1]

  • Solvent: Sterile dH

    
    O or DMSO (anhydrous).
    
  • Vessels: Low-binding polypropylene tubes (to prevent amine adsorption).

Step-by-Step Procedure:

  • Master Stock Calculation (100 mM):

    • Weigh 25.5 mg of the compound.

    • Dissolve in 1.0 mL of Solvent.

    • Note: Vortex vigorously. If using DMSO, the solution may warm slightly; allow it to equilibrate.

  • Serial Dilution (3-fold series):

    • Prepare 10 tubes labeled S1 through S10.

    • S1 (Top Standard): Add 100

      
      L of Master Stock (100 mM) to 900 
      
      
      
      L of Assay Media (or Buffer). Result: 10 mM.
    • S2 - S10: Aliquot 600

      
      L of Diluent into tubes S2-S10.
      
    • Transfer 300

      
      L from S1 to S2. Mix by pipetting up and down 5 times.
      
    • Transfer 300

      
      L from S2 to S3. Repeat down to S10.
      

Table 1: Dilution Scheme (3-fold)

TubeSourceVolume TransferDiluent Vol.Final Conc. (Tube)Final Assay Conc. (1:10 dilution)
Stock Solid-1.0 mL100 mM-
S1 Stock100

L
900

L
10 mM1000

M
S2 S1300

L
600

L
3.33 mM333

M
S3 S2300

L
600

L
1.11 mM111

M
... ...............
S10 S9300

L
600

L
0.5

M
0.05

M

Protocol: Assay Execution (Cell Viability Model)

Context: Determining if the fragment induces cytotoxicity (off-target effects) or specific efficacy in a Sigma receptor-expressing line (e.g., MCF-7 or SK-N-SH).

Workflow Visualization:

AssayWorkflow Stock Stock Prep (100 mM in DMSO/H2O) Dilution Serial Dilution (10-point, 3-fold) Stock->Dilution Treatment Compound Addition (24-72h Incubation) Dilution->Treatment Add 10uL/well Seeding Cell Seeding (96-well plate) Seeding->Treatment Adhere 24h Readout Detection (MTT/ATP Luminescence) Treatment->Readout Analysis Curve Fitting (4-Parameter Logistic) Readout->Analysis

Figure 1: High-level workflow for dose-response determination.

Detailed Steps:

  • Cell Seeding:

    • Seed cells at 5,000–10,000 cells/well in 90

      
      L of complete media.
      
    • Incubate for 24 hours at 37°C/5% CO

      
       to allow attachment.
      
  • Compound Addition:

    • Add 10

      
      L of each dilution (S1–S10) to triplicate wells.
      
    • Controls:

      • Negative Control: 10

        
        L of Vehicle (Diluent only).
        
      • Positive Control: 10

        
        L of a known cytotoxic agent (e.g., Staurosporine) or known Sigma ligand (e.g., Haloperidol) depending on assay type.
        
  • Incubation:

    • Incubate for 48 hours. Note: Diazepanes are stable, but avoid evaporation in edge wells.

  • Readout:

    • Add detection reagent (e.g., CellTiter-Glo or MTT solution).

    • Read Absorbance (OD) or Luminescence (RLU) on a plate reader.

Data Analysis & Interpretation

Normalization

Convert raw RLU/OD values to % Response using the formula:



Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) Regression model (Hill Equation):



  • X: Log of concentration.

  • Y: % Response.

  • Hill Slope: Indicates cooperativity. A slope > 1 suggests steep binding/toxicity; a slope < 1 suggests heterogeneity or negative cooperativity.

Mechanism of Action Logic:

MOA Compound 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Protonation pH Dependent Protonation (2HCl) Compound->Protonation Target Target Interaction (e.g., Sigma Receptor) Protonation->Target Specific Binding OffTarget Off-Target (Acidification/Membrane) Protonation->OffTarget High Dose Artifacts Response Biological Readout Target->Response OffTarget->Response False Positive

Figure 2: Mechanistic pathways influencing the dose-response curve.

Troubleshooting "Bad" Curves
  • Artifact: Curve drops sharply only at the highest dose (1 mM).

    • Cause: pH shock from the dihydrochloride salt.

    • Solution: Check media color. Re-run with HEPES buffer.

  • Artifact: Incomplete curve (no lower plateau).

    • Cause: Potency is lower than tested range.

    • Solution: This is common for fragments. Report

      
       rather than forcing a fit.
      

References

  • Russo, E., et al. (2019).[2] "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 11(5), 1000–1006.

  • PubChem. (n.d.).[3] "1-(2,2,2-Trifluoroethyl)-1,4-diazepane Compound Summary." National Library of Medicine.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich. (n.d.). "How to Interpret Dose-Response Curves." Technical Guides.

Sources

Method

Techniques for derivatizing 1-(2,2,2-Trifluoroethyl)-1,4-diazepane for further synthesis

Application Note: Advanced Derivatization Strategies for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Executive Summary & Strategic Rationale The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Executive Summary & Strategic Rationale

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CNS-active agents (e.g., Suvorexant), sigma receptor ligands, and kinase inhibitors.[1] The specific derivative 1-(2,2,2-trifluoroethyl)-1,4-diazepane represents a high-value intermediate where the trifluoroethyl group acts as a bioisostere for standard alkyl groups.[1][2]

Why this scaffold?

  • Metabolic Stability: The

    
     group blocks oxidative metabolism at the 
    
    
    
    -position (a common clearance pathway for
    
    
    -ethyl groups).[1][2]
  • Lipophilicity Modulation: The strong electron-withdrawing nature of the trifluoroethyl group lowers the basicity of the proximal nitrogen (

    
    ), while increasing overall lipophilicity (
    
    
    
    ), enhancing Blood-Brain Barrier (BBB) permeability.[1]
  • Selective Reactivity: The

    
     nitrogen is electronically deactivated by the trifluoroethyl group.[1] Consequently, the 
    
    
    
    secondary amine remains the sole nucleophilic handle, allowing for highly regioselective derivatization without the need for protecting group manipulations.[1]

This guide details four validated protocols for derivatizing the


 position, selected for high yield, operational simplicity, and scalability.

Chemical Logic & Reactivity Profile

Before initiating synthesis, understand the electronic environment:

  • N1 (Trifluoroethyl-substituted): The strong inductive effect (

    
    ) of the 
    
    
    
    group significantly reduces the electron density on
    
    
    .[1][2] It is non-nucleophilic under standard conditions.[1]
  • N4 (Secondary Amine): This nitrogen retains the characteristics of a typical secondary aliphatic amine (

    
    ).[1] It is a good nucleophile but can be sterically sensitive due to the ring conformation.[1]
    

Implication: You can treat this molecule as a "monofunctional" secondary amine.[1] Acidic scavengers (e.g., polymer-supported sulfonic acids) will capture the


 center effectively.[1]

Decision Tree for Derivatization

The following flowchart guides the selection of the optimal synthetic pathway based on the desired moiety.

Derivatization_Pathways Start 1-(2,2,2-Trifluoroethyl)- 1,4-diazepane Target Desired Derivative? Start->Target Amide Amide (Linker/Warhead) Target->Amide C=O Electrophile Alkyl Tertiary Amine (Solubility/Basic) Target->Alkyl Alkyl Halide/Aldehyde Aryl N-Aryl (Scaffold Hopping) Target->Aryl Aryl Halide Urea Urea/Carbamate (H-Bond Donor) Target->Urea Isocyanate Coupling Protocol A: HATU/EDC Coupling Amide->Coupling RedAm Protocol B: Reductive Amination Alkyl->RedAm SNAr Protocol C: SNAr (Activated Aryl) Aryl->SNAr EWG on Ring Buchwald Protocol D: Pd-Catalyzed C-N Aryl->Buchwald Unactivated

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on the target chemotype.[2]

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acid pharmacophores or linkers.[1][2]

Mechanism: Activation of the carboxylic acid to an active ester, followed by nucleophilic attack by the


 amine.[1]

Reagents:

  • Substrate: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change (often to yellow/orange) indicates active ester formation.[1]

  • Addition: Add 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (1.0 mmol) dropwise as a solution in DMF (1 mL).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2] The

    
     group provides a distinct retention time shift.[1]
    
  • Workup: Dilute with EtOAc (30 mL). Wash with saturated

    
     (2x), water (1x), and brine (1x).[1] Note: The lipophilic CF3 group ensures the product partitions strongly into the organic phase.[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use HCl for wash steps if your product contains other basic amines, as the diazepane amide is neutral, but other moieties might protonate.[1]

Protocol B: Reductive Amination

Best for: Creating tertiary amines to modulate


 and solubility.[2]

Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1]

Reagents:

  • Substrate: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acid Catalyst: Acetic Acid (1–2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the diazepane (1.0 mmol) and aldehyde (1.2 mmol) in DCE (5 mL). Add Acetic Acid (cat.).[1] Stir for 30 mins to ensure equilibrium.

  • Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution (

    
    ) may occur; ensure venting.[1]
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 mins to break down boron complexes.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[1]
    

Expert Insight: If the aldehyde is sterically hindered, switch to


 as a Lewis acid additive during the imine formation step, followed by reduction with 

.[1]
Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Attaching heteroaryl rings (e.g., Pyrimidines, Pyridines) common in kinase inhibitors.[1]

Mechanism: Addition-Elimination reaction on an electron-deficient aromatic ring.[2]

Reagents:

  • Substrate: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (1.0 equiv)[1][2]

  • Electrophile: 2-Chloropyrimidine or 4-Fluoronitrobenzene (1.0 equiv)[2]

  • Base:

    
     (2.0 equiv) or TEA[1][2]
    
  • Solvent: DMSO or NMP (for high temp) or Ethanol (for mild cases)[1][2]

Step-by-Step Procedure:

  • Setup: Combine diazepane (1.0 mmol), heteroaryl chloride (1.0 mmol), and

    
     (2.0 mmol) in DMSO (2 mL).
    
  • Heating: Heat to 80–100°C. Note: The trifluoroethyl group is thermally stable up to >150°C, so aggressive heating is permissible.[1]

  • Monitoring: Monitor by TLC or LC-MS. Conversion is usually rapid (1–3 hours).[1]

  • Workup: Pour into water (20 mL). The product often precipitates due to the hydrophobicity of the

    
     tail.[1] Filter the solid.[1] If no precipitate, extract with EtOAc.[1]
    

Comparative Data Table

ParameterProtocol A (Amide)Protocol B (Red. Am.)Protocol C (

)
Reaction Time 2–4 Hours4–16 Hours1–3 Hours
Temp RTRT80–100°C
Yield (Typical) 85–95%70–85%80–95%
Purification Flash ColumnAcid/Base ExtractionPrecipitation/Filter
Key Risk Epimerization (if chiral acid used)Over-alkylation (rare with STAB)Hydrolysis of chloride

References

  • General Diazepane Synthesis & Reactivity

    • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.[1] (2019).[1][3] Molecules. Link

    • Recent advances in synthesis and medicinal chemistry of benzodiazepines.[1][4] (2020).[1][4][5] Bioorganic Chemistry. Link

  • Trifluoroethylation & Fluorine Effects

    • Trifluoroethylation reactions of secondary amines.[1][3][6] (2017).[1][4][6] Nature Communications.[1] Link[1]

    • The effect of fluorination on pKa and lipophilicity.[1] (2013).[1] Journal of Medicinal Chemistry. Link[1]

  • Suvorexant (Diazepane Drug)

    • Process for the preparation of suvorexant and intermediates.[1] (2015).[1][3][7] World Intellectual Property Organization.[1] Link[1]

Disclaimer: All protocols involve hazardous chemicals.[2] Appropriate PPE and fume hood usage are mandatory.[1] The user assumes all liability for experimental execution.

Sources

Application

In vitro assays for assessing the biological activity of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Application Note: Pharmacological Characterization & Fragment Profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Executive Summary & Scientific Rationale 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Fragment Profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Executive Summary & Scientific Rationale

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a "privileged scaffold" for targeting G-protein coupled receptors (GPCRs), Sigma receptors (σ1R/σ2R), and ion channels.

Why assess this specific fragment?

  • Fluorine Effect: The trifluoroethyl group acts as a bioisostere for ethyl or propyl groups but significantly alters the physicochemical profile. It lowers the pKa of the proximal nitrogen (N1) via electron withdrawal, potentially improving metabolic stability and membrane permeability (LogD) compared to non-fluorinated analogs.

  • Safety Liability: Diazepane rings are historically associated with hERG channel blockade (cardiotoxicity). Early assessment of this scaffold is critical to determine if the trifluoroethyl moiety mitigates or exacerbates this liability before lead optimization.

  • Target Affinity: This scaffold mimics the pharmacophore of known Sigma-1 receptor ligands (neuroprotective/anticancer targets).

This guide details the in vitro assays required to validate the biological baseline of this compound: Solubility/Stability , Cytotoxicity , hERG Liability , and Sigma-1 Receptor Affinity .

Physicochemical Handling & Stability (Pre-Assay QC)

Before biological testing, the dihydrochloride salt must be correctly solubilized to prevent acidic shock to cell cultures or protein precipitation.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImplication for Assays
Form Dihydrochloride Salt (2HCl)Highly acidic in unbuffered water.
Solubility High in Water/DMSODissolve in DMSO for stock; dilute in PBS/Media.
pKa (Calc) ~6.5 (N1), ~9.8 (N4)N1 is less basic due to -CF3; N4 remains protonated at pH 7.4.
Storage -20°C, DesiccatedHygroscopic; protect from moisture to maintain stoichiometry.
Protocol 1: Stock Solution Preparation
  • Weighing: Weigh 10 mg of compound in a humidity-controlled environment.

  • Solubilization: Dissolve in 100% DMSO to reach a concentration of 100 mM . Vortex for 30 seconds.

    • Note: Avoid water for the master stock to prevent hydrolysis over long-term storage.

  • Neutralization Check: When diluting into aqueous assay buffer (e.g., to 100 µM), check pH. The 2HCl salt can shift the pH of weak buffers (like HBSS). Ensure the final assay buffer contains at least 10-25 mM HEPES to buffer the acidity.

In Vitro Cytotoxicity Profiling

Objective: Determine the non-specific toxicity of the scaffold. If the fragment itself is toxic (IC50 < 10 µM), it is unsuitable as a starting point for drug design.

Method: ATP-based Luminescence Assay (e.g., CellTiter-Glo®). Cell Line: HEK293 (Kidney) or HepG2 (Liver) - standard ADMET lines.

Detailed Protocol
  • Seeding: Plate HEK293 cells at 5,000 cells/well in a 96-well white-walled plate. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture media (0.1 µM to 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control (Staurosporine 1 µM).

    • Add 100 µL of treatment media to cells. Incubate for 48 hours .

  • Detection:

    • Equilibrate plate to room temperature (30 mins).

    • Add 100 µL of CellTiter-Glo reagent (lyses cells and reacts with ATP).

    • Shake orbitally for 2 minutes; incubate dark for 10 minutes.

  • Read: Measure luminescence on a multimode plate reader.

  • Analysis: Normalize to DMSO control (100% viability). Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criteria: IC50 > 50 µM indicates the scaffold is benign and safe for optimization.

hERG Safety Assessment (Cardiotoxicity)

Objective: Diazepanes are secondary amines that can bind the inner pore of the hERG potassium channel, causing QT prolongation. This assay determines if the electron-withdrawing trifluoroethyl group reduces this affinity compared to standard diazepanes.

Method: Fluorescence Polarization (FP) Competition Assay (Predictor hERG). Rationale: High-throughput alternative to Patch Clamp for early fragment screening.

Workflow Diagram (DOT)

hERG_Assay Start Start: Membrane Prep (hERG-expressing HEK293) Tracer Add Fluorescent Tracer (Red-shifted, High Affinity) Start->Tracer Compound Add Test Compound (1-(2,2,2-Trifluoroethyl)-1,4-diazepane) Tracer->Compound Incubate Incubate (4 hours @ 25°C) Compound->Incubate Read Measure Fluorescence Polarization (mP) Incubate->Read Result_High High Polarization (Tracer Bound = No Inhibition) Read->Result_High Compound does NOT bind Result_Low Low Polarization (Tracer Displaced = hERG Binder) Read->Result_Low Compound binds hERG

Caption: Logic flow for hERG Fluorescence Polarization competition assay. Displacement of the tracer indicates potential cardiotoxicity.

Detailed Protocol
  • Reagents: Recombinant hERG membrane fraction, Red Tracer (fluorescent ligand), Assay Buffer (pH 7.4).

  • Plate Setup: Use 384-well black low-binding plates.

  • Addition:

    • Add 10 µL of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (titrated 0.1 nM – 30 µM).

    • Add 10 µL of hERG membranes/Tracer mix.

  • Incubation: 4 hours at room temperature (equilibrium binding).

  • Measurement: Read Fluorescence Polarization (Ex 530nm / Em 590nm).

  • Interpretation:

    • Low mP value: The compound displaced the tracer (Binder = Risk).

    • High mP value: The tracer remains bound (Non-binder = Safe).

Target Engagement: Sigma-1 Receptor Binding

Objective: To validate if the scaffold acts as a functional fragment for Sigma-1 Receptor (σ1R) drug discovery. Method: Radioligand Competition Binding ([³H]-(+)-Pentazocine).

Mechanism of Action Diagram (DOT)

Sigma_Binding Receptor Sigma-1 Receptor (Microsomal Membrane) Complex_Radio Receptor-[³H] Complex (High Signal) Receptor->Complex_Radio + Ligand only Complex_Frag Receptor-Fragment Complex (Low Signal) Receptor->Complex_Frag + Fragment (Competition) Ligand [³H]-Pentazocine (Radioligand) Ligand->Complex_Radio Fragment Trifluoroethyl-Diazepane (Test Fragment) Fragment->Complex_Frag Displacement

Caption: Competitive binding mechanism. The test fragment competes with the radioligand for the Sigma-1 binding pocket.

Detailed Protocol
  • Membrane Prep: Use Guinea pig brain homogenates or Jurkat cell membranes (rich in σ1R).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mix (250 µL):

    • 50 µg Membrane protein.

    • 3 nM [³H]-(+)-Pentazocine (Kd ~3 nM).

    • Test Compound: 10 µM (Single point screen) or 1 nM - 100 µM (Ki determination).

    • Non-specific binding control: 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation fluid and count radioactivity (CPM).

  • Calculation:

    • % Inhibition =

      
      
      
    • Significance: >50% inhibition at 10 µM suggests the fragment is a valid "hit."

References

  • Review of Diazepane Scaffolds: Ramajayam, R., et al. "Current scenario of 1,4-diazepines as potent biomolecules--a mini review."[1] Mini Reviews in Medicinal Chemistry, 2007.

  • Sigma Receptor Ligand Design: Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 2020.

  • hERG Assay Methodology: FDA Assay Guidance Manual. "In Vitro hERG Channel Assays." NCBI Bookshelf.

  • Fluorine in Med Chem: Gillis, E.P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Compound Data: PubChem Entry for Diazepane Derivatives.

Sources

Method

Technical Guide: In Vivo Formulation and Administration of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Topic: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride administration routes in animal models Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and In Vivo Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride administration routes in animal models Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and In Vivo Research Scientists.[1][2]

[1][2]

Executive Summary & Chemical Context

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS: 1171551-81-7) is a specialized heterocyclic building block and chemical probe.[1][2][3] It serves as a critical pharmacophore in the development of antagonists for targets such as the Histamine H3 receptor , Sigma receptors , and GlyT1 transporters .[1][2]

While often used as an intermediate, direct administration of this fragment is performed in Fragment-Based Drug Discovery (FBDD) to assess blood-brain barrier (BBB) penetration, metabolic stability, and intrinsic toxicity before scaffold elaboration.[1][2]

Critical Handling Note: The dihydrochloride (2HCl) salt form confers high water solubility but results in a highly acidic solution upon dissolution.[1][2] Direct administration without buffering will cause injection site necrosis (IP/SC) or hemolysis (IV).[1][2] This protocol focuses on the neutralization and isotonic formulation required for safe in vivo delivery.[1][2]

Physicochemical Profile & Vehicle Selection

Understanding the "Fluorine Effect" is vital for this compound.[1][2] The trifluoroethyl group is electron-withdrawing, lowering the pKa of the proximal nitrogen (N1), thereby increasing lipophilicity and metabolic stability compared to a methyl-diazepane.[1][2]

PropertyData / ValueImplication for In Vivo Use
Molecular Weight 255.11 g/mol (Salt)Small molecule; rapid clearance expected.[1][2]
Form Dihydrochloride SaltHighly hygroscopic; store in desiccator at -20°C.
Solubility (Water) > 50 mg/mLExcellent aqueous solubility; no DMSO required.[1][2]
Solution pH (Unbuffered) ~1.0 – 2.0TOXIC: Must be neutralized to pH 7.[1]4.
LogP (Free Base) ~0.7 – 1.2 (Predicted)Moderate lipophilicity; likely crosses BBB.[1]
Formulation Decision Tree (Graphviz)

The following diagram outlines the logic for preparing a physiological dosing solution from the acidic salt.

FormulationLogic Start Start: Weigh 2HCl Salt Solvent Dissolve in 0.9% Saline (Result: pH ~1.5) Start->Solvent Check Check pH Solvent->Check Buffer Add 1N NaOH or Switch to PBS Vehicle Check->Buffer Acidic Final Final Solution (pH 7.0-7.4, Isotonic) Buffer->Final Route Select Route Final->Route

Caption: Workflow for converting the acidic dihydrochloride salt into a physiologically compatible solution.

Detailed Formulation Protocol

Objective: Prepare a 10 mg/kg dosing solution for a 250g rat (Dose Volume: 2 mL/kg). Target Concentration: 5 mg/mL.[1][2]

Materials
  • Compound: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.[1][2][4]

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4 (preferred over simple saline to buffer the HCl).[1]

  • Reagent: 1N NaOH (for fine adjustment).

  • Equipment: pH micro-electrode, 0.22 µm syringe filter (PES membrane).[1][2]

Step-by-Step Procedure
  • Calculation: Calculate the free base equivalent (FBE) if dosing based on the active moiety.[1]

    • MW Salt: 255.11[1][3]

    • MW Base: 182.19[1]

    • Correction Factor: 1.40. (To dose 10 mg/kg of free base, weigh 14 mg/kg of salt).[1][2]

  • Dissolution: Weigh the required amount of powder. Add 80% of the calculated volume of PBS.[1][2] Vortex until fully dissolved (usually < 1 min).[1][2]

  • Neutralization (Crucial):

    • Measure pH.[1][2] It will likely be acidic (< pH 4).[1][2]

    • Add 1N NaOH dropwise under constant stirring.[1][2]

    • Target: pH 7.0 – 7.4.[1][2]

    • Warning: If pH > 8.0, the free base may precipitate out (though unlikely for this specific diazepane due to high polarity).

  • Final Volume: Add remaining PBS to reach final volume.

  • Sterilization: Pass through a 0.22 µm syringe filter.

Administration Routes & Protocols

A. Intravenous (IV) Bolus – Pharmacokinetics

Used to determine absolute bioavailability and clearance.[1][2]

  • Animal: Rat (Sprague-Dawley) or Mouse (C57BL/6).[1][2]

  • Site: Lateral tail vein.[1][2]

  • Needle: 27G (Rat) or 29G (Mouse).[1][2]

  • Dose Volume: 1 - 2 mL/kg (Bolus).

  • Procedure:

    • Warm the animal to dilate veins.[1][2]

    • Restrain physically (avoid anesthesia if possible to prevent PK interference).[1][2]

    • Inject slowly over 5–10 seconds.

    • Monitor: Watch for immediate respiratory distress (sign of emboli or pH shock).[1][2]

B. Oral Gavage (PO) – Bioavailability

Used to assess if the trifluoroethyl group confers sufficient lipophilicity for gut absorption.[1][2]

  • Fasting: Fast animals 4–6 hours pre-dose (water ad libitum).

  • Needle: Flexible feeding tube (18G for rats, 20-22G for mice).[1][2]

  • Dose Volume: 5 - 10 mL/kg.

  • Procedure:

    • Insert tube down the esophagus; ensure no resistance (tracheal entry).[1][2]

    • Depress plunger smoothly.[1][2]

    • Note: Diazepane derivatives are generally stable in gastric acid, but the trifluoroethyl group prevents N-oxidation in the gut wall.[1][2]

C. Intraperitoneal (IP) – Screening

Common for efficacy models (e.g., behavioral tests).[1][2]

  • Dose Volume: 5 - 10 mL/kg.

  • Warning: Even with buffering, repeated IP injections of amine salts can cause peritonitis.[1] Rotate injection sites (left vs. right lower quadrant).[1][2]

Experimental Design: PK/PD Workflow

When using this compound as a probe, the primary goal is often to verify Brain Penetration (Kp,uu).[1]

Pharmacokinetic Workflow (Graphviz)

PKWorkflow cluster_samples Dual Sampling Dose Administer (IV or PO) Time Timepoints (0.25, 0.5, 1, 4, 8, 24h) Dose->Time Collect Collection Time->Collect Plasma Plasma (K2EDTA) Collect->Plasma Brain Brain Homogenate (PBS 1:4) Collect->Brain Process Process Samples Analysis LC-MS/MS (MRM Mode) Process->Analysis Plasma->Process Brain->Process

Caption: Dual-tissue sampling workflow to determine Blood-Brain Barrier (BBB) partitioning.

Data Analysis Parameters
  • Tmax: Expected to be rapid (15–30 min) due to low MW.[1][2]

  • Brain/Plasma Ratio: A ratio > 0.5 indicates successful CNS penetration, facilitated by the trifluoroethyl moiety.[1]

  • Bioanalytical Method: LC-MS/MS (ESI+).

    • Parent Ion: [M+H]+ = 183.1[1][2][5]

    • Fragment Ions: Monitor loss of trifluoroethyl or diazepane ring cleavage.[1][2]

Safety & Toxicology Notes

  • Target Toxicity: Diazepane rings are structural cousins to benzodiazepines.[1][2] While this specific fragment lacks the pendant phenyl ring required for high-affinity GABA-A binding, high doses (>100 mg/kg) may still elicit off-target CNS sedation or excitation.[1][2]

  • Metabolism: The trifluoroethyl group is metabolically robust.[1][2] However, the secondary amine (N4 position) is a site for Phase II conjugation (glucuronidation) or oxidative deamination.[2]

References

  • Compound Data: PubChem. 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.[1][2][6][7] National Library of Medicine.[1][2] Accessed Jan 2026.[1][2]

  • Diazepane Scaffolds in Drug Design: Robichaud, A. J., et al. (2011).[1] "Gem-dimethyl diazepane antagonists of the H3 receptor."[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for diazepane PK).

  • Sigma Receptor Ligands: Zampieri, D., et al. (2020).[1][2] "Synthesis and biological evaluation of 1,4-diazepane-based sigma receptor ligands." Molecules. (Demonstrates biological activity of the diazepane core).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2] (Mechanistic explanation of trifluoroethyl effects on pKa and lipophilicity).

Sources

Application

Application Note: Permeability Profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

This Application Note provides a rigorous technical framework for evaluating the cell permeability of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride . Given the compound's physicochemical profile—a small, polar,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for evaluating the cell permeability of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride . Given the compound's physicochemical profile—a small, polar, fluorinated heterocycle lacking strong chromophores—standard UV-based assays are insufficient.[1] This guide integrates LC-MS/MS detection with Caco-2 and PAMPA workflows to ensure data integrity.

[1][2]

Compound Profile & Technical Challenges

Before initiating assays, the physicochemical nature of the analyte must dictate the experimental design. 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is a dihydrochloride salt , implying high water solubility but potential acidity in unbuffered solutions.[1][2]

Physicochemical Characteristics
PropertyValue (Estimated)Impact on Assay
Molecular Weight ~182.2 (Free Base) / ~255.1 (2HCl)Low MW suggests potential for paracellular transport.[1][2][3]
pKa (N4 - Secondary) ~9.0 – 9.8Highly protonated (>99%) at physiological pH (7.4).[3]
pKa (N1 - Tertiary) < 4.0The electron-withdrawing

group significantly reduces basicity; likely neutral at pH 7.[2][3]4.
LogD (pH 7.4) < 0.5Hydrophilic.[3] Low passive transcellular permeability expected.
Chromophore NegligibleUV/Vis is not viable. LC-MS/MS is mandatory.[2][3]
Critical Experimental Constraints
  • pH Control: As a dihydrochloride salt, the compound is acidic. Dissolving it directly into the donor buffer without readjusting pH will acidify the medium, potentially damaging the Caco-2 monolayer or altering ionization states. Action: Monitor pH of the dosing solution after compound addition.

  • Non-Specific Binding (NSB): Cationic amines often adhere to plasticware. Action: Use glass inserts or low-binding polypropylene plates; include a mass balance check.

  • Detection Limits: The lack of conjugation requires Mass Spectrometry.

Analytical Method: LC-MS/MS Development[1][2][4][5]

Since the compound lacks a UV chromophore, a sensitive LC-MS/MS method must be validated first.[1]

Instrumentation: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.[1]

Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the compound's polarity and poor retention on reverse-phase columns.

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3][4]

  • Gradient: 90% B to 50% B over 3 minutes (retain polar amines).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3][4]

  • Precursor Ion: [M+H]⁺ = m/z 183.1[3]

  • MRM Transitions (Optimization Required):

    • Quantifier: 183.1

      
       154.1 (Loss of 
      
      
      
      from diazepane ring or similar fragmentation).[3]
    • Qualifier: 183.1

      
       83.0 (
      
      
      
      fragment).[3]

Workflow Logic

The following diagram illustrates the decision matrix for evaluating this compound.

PermeabilityWorkflow Start Compound Prep (2HCl Salt) pH_Check Neutralize & Check pH (Target 7.4) Start->pH_Check Dissolve in HBSS Assay_Split Select Assay pH_Check->Assay_Split PAMPA PAMPA (Passive Diffusion Only) Assay_Split->PAMPA High Throughput Screen Caco2 Caco-2 (Active + Passive) Assay_Split->Caco2 Definitive Data Analysis LC-MS/MS Quantification PAMPA->Analysis Caco2->Analysis Result Calculate Papp & Efflux Ratio Analysis->Result

Figure 1: Decision workflow for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane permeability testing.

Protocol A: Caco-2 Permeability Assay (Bidirectional)

This is the "Gold Standard" to assess intestinal absorption and potential efflux (e.g., P-gp).

Reagents
  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Cells: Caco-2 cells (passage 40–60), cultured for 21 days on Transwell® inserts (0.4 µm pore size).[1]

  • Integrity Marker: Lucifer Yellow (paracellular leak marker).[3]

Step-by-Step Procedure
  • Monolayer Verification:

    • Measure Transepithelial Electrical Resistance (TEER).[3][5]

    • Acceptance Criterion: TEER > 300

      
      .[1]
      
  • Dosing Solution Preparation:

    • Dissolve 1-(2,2,2-Trifluoroethyl)-1,4-diazepane 2HCl in Transport Buffer to 10 µM.

    • CRITICAL: Adjust pH to 7.4 using 1N NaOH. The 2HCl salt will lower the pH significantly; failure to neutralize will yield false negatives (cation trapping) and toxicity.

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A-B): Add 100 µL drug solution to Apical (Donor); 600 µL blank buffer to Basolateral (Receiver).

    • Basolateral to Apical (B-A): Add 600 µL drug solution to Basolateral (Donor); 100 µL blank buffer to Apical (Receiver).

    • Replicates: n=3 per direction.[6]

  • Incubation:

    • Incubate at 37°C, 5%

      
       for 90 minutes on an orbital shaker (50 rpm) to minimize the Unstirred Water Layer (UWL).
      
  • Sampling:

    • Collect 50 µL from Receiver compartments.

    • Collect 50 µL from Donor compartments (T=0 and T=90 min) to calculate Mass Balance.

    • Add Internal Standard (e.g., Diazepam-d5) in Acetonitrile to precipitate proteins/salts.[1]

  • Analysis: Inject supernatant into LC-MS/MS.

Calculations

Apparent Permeability (


): 


Where:
  • 
     = Rate of permeation (µmol/s).[3]
    
  • 
     = Surface area of filter (
    
    
    
    ).[3]
  • 
     = Initial donor concentration (µM).[3]
    

Efflux Ratio (ER):


[3][7]
  • Interpretation: ER > 2.0 indicates active efflux (likely P-gp).[2][7]

Protocol B: PAMPA (Passive Diffusion)[3]

Use this for a quick read on transcellular passive diffusion. Note that as a hydrophilic cation, the compound may show low permeability here.

Reagents
  • Membrane: PVDF filter plate (0.45 µm).[3]

  • Artificial Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (or commercial GIT lipid mix).[3]

  • Buffers:

    • Donor: Phosphate Buffer pH 6.5 (mimicking Jejunum) or pH 7.4.[3][8]

    • Acceptor: Phosphate Buffer pH 7.4.[8]

Step-by-Step Procedure
  • Membrane Coating: Add 5 µL of lipid solution to the donor plate membrane. Ensure uniform spreading.

  • Preparation: Dissolve analyte (neutralized) to 50 µM in Donor Buffer.

  • Assembly:

    • Add 150 µL of Donor solution to the bottom plate.

    • Add 300 µL of Acceptor Buffer to the top plate.

    • Sandwich the plates carefully to avoid air bubbles.

  • Incubation: 4 hours at Room Temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Transfer aliquots from both Donor and Acceptor to HPLC vials. Analyze via LC-MS/MS.

Data Interpretation & Troubleshooting

ObservationLikely CauseCorrective Action
Low Recovery (<70%) Non-specific binding to plastic or cellular retention.[1][2][3]Switch to glass-coated plates; lyse cells to check intracellular accumulation.[1][2][3]

(A-B) is extremely low
Paracellular transport is the only route (tight junctions blocking).[3]This is expected for polar cations.[3] Confirm with Lucifer Yellow (should also be low).[3]
TEER drops after assay Toxicity or pH shock.[2][3]Check the dosing solution pH. The 2HCl salt is a strong acid source.[3]
High Efflux (ER > 2) P-gp substrate.[1][2][3][7]Repeat Caco-2 with Verapamil (P-gp inhibitor) to confirm mechanism.[1][2][3][7]

References

  • Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption: In vitro Caco-2 cell monolayer methods. Nature Protocols, 2(9), 2111–2119.[1] Link[3]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Permeability and PAMPA). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Detailed pKa and permeability theory). Link[3]

  • Press, B., & Di Grandi, D. (2008).[1] Permeability screening for drug discovery.[5] Current Pharmaceutical Design, 14(10), 1023-1037.[1] Link

  • PubChem. (2024).[3][6] 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (Compound Summary). National Library of Medicine. Link

Sources

Method

Application Note: High-Throughput Library Generation and Screening Protocols Utilizing the Privileged Scaffold 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Abstract This application note details the methodological framework for utilizing 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride as a core scaffold in high-throughput screening (HTS) campaigns. 1,4-Diazepanes are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride as a core scaffold in high-throughput screening (HTS) campaigns. 1,4-Diazepanes are "privileged structures" in medicinal chemistry, frequently targeting GPCRs, ion channels, and kinases. The incorporation of the 2,2,2-trifluoroethyl group serves as a metabolically stable bioisostere for ethyl or methyl groups, modulating lipophilicity (


) and basicity (

). This guide addresses the specific technical challenges of handling the dihydrochloride salt in automated liquid handling systems, provides validated parallel synthesis protocols for library generation, and outlines best practices for screening to minimize salt-induced false positives.

Introduction: The Scaffold Advantage

In modern drug discovery, the "escape from flatland" initiative emphasizes 3D-rich scaffolds over planar aromatics. The 1,4-diazepane ring offers a non-planar, seven-membered heterocyclic core that projects substituents into defined vectors, maximizing exploration of chemical space.

Mechanistic Rationale
  • Fluorine Effect: The trifluoroethyl group (

    
    ) lowers the 
    
    
    
    of the proximal nitrogen due to the strong electron-withdrawing effect of the fluorines (
    
    
    vs.
    
    
    for N-ethyl). This improves membrane permeability and reduces lysosomal trapping compared to non-fluorinated analogs [1].
  • Privileged Biology: Diazepane derivatives are validated ligands for Sigma-1 receptors, Histamine H3 receptors, and various chemically-gated ion channels [2].

Chemical Handling & Pre-Screening Preparation

Challenge: The compound is supplied as a dihydrochloride salt (


). In DMSO solution, this creates a highly acidic environment that can degrade sensitive library members, precipitate proteins in HTS assays, or quench fluorescence in pH-sensitive readouts.
Protocol A: Preparation of HTS-Ready DMSO Stocks

Objective: To prepare a stable 10 mM stock solution while mitigating acidity.

  • Weighing: Weigh 25.5 mg of the dihydrochloride salt (MW: 255.11 g/mol ) into a glass vial.

    • Note: The salt is hygroscopic. Handle in a desiccated environment or glovebox if possible.

  • Solubilization: Add 10.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Critical Step: Vortex vigorously. The salt dissolves slower than the free base.

  • Neutralization (Optional but Recommended for Biochemical Assays):

    • For enzyme assays sensitive to pH < 6.0, add 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO stock only if the library will be used immediately.

    • Preferred Method: Maintain the acidic stock for stability and rely on the high buffering capacity of the assay buffer (e.g., 100 mM HEPES) to neutralize the trace acid upon dilution (typically 1:1000 dilution in HTS).

Workflow 1: Parallel Library Synthesis (The "Make" Phase)

This protocol describes the derivatization of the secondary amine (N4 position) to generate a library of 96 analogs.

Reaction Types:

  • Reductive Amination (Targeting aldehydes)

  • Amide Coupling (Targeting carboxylic acids)

Protocol B: 96-Well Plate Parallel Synthesis

Equipment: 96-well deep-well reaction block, Liquid Handler (e.g., Tecan/Hamilton), Positive Pressure Manifold.

Step 1: Reagent Preparation[1]
  • Scaffold Stock: 0.2 M 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

    
     2HCl in DMF.
    
  • Base Stock: 2.0 M DIPEA (N,N-Diisopropylethylamine) in DMF.

  • Coupling Agent: 0.25 M HATU in DMF (for Amide Coupling).

  • Reducing Agent: 0.25 M

    
     in DCE (for Reductive Amination).
    
Step 2: Reaction Assembly (Amide Coupling Example)

Rationale: The dihydrochloride consumes 2 equivalents of base immediately. You must add excess base to ensure the amine is nucleophilic.

  • Dispense Scaffold: Add 50 µL of Scaffold Stock (10 µmol) to each well.

  • Neutralization: Add 20 µL of Base Stock (40 µmol, 4 equiv).

    • Wait 5 mins. This converts the

      
       salt to the free base in situ.
      
  • Add Monomers: Add 50 µL of unique Carboxylic Acid solutions (0.25 M, 12.5 µmol, 1.25 equiv).

  • Add Activator: Add 50 µL of HATU solution (12.5 µmol).

  • Incubation: Seal plate and shake at Room Temperature for 16 hours.

Step 3: Workup (Solid Phase Extraction - SPE)
  • Quench: Add 100 µL of 10%

    
     to hydrolyze active esters.
    
  • Extraction: Transfer reaction mixture to a chemically resistant filter plate packed with SCX-2 (Strong Cation Exchange) resin.

    • Logic: The diazepane product is basic; it will bind to the acidic resin. Non-basic impurities (excess acids, HATU byproducts) will wash through.

  • Wash: Wash resin

    
     with MeOH.
    
  • Elute: Elute product with 2.0 M

    
     in MeOH.
    
  • Dry: Evaporate solvent (Genevac/SpeedVac) to yield the free base library.

Workflow 2: High-Throughput Screening (The "Test" Phase)

Protocol C: Screening Considerations for Diazepane Libraries

Assay Interference Check: Before running the full library, run a "Mock Plate" containing only the parent scaffold at 10 µM, 30 µM, and 100 µM in the assay buffer.

  • If signal drops >20%: The scaffold itself may be an inhibitor (Hit) or a quencher (Interference).

  • If signal increases: Possible autofluorescence. (Unlikely for this scaffold, as it lacks extensive conjugation).

Data Analysis & Triage:

  • Z-Factor: Ensure assay

    
     using positive controls (known inhibitors) and negative controls (DMSO).
    
  • False Positive Flag: If using the unpurified reaction mixtures, residual copper (from Click chemistry) or Palladium (from Buchwald) can inhibit enzymes. The SPE workup (Protocol B, Step 3) is critical to remove these metals.

Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold handling to hit validation.

HTS_Workflow cluster_Library Parallel Synthesis (96-Well) cluster_Screening HTS Assay Scaffold Scaffold: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane . 2HCl StockPrep Stock Prep: 10mM in DMSO (Acidic pH) Scaffold->StockPrep Neutralization In-situ Neutralization: Add 3-4 eq. DIPEA (Crucial for Reactivity) StockPrep->Neutralization Reaction Derivatization: Amide Coupling / Reductive Amination Neutralization->Reaction Workup Purification: SCX-2 Solid Phase Extraction Reaction->Workup QC QC: LC-MS Verification (>85% Purity) Workup->QC Dilution Acoustic Dispensing: Echo 550 (nL transfer) QC->Dilution Assay Bioassay: GPCR / Ion Channel / Kinase Dilution->Assay Analysis Data Analysis: Z-Score Calculation Assay->Analysis HitVal Hit Validation: Dose-Response (IC50) Analysis->HitVal Select Hits (>3σ)

Caption: Integrated workflow for diazepane library synthesis, purification via cation exchange, and high-throughput screening.

Summary of Key Parameters

ParameterSpecificationRationale
Scaffold MW 255.11 g/mol Includes 2HCl. Use this for molarity calcs.
Free Base MW 182.19 g/mol Use this for Mass Spec deconvolution.
Solubility >50 mM in DMSOHighly soluble salt; hygroscopic.
Base Equiv. 3.0 - 4.0 eq.Neutralize 2HCl + 1 eq. for reaction.
Workup SCX-2 ResinCaptures basic diazepane; removes acids.
Storage -20°C, DesiccatedPrevent hydrolysis/hygroscopicity.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ananthan, S., et al. (2014). 1,4-Diazepane-based sigma receptor ligands: Synthesis, structure-affinity relationship, and molecular modeling. Bioorganic & Medicinal Chemistry, 22(15), 4083-4091. Link

  • Galloway, W. R., et al. (2010). Applications of small-molecule supramolecular catalysts in organic synthesis. (Context: Parallel Synthesis of Diazepanes). Nature Communications. Link

  • Inglese, J., et al. (2025). Design and Implementation of High-Throughput Screening Assays. ResearchGate. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane 2HCl

[1][2] Core Chemistry: The "Salt Break" Vulnerability[2] To prevent degradation, you must first understand why this molecule degrades. The dihydrochloride salt (2HCl) is a thermodynamic trap that stabilizes the molecule.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Chemistry: The "Salt Break" Vulnerability[2]

To prevent degradation, you must first understand why this molecule degrades. The dihydrochloride salt (2HCl) is a thermodynamic trap that stabilizes the molecule. The degradation clock starts the moment you dissolve it and adjust the pH.

The Structural Weak Point

The molecule contains two nitrogen centers with distinct electronic environments:[1]

  • N1 (Trifluoroethyl-substituted): The electron-withdrawing

    
     group reduces the electron density on N1, lowering its basicity and nucleophilicity.[1] This position is relatively chemically inert.
    
  • N4 (Secondary Amine): This is the "Achilles' heel."[1] Once the HCl is stripped away (neutralization), this secondary amine becomes a reactive nucleophile and a site for oxidation.[1]

Key Insight: The primary degradation pathway is Oxidative Dehydrogenation of the N4 position, leading to imine formation and subsequent hydrolysis or polymerization.[1] This is accelerated by:

  • Dissolved Oxygen (DO).[1]

  • Peroxides in aged solvents (e.g., DMSO, THF).[1]

  • High pH (>8.5).[1][2]

Visualization: The Degradation Cascade

The following diagram illustrates the transition from the stable salt form to the unstable oxidative products.

degradation_pathway cluster_danger DANGER ZONE (In-Solution) Salt Stable Salt Form (2HCl Solid) Sol_Acid Acidic Solution (pH < 4, Stable) Salt->Sol_Acid Dissolution (Water/DMSO) FreeBase Free Base (pH > 7.5, Reactive) Sol_Acid->FreeBase Neutralization (Base Added) Radical Amine Radical (Intermediate) FreeBase->Radical Dissolved O2 or Peroxides Imine Imine / N-Oxide (Yellow Impurity) Radical->Imine -H• (Oxidation) Dimer Oxidative Dimers (Insoluble Precipitate) Radical->Dimer Coupling

Caption: Transition from stable dihydrochloride salt to unstable oxidative byproducts upon neutralization.[3][1]

Troubleshooting Guide (Q&A)

Scenario A: "My stock solution in DMSO turned yellow overnight."

Diagnosis: Oxidative degradation via N-oxide or imine formation.[3][1] Root Cause: DMSO is hygroscopic and absorbs oxygen.[1] Aged DMSO often contains peroxides, which rapidly oxidize secondary amines like the N4 position in your diazepane. Corrective Action:

  • Discard: The yellow solution is compromised.

  • Prevention: Use "Anhydrous" grade DMSO packed under argon.

  • Protocol: Do not store stock solutions of the free base. Store as the 2HCl salt in solution (acidic) and only neutralize immediately before use.

Scenario B: "I see a white precipitate when adding the stock to my assay buffer."

Diagnosis: Solubility crash (Salting Out or pH Shock).[1] Root Cause: The 2,2,2-trifluoroethyl group is lipophilic.[1] While the 2HCl salt is water-soluble, the free base has significantly lower aqueous solubility.[1] If you neutralize a high-concentration stock (>50 mM) into a high-salt buffer (e.g., PBS), the neutral amine may crash out. Corrective Action:

  • Lower Concentration: Keep final assay concentration of the free base below 1 mM if possible.

  • Co-solvent: Ensure the final assay mixture contains 1-5% DMSO or Methanol to solubilize the lipophilic free base.

Scenario C: "LC-MS shows a [M+16] and [M-2] peak."

Diagnosis: Oxidation products.[1][4]

  • [M+16]: N-Oxide formation (Oxygen insertion).[3]

  • [M-2]: Imine formation (Loss of 2 hydrogens).[3] Root Cause: Exposure to air during the reaction setup or long dwell times in the autosampler.[1] Corrective Action:

  • Degas Solvents: Sparge all buffers with Helium or Nitrogen for 15 minutes.

  • Temperature Control: Keep the autosampler at 4°C. Reaction rates for amine oxidation drop significantly at lower temperatures.

Experimental Protocols

Protocol 1: Oxygen-Free Stock Preparation

Use this protocol for preparing stock solutions for sensitive biological assays.[3][1]

Materials:

  • 1-(2,2,2-Trifluoroethyl)-1,4-diazepane 2HCl (Solid).[3][1]

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Water (HPLC Grade).[1]

  • Argon or Nitrogen gas line.[1]

Steps:

  • Weighing: Weigh the target mass of the dihydrochloride salt into a amber glass vial.

  • Solvent Sparging: Before adding solvent, bubble Argon through the pure solvent for 5-10 minutes to displace dissolved oxygen.

  • Dissolution: Add the sparged solvent to the vial. Vortex until dissolved.[1]

    • Note: The solution is now acidic (approx.[1] pH 2-3) and stable .

  • Storage: Purge the headspace of the vial with Argon, seal tightly with a PTFE-lined cap. Store at -20°C.

    • Shelf Life: 6 months (as 2HCl salt).[1] <24 hours (if neutralized).[1]

Protocol 2: The "Salt Break" (Controlled Neutralization)

Use this when you need the free amine for a reaction (e.g., amide coupling).[1]

Objective: Release the free base without triggering rapid degradation.

Steps:

  • Dissolve the 2HCl salt in the reaction solvent (e.g., DMF or DCM).[1]

  • Cooling: Cool the mixture to 0°C on an ice bath.

  • Base Addition: Add the organic base (e.g., DIPEA or TEA) dropwise .[1]

    • Stoichiometry: You need at least 2.0 equivalents to neutralize the 2HCl. Add 2.5 - 3.0 equivalents to ensure free base availability.

  • Immediate Use: Add the electrophile (e.g., acid chloride, activated ester) immediately after base addition.[1] Do not let the free amine "sit" in the basic solution.

Decision Logic: Solvent & Handling

Use this flow to determine the optimal handling strategy for your specific application.

handling_logic Start Start: What is your application? Storage Long-term Storage? Start->Storage Reaction Chemical Synthesis? Start->Reaction Assay Biological Assay? Start->Assay KeepSolid Keep as Solid 2HCl (Desiccator, RT) Storage->KeepSolid SolventChoice Solvent: DMF/DCM Reaction->SolventChoice StockPrep Prepare Stock in Degassed DMSO (Acidic) Assay->StockPrep BaseChoice Add DIPEA at 0°C SolventChoice->BaseChoice Action1 Add Electrophile Immediately BaseChoice->Action1 Dilution Dilute into Buffer StockPrep->Dilution Check Check Solubility Limit (Risk of Precipitate) Dilution->Check Action2 Run Assay < 4 Hours Check->Action2

Caption: Decision tree for storage, synthesis, and assay handling to minimize degradation risks.

References

  • Reactions of Amines: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (General mechanism of amine oxidation).

  • Stability of Amine Salts: Gibson, E. K. (2007).[1] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.

  • DMSO Oxidation Risks: Epstein, W. W., & Sweat, F. W. (1967).[1] Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260.[1]

  • Photostability of Diazepines: Tolić Čop, K., et al. (2025).[1][5] Diazepam Photocatalytic Degradation. ResearchGate.

  • ICH Guidelines: International Council for Harmonisation. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Optimization

Troubleshooting unexpected results in experiments with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Product Category: Heterocyclic Building Blocks / Fluorinated Amines Target Audience: Medicinal Chemists, Process Chemists Support Level: Ti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Product Category: Heterocyclic Building Blocks / Fluorinated Amines Target Audience: Medicinal Chemists, Process Chemists Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Fluorine Effect" on Diazepane Chemistry

Researchers often encounter unexpected results with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride because they treat it like a standard aliphatic amine.[1][2] It is not. The presence of the trifluoroethyl group (


) fundamentally alters the electronics of the proximal nitrogen (

), while the dihydrochloride salt form dictates specific solubility and stoichiometry requirements.

This guide addresses the three most common failure modes: Incomplete Reactivity (due to salt stoichiometry), Regioselectivity Errors (misidentifying the nucleophile), and Purification Failures (silica streaking).

Part 1: Critical Properties & Reactivity Profile[2]

Before troubleshooting, verify you are accounting for the specific physicochemical properties of this salt.

PropertyValue / CharacteristicImpact on Experiment
Formula

Stoichiometry Trap: You must neutralize 2 moles of HCl before the amine is free to react.[1][2]
pKa (

)
~5.5 - 6.0 (Estimated)The

(proximal to

) is non-nucleophilic under standard conditions due to electron withdrawal.[2]
pKa (

)
~10.5 - 11.0 (Estimated)The

(distal) is the primary nucleophile .[2] It behaves like a standard secondary amine.[2]
Solubility High: Water, Methanol, DMSOLow: DCM, EtOAc, TolueneThe salt will not dissolve in non-polar organic solvents without free-basing.[1]

Part 2: Troubleshooting Unexpected Results (Q&A)

Issue 1: "I added 1.2 equivalents of base, but the coupling reaction failed/yield was <10%."

Diagnosis: Stoichiometry Failure. This is the most common error. The compound is a dihydrochloride (2HCl).

  • The Math: If you add 1.2 equivalents of base (e.g., DIPEA or TEA), the first 1.0 equivalent is consumed neutralizing the first HCl. The remaining 0.2 equivalents neutralize only a fraction of the second HCl. The amine remains protonated (

    
    ) and non-nucleophilic.
    
  • The Fix: You need >2.0 equivalents of base just to reach the "starting line" (free base form).

    • Standard Coupling: Use 3.5 – 4.0 equivalents of base (2.0 to neutralize salt + 1.0 to scavenge reaction acid + 0.5–1.0 excess).[2]

Issue 2: "I'm trying to alkylate the position, but reaction is occurring at ."

Diagnosis: Misunderstanding of Electronic Deactivation. The trifluoroethyl group is a strong electron-withdrawing group (EWG).[2] It pulls electron density away from


 through the ethyl linker (inductive effect).
  • The Science: The lone pair on

    
     is significantly less basic (pKa ~5.7 vs ~10 for standard amines). 
    
    
    
    is a standard secondary amine and is orders of magnitude more nucleophilic.
  • The Fix: Direct functionalization of

    
     is chemically difficult without protecting 
    
    
    
    first. If your target requires substitution at
    
    
    , this is the wrong starting material. You likely need a 1,4-diazepane with a protecting group on
    
    
    (e.g., Boc), then alkylate
    
    
    , then deprotect.[1]
Issue 3: "The NMR spectrum shows broad peaks and 'missing' carbons."

Diagnosis: Conformational Flux & Fluorine Coupling. [2]

  • Ring Flux: Diazepanes exist in a flexible chair/twist-boat equilibrium.[1][2] At room temperature, this interconversion can be intermediate on the NMR time scale, causing peak broadening.[1]

  • J-Coupling: The

    
     atoms couple to the adjacent 
    
    
    
    and
    
    
    atoms.[2]
    • 
       NMR:  Expect the 
      
      
      
      carbon to be a quartet (
      
      
      ) and the adjacent
      
      
      to be a quartet (
      
      
      ). These splits lower signal intensity, often making these carbons "disappear" into the baseline noise.
  • The Fix: Run the NMR at elevated temperature (e.g., 50°C) to sharpen peaks by speeding up ring flips. Increase scan count for

    
     to resolve the split quartets.
    

Part 3: Visualizing the Reactivity & Workflow

Diagram 1: Reactivity Map & Selectivity

This diagram illustrates why


 is the exclusive reaction site and the electronic impact of the 

group.

ReactivityMap Compound 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (Dihydrochloride Salt) CF3_Group CF3 Group (Electron Withdrawing) Compound->CF3_Group N1_Site N1 Position (Proximal) Compound->N1_Site N4_Site N4 Position (Distal) Compound->N4_Site CF3_Group->N1_Site Inductive Effect (-I) Reactivity_N1 LOW Reactivity pKa ~ 5.7 Lone pair deactivated N1_Site->Reactivity_N1 Reactivity_N4 HIGH Reactivity pKa ~ 11.0 Primary Nucleophile N4_Site->Reactivity_N4

Caption: Electronic influence of the trifluoroethyl group renders N1 non-nucleophilic, directing all chemistry to N4.

Part 4: Validated Protocols

Protocol A: Free-Basing (Recommended for Sensitive Reactions)

Why: Using the salt directly with excess base can generate large amounts of amine-hydrochloride salts (e.g.,


) that may precipitate and interfere with mixing or catalysis.[2]
  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 5 mL Water (minimal volume).

  • Basification: Slowly add 10 mL of 2M NaOH (or saturated

    
    ) while stirring. pH should be >12.[2]
    
  • Extraction: Extract 3x with DCM (Dichloromethane) .

    • Note: Even though it is fluorinated, the free base is organic-soluble.[1][2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Caution: The free base may be volatile.[3][4] Do not apply high vacuum for extended periods.[1][2]

Protocol B: Purification on Silica (The "Streaking" Fix)

Why: Secondary amines interact strongly with acidic silanols on silica gel, causing broad streaks and yield loss.[1]

Option 1: Amine-Functionalized Silica (Best) [1][2]

  • Use KP-NH (Amino) silica cartridges.[1][2]

  • Eluent: Hexane/Ethyl Acetate gradient (0% to 100%). No additives needed.[1][2]

Option 2: Standard Silica (Alternative) [2]

  • You must modify the mobile phase.

  • Solvent A: DCM

  • Solvent B: 10% MeOH in DCM + 1%

    
     (aq)  or 1% Triethylamine .[2]
    
  • Procedure: Flush the column with 10% Solvent B before loading. Run a gradient from 0% to 50% Solvent B.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered Branch1 No Reaction / Low Yield? Start->Branch1 Branch2 Purification Issues? Start->Branch2 Branch3 Weird NMR? Start->Branch3 Q_Base Did you use >2.5 eq Base? Branch1->Q_Base Q_Silica Using Standard Silica? Branch2->Q_Silica Q_Split Missing C peaks / Broad H? Branch3->Q_Split Sol_Base Increase Base to 3.5-4.0 eq (Neutralize 2xHCl) Q_Base->Sol_Base No Sol_Site Targeting N1? Impossible directly. Use N4-Boc protected precursor. Q_Base->Sol_Site Yes Sol_Mod Add 1% NH3 or TEA to mobile phase Q_Silica->Sol_Mod Yes Sol_NH Switch to KP-NH (Amine Silica) Q_Silica->Sol_NH Better Option Sol_Temp Run at 50°C (Fixes ring flip broadening) Q_Split->Sol_Temp Sol_C13 Increase Scans (Resolve C-F splitting) Q_Split->Sol_C13

Caption: Logic flow for diagnosing experimental failures with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

References

  • Biotage. (2023).[1][2][5] Strategies for the Purification of Ionizable Organic Amine Compounds. Biotage Technical Notes.[1][2] Link

  • ChemicalBook. (2024).[1][2] Properties of 2,2,2-Trifluoroethylamine (pKa and Basicity Data).Link[2]

  • Journal of Medicinal Chemistry. (2025). Preparation of Diazepine Derivatives via Carbamoylation.[2][6] (General methodology for diazepane functionalization). Link[2]

  • AzoM. (2017).[1][2] Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds (Splitting Patterns).Link[2]

  • ACS Omega. (2022).[1][2] Salt Formation and Handling of Diazepane Derivatives.[6]Link[2]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Synthesis Case ID: TFE-DZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategic Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Synthesis

Case ID: TFE-DZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane presents a classic "symmetrical diamine" challenge. Because 1,4-diazepane possesses two equivalent secondary amines, direct alkylation often leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired bis-alkylated impurity.

Furthermore, the 2,2,2-trifluoroethyl group introduces unique electronic effects. The strong electron-withdrawing nature of the


 group significantly lowers the basicity and nucleophilicity of the nitrogen to which it is attached (

drop of ~2-3 units). While this deactivation helps prevent quaternization at the N1 position, it does not protect the distal N4 nitrogen from reacting, making selectivity difficult without protecting groups.

Recommendation Engine:

If your priority is... Recommended Route Key Reagent Pros/Cons
High Purity / MedChem Route A: Mono-Boc ProtectionN-Boc-homopiperazinePro: Guaranteed selectivity.Con: 2 extra steps (protection/deprotection).
Speed / Small Scale Route B: Direct Alkylation (Excess SM)Trifluoroethyl TriflatePro: One step.Con: Wasteful; requires difficult chromatographic separation.
Scale-Up / Cost Route C: Reductive AminationTrifluoroacetaldehyde ethyl hemiacetalPro: Cheaper reagents; avoids alkyl triflates.Con: Requires strict water management (Dean-Stark or Lewis Acid).

Route Selection Decision Tree

RouteSelection cluster_0 Key Intermediates Start Start: 1,4-Diazepane IsPurityCritical Is >98% purity required without chromatography? Start->IsPurityCritical RouteA Route A: Boc-Protection Strategy (Highest Fidelity) IsPurityCritical->RouteA Yes (MedChem) CheckScale Scale of Reaction? IsPurityCritical->CheckScale No N-Boc-1,4-diazepane N-Boc-1,4-diazepane RouteA->N-Boc-1,4-diazepane RouteB Route B: Direct Alkylation (Use 5 equiv. Diazepane) CheckScale->RouteB < 1 gram RouteC Route C: Reductive Amination (Ti(OiPr)4 mediated) CheckScale->RouteC > 10 grams Hemiaminal Species Hemiaminal Species RouteC->Hemiaminal Species

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Detailed Technical Protocols

Protocol A: The "High Fidelity" Route (via N-Boc-1,4-diazepane)

Best for: Generating high-purity material for biological assays.

The Logic: By blocking one nitrogen with a Boc group, you eliminate the possibility of bis-alkylation. The subsequent trifluoroethylation is forced to occur only at the free amine.

Step-by-Step:

  • Starting Material: Dissolve N-Boc-1,4-diazepane (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (

    
    , 1.5 equiv) dropwise.
    
    • Technical Note: The

      
       group stabilizes the hydrate form of the aldehyde. 
      
      
      
      acts as a dehydrating agent and Lewis acid to force the formation of the imine/hemiaminal species.
  • Incubation: Stir at room temperature for 2–4 hours.

  • Reduction: Cool to 0°C and add Sodium Borohydride (

    
    , 2.0 equiv) or Sodium Triacetoxyborohydride  (
    
    
    
    ). Stir overnight.
  • Workup: Quench with NaOH (1M). Filter off the titanium salts (they form a white sticky solid; use Celite). Extract with DCM.[1]

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

  • Isolation: Neutralize to pH >12 and extract with DCM.

Protocol B: The "Quick & Dirty" Route (Direct Alkylation)

Best for: Quick synthesis of <100mg where column chromatography is acceptable.

The Logic: We use a massive excess of 1,4-diazepane. Statistically, the alkylating agent is far more likely to encounter an unreacted diazepane molecule than a mono-alkylated product.

Step-by-Step:

  • Setup: Dissolve 1,4-diazepane (5.0 equiv) and

    
     (2.0 equiv relative to alkylating agent) in Acetonitrile (ACN).
    
  • Addition: Cool to 0°C. Add 2,2,2-Trifluoroethyl triflate (1.0 equiv) dropwise over 30 minutes.

    • Warning: Trifluoroethyl triflate is highly reactive and volatile. Handle in a fume hood.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup (Critical):

    • Filter solids.

    • Concentrate the filtrate.[2]

    • Purification: The residue contains the product and 4 equivalents of unreacted diazepane.

    • Separation: 1,4-Diazepane boils at ~169°C. You can try Kugelrohr distillation to remove the excess starting material if the product boiling point is sufficiently distinct (likely >180°C or solid). Otherwise, use flash chromatography (DCM/MeOH/NH4OH).

Troubleshooting Guide (FAQs)

Q1: I am using the reductive amination route, but the reaction is stuck. I see starting material and no product.

  • Diagnosis: The "Trifluoroacetaldehyde problem." The hemiacetal is extremely stable. It does not easily dehydrate to form the iminium ion required for reduction.

  • Solution: You must force dehydration.

    • Method 1: Use

      
       as described in Protocol A. This is the most reliable method.
      
    • Method 2: Reflux in Toluene with a Dean-Stark trap and catalytic p-TsOH to physically remove water/ethanol before adding the reducing agent.

Q2: I tried direct alkylation and got a mixture of mono- and bis-alkylated products.

  • Diagnosis: Stoichiometry error. You likely used a 1:1 ratio.

  • Solution: You cannot use 1:1 stoichiometry for symmetrical diamines. You must use at least 4-5 equivalents of the diamine to statistically favor the mono-product. Alternatively, switch to the Boc-protection route.

Q3: My product is water-soluble, and I lost it during the aqueous workup.

  • Diagnosis: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is a secondary amine and quite polar. At neutral or acidic pH, it will stay in the water layer.

  • Solution:

    • pH Control: Ensure the aqueous layer is pH > 12 (use 1M NaOH or KOH) before extraction.

    • Solvent: Use DCM or Chloroform/Isopropanol (3:1) for extraction.[1][2][3][4] Ethyl acetate is often too non-polar to extract polar amines efficiently.

    • Salting Out: Saturate the aqueous layer with NaCl to push the amine into the organic phase.

Q4: Why not use Trifluoroethyl Iodide instead of the Triflate?

  • Analysis: You can, but it is much slower. The triflate is a "super-leaving group" and reacts rapidly at low temperatures, which helps kinetic control. If using the iodide, you must heat the reaction, which increases the energy available for the second alkylation event (bis-alkylation) and polymerization.

Analytical Data Reference (Simulated)

ParameterExpected ValueNotes
1H NMR (CDCl3)

~3.1 (q, 2H,

)
Characteristic quartet due to F-coupling (

Hz).
19F NMR

~ -70 ppm (t)
Triplet characteristic of

group.
Mass Spec (ESI)

Base peak.
Physical State Colorless Oil / Low melting solidHygroscopic. Store under Argon.

References

  • General Reductive Amination with Fluorinated Aldehydes

    • Title: Reversal of diastereoselectivity in reactions of the trifluoroacetaldehyde ethyl hemiacetal with enamines and imines.
    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Establishes the stability of trifluoroacetaldehyde hemiacetals and the need for specific activation (Lewis acids or thermal dehydr
  • Trifluoroethylation Methodologies

    • Title: Recent advances in trifluoroethylation reaction.[5][6]

    • Source: Organic Chemistry Frontiers (RSC)
    • URL:[Link]

    • Relevance: Reviews reagents like trifluoroethyl triflate and diazo compounds for introducing the group.
  • Synthesis of Piperazine Analogs (Applicable to Diazepane): Title: 1-(2,2,2-Trifluoroethyl)piperazine Product Page & Applications. Source: BOC Sciences Relevance: Confirms the stability and utility of the 6-membered ring analog, validating the synthetic feasibility of the 7-membered diazepane target.
  • Reductive Amination General Guide

    • Title: Amine synthesis by reductive amination.[7][8][9]

    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides standard conditions for and protocols.

Sources

Optimization

Overcoming poor cell penetration of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

The following technical guide is designed as a specialized support resource for researchers encountering cell penetration issues with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride . Topic: Overcoming Poor Cell P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers encountering cell penetration issues with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride .

Topic: Overcoming Poor Cell Penetration & Bioavailability Ticket Type: Advanced Methodological Troubleshooting Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Scientists[1][2][3][4]

Executive Summary & Root Cause Analysis

The Problem: You are observing low intracellular accumulation or lack of efficacy in cell-based assays with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride .

The Root Cause: The primary barrier is ionization .[4]

  • Salt Form: The compound is supplied as a dihydrochloride (2HCl) salt.[3][4] Upon dissolution in aqueous media (like cell culture media), it dissociates into the diazepane cation and chloride anions.[4]

  • pKa & Charge:

    • N1 (Trifluoroethyl-substituted): The electron-withdrawing effect of the trifluoro group lowers the pKa of this nitrogen, likely rendering it neutral at physiological pH (pH 7.4).[3][4]

    • N4 (Secondary Amine): This nitrogen remains highly basic (pKa

      
       9.0–10.0).[3][4] At pH 7.4, it exists almost exclusively in its protonated, cationic form (
      
      
      
      ).[1][3][4]
  • Lipid Bilayer Rejection: The charged cation cannot passively diffuse through the hydrophobic core of the cell membrane.[4] The trifluoroethyl group adds lipophilicity (

    
    ), but not enough to overcome the energy penalty of desolvating the charged amine.[4]
    

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to determine the correct remediation strategy.

G Start Start: Poor Efficacy/Uptake CheckForm Are you adding the 2HCl salt directly to media? Start->CheckForm BufferCap Is the media highly buffered (e.g., 25mM HEPES)? CheckForm->BufferCap Yes Sol2 PROTOCOL B: Lipid Formulation CheckForm->Sol2 No (Using DMSO stock) PreTreat Can you chemically modify the compound? BufferCap->PreTreat Yes Sol1 PROTOCOL A: In Situ Free Basing BufferCap->Sol1 No (Standard DMEM/RPMI) PreTreat->Sol2 No (Biologist) Sol3 PROTOCOL C: Prodrug Design (Carbamate) PreTreat->Sol3 Yes (Medicinal Chemist)

Figure 1: Decision matrix for selecting the appropriate permeabilization strategy based on experimental constraints.

Technical Protocols

Protocol A: In Situ Free Base Generation (The "Gold Standard")

Objective: Convert the charged dihydrochloride salt into the neutral free base immediately prior to cell treatment to maximize passive diffusion.[4]

Mechanism: Neutralizing the N4-amine allows the lipophilic trifluoroethyl group to drive membrane insertion.[4]

Materials:

  • 1-(2,2,2-Trifluoroethyl)-1,4-diazepane 2HCl[1][2][3][4]

  • PBS (pH 7.4)[1][3][4]

  • 0.1 M NaOH or NaHCO₃ (Sodium Bicarbonate)[1][3][4]

  • Organic Solvent: DMSO (Dimethyl sulfoxide)[2][3][4]

Step-by-Step:

  • Calculate Stoichiometry: You need to neutralize 2 equivalents of HCl.

    • Example: For 10 µmol of compound, you need 20 µmol of base.[4]

  • Preparation of Stock:

    • Dissolve the 2HCl salt in a minimal volume of water (highly soluble).[4]

    • Add 2.2 equivalents of 0.1 M NaOH (slight excess ensures full deprotonation).[3][4]

    • Critical Step: Immediately extract this aqueous mix with an equal volume of Ethyl Acetate or DCM if you need pure free base, OR for biological assays, dilute this neutralized aqueous solution into DMSO to create a high-concentration "Free Base Stock".[1][4]

  • Application:

    • Spike the Free Base Stock into pre-warmed media.[4]

    • Note: The media buffering capacity (bicarbonate) will try to re-protonate the amine.[4] However, the kinetic burst of entry often occurs before equilibrium is re-established.[4]

Validation:

  • Measure pH of the final media.[4] It should remain between 7.2–7.[3][4]6. If pH > 8.0, toxicity will occur.[1][3][4]

Protocol B: Prodrug Derivatization (For Medicinal Chemists)

Objective: Permanently mask the basic N4 nitrogen to improve permeability, relying on intracellular esterases/amidases to release the active parent.[4]

Rationale: The N4 nitrogen is the "problem" atom.[4] Masking it creates a neutral lipophilic fragment.[3][4]

Recommended Modifications:

Strategy Modification at N4 Pros Cons
Carbamate -C(O)O-R (e.g., Ethyl/t-Butyl) High lipophilicity; stable in media.[1][2][3] Requires intracellular esterase for cleavage; slow release.[3][4]
Amide -C(O)CH3 (Acetyl) Neutral; easy synthesis.[2][3][4] Very stable; might not hydrolyze inside the cell (irreversible blocking).[3][4]

| Acyloxymethyl | -CH2-O-C(O)-R | "Soft drug" approach; rapid cleavage.[1][2][3] | Chemical instability in stock solution.[3][4] |

Synthesis Note: React 1-(2,2,2-Trifluoroethyl)-1,4-diazepane with Ethyl chloroformate in the presence of TEA (Triethylamine) to generate the ethyl carbamate prodrug.[1][2][3][4]

Protocol C: Assay Condition Optimization (The "Quick Fix")

Objective: Shift the equilibrium towards the uncharged species by adjusting extracellular pH.

Theory: The Henderson-Hasselbalch equation dictates that increasing pH increases the ratio of [Base]/[Acid].[3][4]



By raising media pH to 7.8 or 8.0 (short-term), you significantly increase the concentration of the penetrant species.[3][4]

Procedure:

  • Prepare "High pH Media" using HEPES buffer adjusted to pH 8.0.[3][4]

  • Wash cells with PBS.[3][4]

  • Incubate cells with the compound in High pH Media for 1–2 hours (Pulse Phase).

  • Replace with standard media (pH 7.[3][4]4) for the remainder of the assay (Chase Phase).

Warning: Do not exceed pH 8.2 or 4 hours of exposure, as this induces cellular stress (alkalosis).[3][4]

Quantitative Data Summary

Physicochemical Profile & Penetration Prediction [3][4][5]

PropertyValue (Est.)Impact on Permeability
MW ~182.1 (Free Base)Favorable: Small size aids diffusion.[1][2][3]
LogP ~1.2 (Free Base)Moderate: Trifluoro group aids lipophilicity.[3][4]
LogD (pH 7.4) -1.5 to -2.0Critical Failure: Salt form is too hydrophilic.[1][2][3]
pKa (N4) 9.5High: 99% ionized at pH 7.[3][4]4.
TPSA ~15 ŲExcellent: Low polar surface area (once deprotonated).[3][4]

Data Interpretation: The molecule is "Rule of 5" compliant except for the charge at physiological pH.[4] The strategy must focus solely on charge masking.[4]

Frequently Asked Questions (FAQ)

Q1: Can I just use higher concentrations to force it in? A: Generally, no.[4] Increasing concentration of a charged salt often damages the cell membrane (detergent effect) before achieving specific intracellular target engagement.[4] You risk false positives due to toxicity.[3]

Q2: Is the trifluoroethyl group toxic? A: The trifluoroethyl group is generally metabolically stable.[4] However, if the diazepane ring is opened metabolically, trifluoroacetaldehyde could theoretically be generated, though this is rare.[1][4] The primary toxicity concern is the acidity of the 2HCl salt if not buffered.[4]

Q3: Why not use electroporation? A: Electroporation is effective but harsh.[3] It is suitable if you are introducing the molecule for a single acute event (e.g., screening a library).[4] For long-term dosing or IC50 determination, it disrupts cellular physiology too much to be reliable.[1][2][3][4]

Q4: Will 1% DMSO help? A: DMSO improves solubility but does not significantly alter the charge state of the molecule.[4] It will not solve the ionization problem.[4] You must deprotonate the amine (Protocol A).[3][4]

References

  • Physicochemical Properties & Drug Design

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][4] Advanced Drug Delivery Reviews, 2001.[1][4]

    • Context: Establishes the relationship between LogD, pKa, and passive diffusion.
  • Diazepane Scaffolds in Medicinal Chemistry

    • Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands."[1][3][4] ACS Medicinal Chemistry Letters, 2020.[1][4]

    • Context: Demonstrates the biological utility of diazepane derivatives and successful cellular assays when lipophilic substituents (like benzofurans) are attached to the nitrogen, masking the charge.[4]

  • General Strategies for Amine Salt Permeability

    • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1][4] Wiley-Interscience, 2003.[1][2][3][4]

    • Context: The authoritative text on pH-dependent partitioning of ionizable amines.[4]

  • Chemical Structure Validation

    • PubChem Compound Summary for CID 16228730: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.[1][3][4] [1][3][4]

    • Context: Verification of chemical structure and calculated physicochemical properties (LogP, H-bond donors).[1][3][4]

Sources

Troubleshooting

How to address off-target effects of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Topic: Mitigation of Off-Target Effects & Assay Interference Status: Active | Audience: Medicinal Chemists, Assay Biologists | Revision: 2026.1 Introduction: The "Privileged Scaffold" Paradox Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Off-Target Effects & Assay Interference

Status: Active | Audience: Medicinal Chemists, Assay Biologists | Revision: 2026.1

Introduction: The "Privileged Scaffold" Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (or a derivative thereof) and are observing unexpected data.

This compound acts as a privileged scaffold in medicinal chemistry. While the trifluoroethyl group enhances metabolic stability and lipophilicity, the 1,4-diazepane ring is inherently "sticky." It frequently binds to G-protein coupled receptors (GPCRs), ion channels (specifically hERG), and Sigma receptors.

This guide addresses "off-target effects" in two distinct contexts:

  • Biological Promiscuity: The molecule binds to unintended proteins (e.g., hERG toxicity).

  • Assay Interference: The chemical nature of the reagent (salt form, secondary amine) creates false positives in biochemical assays.

Part 1: Troubleshooting Biological Off-Targets

Issue 1: hERG Channel Inhibition (Cardiotoxicity Signal)

Symptom: Your compound shows QT prolongation signals or hits in a hERG patch-clamp assay (


).
Root Cause:  The 1,4-diazepane ring, particularly when possessing a basic nitrogen (pKa ~9-10) and a lipophilic tail (trifluoroethyl), fits the classic hERG pharmacophore. The basic nitrogen interacts with Tyr652 and Phe656 in the hERG pore.

Mitigation Protocol:

Strategy Mechanism Implementation

| Reduce Basicity | Weakens cation-


 interaction with hERG pore residues. | Convert the remaining secondary amine to an amide , urea , or sulfonamide . This lowers the pKa of the nitrogen below physiological pH. |
| Zwitterionic Design  | Neutralizes the overall charge, reducing affinity for the hERG pore. | Append a carboxylic acid or tetrazole moiety to the scaffold to create an internal salt. |
| Steric Shielding  | Disrupts the "induced fit" required for hERG binding. | Introduce a methyl group at the C2 or C7 position  of the diazepane ring (adjacent to the nitrogen). |
Issue 2: Unintended Sigma Receptor Binding

Symptom: Unexpected CNS effects or "noisy" data in GPCR panels. Root Cause: Diazepane derivatives are potent Sigma-1 (


) receptor ligands. The trifluoroethyl group enhances CNS penetration, exacerbating this off-target interaction if the Sigma receptor is not your intended target.

Mitigation Protocol:

  • Check Selectivity: Run a specific Sigma-1 binding assay early in the cascade.

  • Structural Divergence: Sigma-1 sites prefer bulky hydrophobic groups. Replace the trifluoroethyl group with a polar, hydrophilic motif (e.g., oxetane) if the trifluoroethyl is not essential for on-target potency.

Part 2: Troubleshooting Assay Interference (False Positives)

Issue 3: pH-Induced Toxicity (The "Salt Effect")

Symptom: High cytotoxicity in cell-based assays that disappears upon wash-out, or colorimetric changes in enzymatic assays. Root Cause: This reagent is a dihydrochloride (2HCl) salt. It is highly acidic. If added to weakly buffered media (e.g., low-serum media or specific enzymatic buffers) at high concentrations (>10


), it acidifies the microenvironment, killing cells or denaturing enzymes non-specifically.

Corrective Action:

  • Buffer Capacity Check: Ensure your assay buffer (HEPES, MOPS) exceeds 25 mM.

  • Neutralization Step: Pre-neutralize the stock solution with 2 equivalents of NaOH before addition to the assay plate, or switch to the free base form if solubility permits.

Issue 4: Chemical Reactivity (False Inhibition)

Symptom: The compound appears to inhibit proteases or kinases that use cysteine/lysine-reactive probes. Root Cause: If the secondary amine (N4 position) is left free (unsubstituted), it acts as a nucleophile. It can react with:

  • Electrophilic assay reagents (e.g., NHS-esters in fluorescence polarization assays).

  • Aldehydes in fixation buffers.

Validation Experiment: Run the assay in the presence of 0.01% Triton X-100 (to rule out aggregation) and confirm activity by pre-incubating the compound with the assay detection reagents without the target protein. If signal changes, it is chemical interference.

Part 3: Visual Troubleshooting Workflows

Workflow 1: Diagnosing the "Off-Target" Signal

Use this logic flow to determine if your issue is biological (hERG/Sigma) or chemical (Assay Interference).

TroubleshootingFlow Start Start: Unexpected Data Signal CheckType Is the signal Biological (Cell/Animal) or Biochemical (Enzyme/Binding)? Start->CheckType BioChem Biochemical Assay CheckType->BioChem Enzyme/Binding Biological Biological/Cell Assay CheckType->Biological Cell/In Vivo CheckSalt Check pH of Assay Well BioChem->CheckSalt SaltIssue pH < 7.0: Salt Interference (Neutralize Stock) CheckSalt->SaltIssue Acidic CheckReactivity Is Secondary Amine Free? CheckSalt->CheckReactivity Normal pH ReactivityIssue Chemical Reaction with Probe (Switch Assay Format) CheckReactivity->ReactivityIssue Yes hERGCheck Run hERG Patch Clamp Biological->hERGCheck hERGPos hERG Positive? (Modify Scaffold) hERGCheck->hERGPos IC50 < 10uM SigmaCheck Run Sigma-1 Binding Panel hERGCheck->SigmaCheck hERG Clean SigmaPos Sigma-1 Positive? (Increase Polarity) SigmaCheck->SigmaPos High Affinity

Caption: Decision tree for isolating the source of interference—distinguishing between pH artifacts, chemical reactivity, and true pharmacological off-target effects.

Workflow 2: Structural Mitigation Strategy (SAR)

How to modify the 1-(2,2,2-Trifluoroethyl)-1,4-diazepane scaffold to improve safety profiles.

SAR_Strategy Core 1,4-Diazepane Scaffold Mod1 Reduce Basicity (Amide/Urea Cap) Core->Mod1 Mod2 Steric Hindrance (C2-Methylation) Core->Mod2 Mod3 Reduce Lipophilicity (Replace CF3 with Oxetane) Core->Mod3 Out1 Reduced hERG Binding (Loss of Cation-Pi) Mod1->Out1 Out2 Improved Selectivity (Disrupts Sigma Binding) Mod2->Out2 Out3 Lower Metabolic Clearance (Prevents N-Dealkylation) Mod3->Out3

Caption: Structural Activity Relationship (SAR) strategies to "de-risk" the diazepane scaffold while retaining core potency.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is the dihydrochloride salt hygroscopic, and does this affect my IC50? A: Yes. The dihydrochloride salt absorbs atmospheric water rapidly. If you weigh the "wet" salt without correcting for water content, your calculated molarity will be lower than actual.

  • Solution: Always store in a desiccator. Perform Quantitative NMR (qNMR) to determine the precise wt% of the active ingredient before making stock solutions.

Q: Can I use this scaffold for CNS targets? A: Yes, but with caution. The trifluoroethyl group provides excellent blood-brain barrier (BBB) permeability. However, this same feature increases the likelihood of P-gp efflux and off-target CNS binding (Sigma receptors). You must monitor the Free Brain Fraction (


)  early in your PK studies.

Q: Is the trifluoroethyl group metabolically stable? A: generally, yes. The C-F bond is strong. However, the adjacent methylene group (between the nitrogen and the CF3) can be a site of oxidative metabolism (CYP450 attack), leading to N-dealkylation.

  • Fix: If metabolic stability is low, consider replacing the methylene linker with a carbonyl (creating a trifluoroacetamide), though this changes the electronic properties significantly.

References

  • PubChem. (2025).[1] Compound Summary: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride. National Library of Medicine. Link

  • Hancox, J. C., et al. (2025).[2] Noncanonical pharmacological inhibition of the hERG K+ channel. Biochemical Pharmacology. Link

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Link

  • Aronov, A. M. (2008).[3] Tuning out of hERG: Predictive models and structural strategies. Current Opinion in Drug Discovery & Development. Link

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Link

Sources

Optimization

Refining purification methods for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Technical Support Center: Purification Protocols for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride Introduction: The Chemical Context Role: Senior Application Scientist Subject: Technical Advisory for CAS [Not L...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

Introduction: The Chemical Context

Role: Senior Application Scientist Subject: Technical Advisory for CAS [Not Listed/Proprietary] – 1-(2,2,2-Trifluoroethyl)-1,4-diazepane 2HCl[1][2][3]

Welcome. If you are accessing this guide, you are likely encountering difficulties isolating the pure dihydrochloride salt of this specific fluorinated diamine. This molecule presents a unique "push-pull" challenge in purification due to the electronic properties of the trifluoroethyl group.

The Core Problem: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing (


 effect).[1][2][3] This creates a significant basicity differential between the two nitrogen atoms in the diazepane ring:
  • N4 (Distal): Highly basic (typical secondary amine, pKa

    
     10–11).[1][3][4]
    
  • N1 (Proximal): Significantly less basic (pKa

    
     4–6) due to the fluorine induction.[3][4]
    

Consequence: Forming the dihydrochloride (2HCl) requires forcing conditions.[3] Standard "ethereal HCl" methods often yield a mixed species (monohydrochloride) or a hygroscopic gum rather than a crystalline solid.[3][4] This guide refines the process to ensure stoichiometric accuracy and stability.

Module 1: Purification of the Free Base

Before attempting salt formation, the free base must be chemically pure.[1] Impurities such as unreacted 1,4-diazepane (homopiperazine) or bis-alkylated byproducts will co-precipitate during salt formation.[1][2][3]

Method A: Vacuum Distillation (Preferred)

Due to the relatively low molecular weight (~182 g/mol ) and lack of hydrogen bond donors on the N1 side, the free base is volatile.

  • Setup: Short-path distillation head with a Vigreux column.

  • Conditions: High vacuum (< 1 mmHg) is essential.[3][4]

  • Temperature: Expect boiling points in the range of 60–85°C at 0.5 mmHg (extrapolated from similar fluorinated amines).

  • Advantage: cleanly separates the product from non-volatile inorganic salts and polymeric side products.

Method B: Flash Chromatography (If Distillation Fails)

If the product is heat-sensitive, use silica gel chromatography.[1][3]

  • Stationary Phase: Neutralized Silica Gel (Pre-treat with 1%

    
     in hexane).[1][3][4]
    
  • Mobile Phase: DCM:MeOH:

    
     (90:9:1).[1][3][4]
    
    • Note: The ammonia is critical to prevent the "tailing" of the basic N4 nitrogen on the acidic silica.

Module 2: The Critical Step – Dihydrochloride Salt Formation

This is where most protocols fail. You cannot simply add aqueous HCl.[1][3] You must use anhydrous conditions to force the protonation of the electron-deficient N1 nitrogen.

Reagents Required:
  • Solvent A: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[3][4]

  • Solvent B: Anhydrous Diethyl Ether (

    
    ) or MTBE.[1][3][4]
    
  • Acid Source: 4M HCl in Dioxane (Commercial) or freshly generated HCl gas. Do not use aqueous HCl.[1][4]

Step-by-Step Protocol:
  • Dissolution: Dissolve 10g of the purified free base in 30 mL of anhydrous EtOH. Cool to 0°C under

    
    .[1][3]
    
  • Acidification: Dropwise add 4M HCl in Dioxane.

    • Stoichiometry: You need >2.5 equivalents.[1][3] For 10g (~55 mmol), add ~140 mmol of HCl.[1][3]

    • Observation: The solution will warm up (exothermic).[3] Keep T < 10°C.

  • Precipitation (The "Crash"):

    • Stir for 30 minutes to ensure N1 protonation.

    • Slowly add Anhydrous

      
       (approx. 100–150 mL) until persistent turbidity is observed.
      
    • Crucial: Stop adding ether just as the cloudiness persists. Return to the freezer (-20°C) for 12 hours.

  • Isolation:

    • Filter the white precipitate quickly under a blanket of Nitrogen (the salt is likely hygroscopic).

    • Wash with cold anhydrous

      
      .[1][3]
      
    • Drying: Vacuum desiccator over

      
       for 24 hours. Heat is not recommended as it may drive off the second HCl molecule.
      

Module 3: Troubleshooting & FAQ

Symptom Probable Cause Corrective Action
Product is a sticky gum/oil. Water contamination or excess alcohol.[1][2][3][4]1. Redissolve in minimum hot EtOH.2. Add dry seed crystal.3. Add excess anhydrous

slowly.4.[1][3] Triturate (scratch glass) vigorously.[3][4]
Elemental Analysis shows low Cl content (e.g., 1.5 HCl). Loss of HCl from N1 (weak base).[1][3][4]The N1-H bond is labile.[2][3] Re-suspend the solid in

, bubble dry HCl gas through it, and re-dry in a vacuum desiccator without heat.
NMR shows broad peaks. Proton exchange or hygroscopicity.[1][2][3][4]Run NMR in DMSO-

or

with a drop of DCl.[1][2][3][4] Sharpens peaks by freezing the exchange.
Impurity: Bis-alkylated byproduct. Synthesis error.Cannot be removed easily at salt stage.[1][2][3][4] Must return to Module 1 and purify the free base via distillation.

Module 4: Visualization of Workflows

Figure 1: Purification Logic Flowchart

This decision tree guides you based on the physical state of your crude material.[5]

PurificationLogic Start Crude Reaction Mixture CheckState Analyze Crude Purity (GC/LC-MS) Start->CheckState Decision1 Is Bis-alkylated impurity > 5%? CheckState->Decision1 Distill Vacuum Distillation (0.5 mmHg, 60-85°C) Decision1->Distill Yes (Preferred) Column Flash Chromatography (DCM/MeOH/NH4OH) Decision1->Column Yes (If heat sensitive) PureBase Pure Free Base (Oil) Decision1->PureBase No (<5%) Distill->PureBase Column->PureBase SaltStep Salt Formation (Anhydrous HCl/Dioxane) PureBase->SaltStep Crystallize Crystallization (EtOH/Et2O System) SaltStep->Crystallize Final Pure Dihydrochloride Salt Crystallize->Final

Caption: Decision matrix for isolating 1-(2,2,2-Trifluoroethyl)-1,4-diazepane. Distillation is prioritized to remove structural analogs before salt formation.

Figure 2: Salt Formation Equilibrium

Visualizing the challenge of protonating the electron-deficient Nitrogen.

SaltEquilibrium FreeBase Free Base (N1 Low Basicity) Mono Mono-HCl (Stable at N4) FreeBase->Mono Fast Di Di-HCl (Unstable at N1) Mono->Di Requires Forcing Di->Mono Moisture/Heat (Loss of HCl) Acid1 + 1 eq HCl Acid2 + Excess HCl (Anhydrous)

Caption: The kinetic vs. thermodynamic stability of the salt. Note the reversibility of the second protonation step if moisture is introduced.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard protocols for purification of aliphatic amines and hydrochloride salts). [3][4]

  • Meanwell, N. A. (2011).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][3] (Discusses the pKa modulation of amines by fluorinated groups). [3][4]

  • Swallow, S. (2015).[1][3] Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 54, 65–133.[1][3] (Context on handling fluorinated intermediates).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2002).[3][4][6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Authoritative guide on salt selection and crystallization logic). [3][4]

Sources

Troubleshooting

Managing cytotoxicity of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in cell-based assays

This guide functions as a specialized technical support center for researchers working with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride .[1] It moves beyond generic advice to address the specific physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride .[1] It moves beyond generic advice to address the specific physicochemical properties of this fluorinated amine salt.

[1]

Compound ID: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane


Primary Application:  Building block for kinase inhibitors, GPCR ligands, and sigma receptor probes.
Critical Hazard:  High acidic load (

) and lipophilic fluorine-induced protein binding.[1]

Module 1: The "Hidden" Cytotoxicity (pH Management)

The Problem: Users frequently report "toxicity" at concentrations


.[1] In 90% of cases, this is not  intrinsic cytotoxicity but rather acidification shock .

The Science: This compound is a dihydrochloride salt .[1] For every 1 molecule of the diazepane, you are introducing 2 molecules of


 into your media.
  • Stoichiometry: A

    
     working solution introduces 
    
    
    
    of acid.[1]
  • Buffer Capacity: Standard DMEM/RPMI (bicarbonate buffered) cannot neutralize this shift instantaneously in a

    
     environment, often dropping pH to 
    
    
    
    . This triggers apoptotic cascades independent of the compound's pharmacology.[1]
Protocol: pH-Neutralized Stock Preparation

Do not add unbuffered aqueous stocks directly to cell media.[1]

  • Dissolution: Dissolve the solid in DMSO rather than water to create a high-concentration master stock (e.g.,

    
    ).[1] DMSO does not dissociate the 
    
    
    
    protons as readily as water.[1]
  • Intermediate Dilution: Create a

    
     working solution in a strongly buffered  vehicle, not just media.[1]
    
    • Recommended Buffer:

      
       HEPES or MOPS (pH 7.4).[1]
      
  • The "Spot Check": Before adding to cells, pipette

    
     of your highest concentration onto a strip of pH paper. If it reads 
    
    
    
    , titrate with
    
    
    .[1]
Workflow Visualization: pH Management Logic

pH_Management Start Weigh Compound (Dihydrochloride Salt) Solvent Dissolve in DMSO (Master Stock 100mM) Start->Solvent Dilution Dilute to 10x Working Conc. in Media + 25mM HEPES Solvent->Dilution Check Check pH of 10x Solution Dilution->Check Adjust Titrate with 0.1N NaOH Check->Adjust pH < 7.2 Proceed Add to Cells (Final 1x Conc.) Check->Proceed pH 7.2-7.6 Adjust->Check

Figure 1: Decision tree for managing the acidic load of dihydrochloride salts preventing false-positive cytotoxicity.

Module 2: Solubility & The "Fluorine Effect"

The Problem: The trifluoroethyl group (


) adds significant lipophilicity compared to a standard ethyl group, while the diazepane ring remains polar. This amphiphilic nature causes erratic precipitation in serum-free conditions.[1]

The Science:

  • Protein Binding: The electron-withdrawing fluorine atoms create a dipole that increases binding to serum albumin (BSA/FBS).[1]

  • Result: In serum-free assays, the "free fraction" of the drug is higher, making it more potent/toxic than in complete media.

Solubility Compatibility Table
Solvent / MediumSolubility RatingRisk FactorRecommendation
100% DMSO High (

)
Freeze/Thaw precipitationStore aliquots; do not refreeze.[1]
Water / PBS Very High (

)
Acidity (pH drop)Must buffer with HEPES/MOPS.[1]
Serum-Free Media ModeratePrecipitationSonicate working solutions for 5 mins.[1]
Complete Media (10% FBS) HighProtein BindingShift in

(Potency drop).
Troubleshooting Precipitation

If you observe crystals ("needles") in the well after 24 hours:

  • Check Concentration: Are you above

    
    ?
    
  • Check Salinity: High salt (PBS) can "salt out" the dihydrochloride.[1]

  • Solution: Pre-dilute in media, then filter (0.22

    
    ) before adding to cells to remove micro-precipitates that cause physical stress to cells.[1]
    

Module 3: Distinguishing Artifacts from True Toxicity

The Problem: Diazepane derivatives can interfere with mitochondrial reductase assays (MTT/MTS) or interact with the dye itself.

The Protocol: The "Spike-In" Control Use this protocol to validate if the compound is interfering with your assay readout.

  • Plate Cells: Seed cells and incubate for 24h.

  • Lyse Cells: Add a lysis buffer (Triton X-100) to create a "100% Death" control.[1]

  • Add Compound: Add your compound (

    
    ) to these dead lysates.
    
  • Add Dye: Add MTT/Resazurin reagents.

  • Read Signal:

    • Result A (Low Signal): Accurate. The cells are dead, signal is low.

    • Result B (High Signal):Interference. The compound is reducing the dye chemically, creating a false "live" signal.

Diagnostic Logic Pathway

Toxicity_Diagnosis Obs Observation: Low Cell Viability CheckPH Check Media Color (Yellow = Acidic?) Obs->CheckPH CheckCryst Microscopy: Precipitate Visible? CheckPH->CheckCryst No (Neutral) Artifact Artifact: Acid/Osmotic Stress CheckPH->Artifact Yes (Acidic) TrueTox True Cytotoxicity (Pharmacological) CheckCryst->TrueTox No (Clear) CheckCryst->Artifact Yes (Crystals)

Figure 2: Logical flow to distinguish between true pharmacological toxicity and physicochemical artifacts.

Module 4: Frequently Asked Questions (FAQs)

Q1: The media turns yellow immediately upon adding the compound. Is this okay? A: No. This indicates a pH drop below 6.[1]8. The cells will die from acidosis, not the drug.[1] You must neutralize the stock solution with NaOH or increase the HEPES concentration in your media to


.

Q2: My


 shifts 10-fold when I switch from 10% FBS to 1% FBS. 
A:  This is the "Fluorine Effect."[1] The trifluoroethyl group binds albumin.[1] In 10% FBS, much of the drug is sequestered. In 1% FBS, the "free" drug concentration is higher, appearing more toxic. Report 

values with the specific serum concentration noted.

Q3: Can I store the aqueous stock at -20°C? A: Avoid storing aqueous stocks of the dihydrochloride salt. Freezing can cause the salt to crash out and form localized areas of extreme acidity. Store as a


 stock in DMSO  at -20°C or -80°C.

Q4: Is the diazepane ring itself toxic? A: The 1,4-diazepane scaffold is bioactive and is a known pharmacophore for Sigma-1 (


) receptors. High concentrations (

) may trigger specific receptor-mediated cell death, which is a "true" pharmacological effect, not a nonspecific artifact.

References

  • Assay Guidance Manual. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Advancing Translational Sciences (NCATS).[1][2][3] [Link]

  • Michl, J., et al. (2019).[1] Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.[1] Communications Biology.[1][4] [Link]

  • Gill, A.L., et al. (2015).[1] The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] [Link][1]

Sources

Optimization

Technical Support: Protocol Modifications for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Introduction: The Reactivity Paradox You are likely using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS: 1171551-81-7) as a specialized building block to introduce a solubilizing, metabolically stable amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Paradox

You are likely using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS: 1171551-81-7) as a specialized building block to introduce a solubilizing, metabolically stable amine handle into your scaffold.[1]

However, this compound behaves differently than standard diazepanes.[1] The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group (EWG).[1] Through the inductive effect (


), it dramatically lowers the basicity and nucleophilicity of the proximal nitrogen (

).

The Critical Insight:

  • 
     (Proximal): 
    
    
    
    
    
    5.5–6.0 (Deactivated, poor nucleophile).
  • 
     (Distal): 
    
    
    
    
    
    10–11 (Highly reactive secondary amine).

This differential basicity is your greatest asset for regioselectivity, but it is also the primary source of experimental failure when protocols designed for standard amines are applied without modification.[1]

Module 1: Salt Handling & Solubility

The Challenge: The dihydrochloride salt form is highly polar and hygroscopic. It is insoluble in standard organic solvents (DCM, THF, Toluene) used for cross-coupling or amidation, leading to heterogeneous "gummy" reactions that stall.[1]

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Do not rely on weak bases like Pyridine.[1] You must use a hindered, organic-soluble base strong enough to fully depotonate the


 position.[1]

Reagent Stoichiometry Table:

ComponentEquivalentsRole
Diazepane 2HCl 1.0 eqSubstrate
DIPEA (Hünig's Base) 3.5 - 4.0 eq Neutralizes 2x HCl + 1x Reactive Amine + Excess
Carboxylic Acid 1.1 eqCoupling Partner
Coupling Agent (HATU) 1.1 eqActivator

Step-by-Step:

  • Dissolve the carboxylic acid and DIPEA (2.0 eq) in DMF or DMA (Polar aprotic solvents are required to solubilize the salt initially).

  • Add the coupling agent (e.g., HATU) and stir for 5 minutes to form the activated ester.[1]

  • Crucial Step: In a separate vial, suspend the Diazepane 2HCl in minimal DMF and add the remaining DIPEA (1.5–2.0 eq). Sonicate until the suspension becomes a clear solution (indicating "salt break").

  • Add the amine solution to the activated acid.[1]

Protocol B: Free-Basing (Recommended for Buchwald-Hartwig/S_NAr)

For transition-metal catalysis, amine salts can poison catalysts.[1] You must isolate the free base.[1]

  • Dissolve Diazepane 2HCl in minimal water (

    
    ).[1]
    
  • Add

    
     NaOH dropwise until pH > 12.[1]
    
  • Extract exhaustively with DCM (

    
     volumes). Note: The fluorinated group increases lipophilicity, but the free amine is still water-soluble.
    
  • Dry over

    
     and concentrate immediately. Do not store the free base long-term; it absorbs 
    
    
    
    from air.
    [1]

Module 2: Regioselectivity Logic

Users often fear that the


 (trifluoroethyl-substituted) nitrogen will compete for reaction.[1] Under standard conditions, this is mechanistically unlikely.[1]
Visualizing the Reactivity Landscape

Reactivity cluster_molecule 1-(2,2,2-Trifluoroethyl)-1,4-diazepane CF3 CF3 Group (Strong EWG) N1 N1 Nitrogen (Proximal) CF3->N1 Inductive Effect (-I) Reduces Electron Density Reaction Electrophile (Acid Chloride/Halide) N1->Reaction No Reaction (Low Nucleophilicity) N4 N4 Nitrogen (Distal) N4->Reaction Rapid Attack (High Nucleophilicity)

Figure 1: The electron-withdrawing trifluoroethyl group deactivates N1, directing reaction exclusively to N4.[1]

Module 3: Purification & Analysis

Chromatography Troubleshooting

The fluorinated tail changes the retention profile compared to standard amines.

  • Reverse Phase (C18): The compound is more retained than non-fluorinated analogs but may streak if not buffered.

    • Mobile Phase: Water/Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Warning: If purifying the free base, use Ammonium Bicarbonate (pH 10) buffer to prevent salt formation on the column.

  • Normal Phase (Silica):

    • Standard MeOH/DCM gradients often fail to move the dihydrochloride salt.[1]

    • Modification: Use DCM : MeOH :

      
       (90:9:1).[1] The ammonia is critical to keep the amine deprotonated on silica.[1]
      
NMR Diagnostics

Use


 NMR to monitor your reaction.[1] It is cleaner and faster than LCMS for this specific chemistry.[1]
  • Starting Material: Triplet at

    
     to 
    
    
    
    ppm.[1]
  • Product: The shift often moves slightly downfield upon acylation of the distal nitrogen, but the splitting pattern remains a triplet.

  • Impurity Check: If you see a singlet in the fluorine region, you may have cleaved the trifluoroethyl group (rare, requires extreme conditions) or have residual trifluoroacetic acid (TFA) from purification (

    
     ppm).
    

Troubleshooting & FAQ

Q1: I used 2.0 equivalents of base, but the reaction yield is <10%. Why? A: You likely only neutralized the HCl salt.[1] The diazepane dihydrochloride consumes 2.0 equivalents of base just to become a neutral molecule.[1] You need at least 1.0–1.5 additional equivalents to drive the reaction.[1] Total requirement: 3.5–4.0 equivalents.

Q2: Can I use Pyridine as the solvent/base? A: No. Pyridine (


) is too weak to fully deprotonate the 

amine effectively in the presence of the HCl salt. Use DIPEA (

) or TEA.[1]

Q3: I see a "gummy" ball at the bottom of my flask. A: This is the un-dissolved dihydrochloride salt. The reaction is heterogeneous and will fail.

  • Fix: Add DMF or DMSO dropwise until dissolved.[1] If using DCM, add a co-solvent like MeOH (though avoid MeOH for acid chlorides).

Q4: Is the trifluoroethyl group stable to hydrogenation? A: Yes. Unlike benzyl groups, the trifluoroethyl group is stable to standard Pd/C hydrogenation conditions.[1] It will not be cleaved.

Q5: Why is my product not staining on TLC? A: The trifluoroethyl group does not absorb UV strongly.[1] If your coupling partner lacks a chromophore (aromatic ring), UV visualization will fail. Use Iodine or Dragendorff’s Reagent (orange stain for amines).[1]

References

  • PubChem. Compound Summary: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.[1][2] National Library of Medicine.[1] [Link]

  • Patterson, E. et al. (2025).[1] Handling Amine Hydrochloride Salts in Direct Amide Coupling.[1][3] ResearchGate.[1] [Link]

  • Dunetz, J. R. et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development.[1] [Link]

Sources

Troubleshooting

Strategies to reduce variability in experiments using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride Executive Summary This guide addresses the high experimental variability reported by researchers using 1-(2,2,2-Trifluoroethyl)-1,4-diazepa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

Executive Summary

This guide addresses the high experimental variability reported by researchers using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride . The variability stems primarily from three factors: hygroscopicity of the salt form , incorrect stoichiometry during neutralization (the "Dihydrochloride Trap"), and nucleophilic deactivation caused by the trifluoroethyl group. This document provides standardized protocols to eliminate these variables.

Part 1: The "Wet Salt" Problem (Storage & Handling)

Q: My calculated yields are inconsistent (80% - 120%), and the starting material becomes sticky during weighing. How do I fix this?

A: The dihydrochloride salt is highly hygroscopic.[1] As it absorbs atmospheric water, the effective molecular weight (MW) increases, leading you to add less moles of reactant than calculated. This results in under-dosing and incomplete conversion.

The Solution: Gravimetric Stock Solutions & qNMR Do not weigh solid material for sensitive reactions. Instead, convert the bulk solid into a standardized stock solution.

Protocol: Creating a Validated Stock Solution

  • Dissolution: Dissolve the entire bottle (e.g., 1 g) of the dihydrochloride salt in a specific volume of dry Methanol (MeOH) or DMSO.

  • Quantification: Do not rely on the label weight. Perform quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) to determine the exact molar concentration.

  • Storage: Store aliquots under Argon at -20°C.

Why this works: The trifluoroethyl group provides a distinct


F NMR handle (

ppm), allowing for rapid purity assessment without interference from solvent peaks.

Part 2: Reactivity & Stoichiometry (The Core Mechanism)

Q: I added 1.5 equivalents of base, but the coupling reaction failed. Why?

A: This is the "Dihydrochloride Trap." You are likely failing to liberate the reactive amine.

Mechanistic Insight: The molecule contains two nitrogen atoms:

  • N1 (Proximal to

    
    ):  The electron-withdrawing trifluoroethyl group significantly lowers the pKa (approx pKa ~ 2-3). It is non-nucleophilic and resists protonation.
    
  • N4 (Distal): This is your reactive secondary amine (pKa ~ 9-10).

Because the material is a dihydrochloride , it carries 2 moles of HCl per mole of substrate.

  • 0 - 1.0 eq Base: Neutralizes the "free" HCl associated with the lattice/N1.

  • 1.0 - 2.0 eq Base: Neutralizes the HCl on N4.

  • > 2.0 eq Base: Finally generates the free, nucleophilic N4 amine.

If you use 1.5 equivalents of base (e.g., DIPEA), N4 remains largely protonated (


) and chemically inert. 

Data Table: Base Stoichiometry Guide

Reaction TypeBase ChoiceMin. EquivalentsSolvent SystemReason
Amide Coupling DIPEA / TEA3.5 - 4.0 DMF / DCM2.0 eq to neutralize HCl + 1.5 eq to drive coupling.
SNAr / Displacement

/

3.0 - 4.0 ACN / DMSOInorganic bases are heterogeneous; excess surface area is required.
Reductive Amination

(cat.)
2.2 DCE / MeOHpH must be adjusted to ~6.0; excess base inhibits imine formation.

Part 3: Visualization of Logic

Figure 1: The Reactivity Activation Workflow This diagram illustrates the critical path to generating the reactive nucleophile. Note the "Dead Zone" where the reaction will fail despite the presence of base.

G cluster_0 Critical Failure Point Salt Start: Dihydrochloride Salt (Inactive) Base1 Add 0 - 1.0 eq Base Salt->Base1 Inter1 Intermediate: HCl neutralized at N1 Base1->Inter1 Base2 Add 1.0 - 2.0 eq Base Inter1->Base2 Inter2 Dead Zone: N4 still protonated (R-NH2+) Base2->Inter2 Base3 Add > 2.0 eq Base Inter2->Base3 Active Active Species: Free N4 Amine Base3->Active Reaction Coupling/Substitution Proceeds Active->Reaction

Caption: Activation pathway for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane. Reactions fail if base < 2.0 eq.

Part 4: Troubleshooting Regioselectivity

Q: Can the N1 nitrogen (attached to the trifluoroethyl group) react and cause byproducts?

A: It is highly unlikely under standard conditions, but possible under forcing conditions.

Mechanistic Explanation: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing (inductive effect). This pulls electron density away from N1, reducing its nucleophilicity by a factor of roughly


 to 

compared to an ethyl group.
  • N4: Typical secondary amine reactivity.

  • N1: "Aniline-like" or lower reactivity.

Diagnostic Protocol: If you suspect N1 reactivity (e.g., formation of bis-alkylated products), run a


F NMR .
  • Starting Material: Triplet/Multiplet at

    
     ppm.
    
  • N4 Product: Shift is minimal (

    
     ppm).
    
  • N1 Product (Quaternization): Significant downfield shift (

    
     ppm) due to the positive charge accumulation near the fluorine atoms.
    

Part 5: Experimental Protocol

Standardized Free-Basing Procedure (Recommended for Scale-Up) Use this to isolate the free base if in-situ neutralization is causing precipitation issues.

  • Suspend: Suspend 10 mmol of the dihydrochloride salt in DCM (50 mL).

  • Cool: Cool to 0°C.

  • Neutralize: Slowly add 1M NaOH (25 mL, 2.5 eq) with vigorous stirring. Note: The biphasic mixture will clarify as the free base migrates to the DCM layer.

  • Separate: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

  • Dry: Dry combined organics over

    
    .
    
  • Concentrate: Remove solvent immediately before use.

    • Warning: The free base is an oil and can absorb

      
       from the air to form carbamates. Use immediately.
      

References

  • Diazepane Synthesis & Properties

    • Synthesis of 1,4-Diazepines: A Review. (2018).[2] Current Organic Chemistry.

    • Source:

  • Fluorine Effects on Basicity

    • Nucleophilicity Trends of Amines: The Effect of Fluorination. (2018).[2] Master Organic Chemistry.

    • Source:

  • Handling Hygroscopic Salts

    • Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. (2022).[3][4][5][6][7] Pharmaceutics.[1][6]

    • Source:

  • Quantitative NMR (qNMR)

    • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR.[7] (2016).[5][8] Chem. Pharm. Bull.

    • Source:

Sources

Optimization

Optimizing the concentration of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride for in vitro studies

As a Senior Application Scientist, I've designed this Technical Support Center to guide you through the critical process of optimizing the concentration of novel compounds for in vitro studies. Please note that specific...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to guide you through the critical process of optimizing the concentration of novel compounds for in vitro studies. Please note that specific experimental data for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is not extensively available in public literature. Therefore, this guide focuses on the fundamental principles and established methodologies for characterizing any new chemical entity within this class, using your compound as a primary example.

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

This guide is structured to address the most common questions and challenges that arise during the initial in vitro testing phase of a novel compound. We will proceed from foundational knowledge in our FAQs to problem-solving in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section covers the essential first steps and background information you'll need before starting your experiments.

Q1: How should I prepare and store a stock solution of this compound?

Answer: Proper preparation and storage of your stock solution are paramount for experimental reproducibility.[1][2] Since this is a dihydrochloride salt, it is predicted to have good aqueous solubility. However, empirical verification is crucial.

Recommended Solvents:

  • Sterile, nuclease-free water: Ideal for hydrochloride salts.

  • Dimethyl sulfoxide (DMSO): A common alternative if aqueous solubility is limited. Ensure the final concentration in your cell culture medium remains non-toxic (typically <0.5%).[3]

Step-by-Step Stock Solution Protocol:

  • Weighing: Use a calibrated analytical balance. For accuracy, it's better to weigh a larger mass and calculate the precise concentration than to attempt to weigh a very small, exact amount.[4]

  • Dissolution: Add the solvent to the vial containing the compound. Vortex thoroughly. If solubility is an issue, gentle warming (to 37°C) or sonication can be attempted, but you must later assess if this affects compound stability.[5]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber vial).

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[6] Published studies recommend storing stock solutions in glass vials with screw caps that have a Teflon disc to form a tight seal and prevent solvent evaporation.[7]

Q2: What is the likely mechanism of action and how does that inform my starting concentration?

Answer: While the specific targets for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride are uncharacterized, many related 1,4-diazepane derivatives are known ligands for Sigma receptors (σR), particularly the σ1R subtype.[8][9] The σ1R is a chaperone protein located at the mitochondria-associated ER membrane and is implicated in various cellular processes, including neuroprotection and cell survival.[8][9]

Given this, a logical starting point is to investigate its effects on cell lines expressing σ1R (e.g., SH-SY5Y neuroblastoma cells) and to design assays relevant to σ1R function.[8]

Determining a Starting Concentration Range: For a novel compound, testing a wide concentration range is essential. A logarithmic or half-log dilution series is recommended.[5] The required concentration in culture medium is often higher than the in vivo plasma concentration that produces adverse effects.[10]

Assay TypeRecommended Starting Range (Log Scale)Rationale
Initial Cytotoxicity Screen 1 nM to 100 µMTo identify the maximum non-toxic concentration and establish a therapeutic window.
Target-Based Assays (e.g., Receptor Binding) 0.1 nM to 10 µMTo determine affinity (Kᵢ) and potency (IC₅₀/EC₅₀) at the molecular target.
Functional Cellular Assays 10 nM to 50 µMTo observe a physiological response in a cellular context (e.g., neurite outgrowth, calcium flux).
Q3: How can I perform a preliminary assessment of the compound's stability in my cell culture medium?

Answer: Compound stability is a critical and often overlooked variable.[3] A compound that degrades in culture can lead to a loss of effect or the emergence of toxic degradation byproducts.

Simplified Stability Assessment Protocol:

  • Preparation: Prepare a high-concentration stock solution of your compound.[5]

  • Dilution: Dilute the stock solution into your complete cell culture medium (including serum) to the highest concentration you plan to test.[5]

  • Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂) for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).[5]

  • Observation: At various time points, visually inspect the solution for any signs of precipitation or color change.[5]

  • (Optional) Quantitative Analysis: For a more rigorous assessment, the concentration of the parent compound in the medium can be measured over time using analytical methods like HPLC-UV or LC-MS. A loss of >10% of the parent compound may be significant.

Factors known to affect the stability of chemical compounds include temperature, buffer concentration, and light exposure.[11]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: I'm observing high cytotoxicity even at low concentrations.

Causality: Unexpected cytotoxicity can stem from the compound itself, impurities, solvent effects, or experimental artifacts. A systematic approach is needed to isolate the cause.

Troubleshooting Workflow:

start High Cytotoxicity Observed q1 Is the solvent concentration toxic? start->q1 a1_yes Run Vehicle Control: - Test serial dilutions of solvent (e.g., DMSO). - Keep solvent concentration below 0.5%. q1->a1_yes Yes q2 Is the compound precipitating in the media? q1->q2 No a2_yes Perform Solubility Check: - Visually inspect wells under a microscope. - Lower the test concentration or try a different solvent. q2->a2_yes Yes q3 Does the compound interfere with the assay readout? q2->q3 No a3_yes Run Assay Interference Control: - Add compound to cell-free wells with assay reagents. - A high signal indicates interference. q3->a3_yes Yes end Cytotoxicity is likely a true biological effect of the compound. q3->end No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Problem: I am not observing any biological effect, even at high concentrations.

Causality: A lack of efficacy can be due to several factors: the compound may be inactive, unstable, or not reaching its target, or the biological model may be inappropriate.

Step-by-Step Investigation:

  • Confirm Compound Integrity: Re-check the stability of your compound in the assay medium as described in FAQ Q3. Degradation is a common cause of lost activity.[12]

  • Verify Solubility: At high concentrations, compounds can precipitate out of solution, drastically reducing the effective concentration available to the cells.[13] Examine the wells of your highest concentration under a microscope for precipitates.

  • Check the Biological Model: Confirm that your chosen cell line expresses the putative target (e.g., σ1R). This can be done via Western Blot, qPCR, or by checking literature sources. If the target is absent, no effect will be seen.

  • Increase Exposure Time: Some cellular responses take longer to develop. Consider a time-course experiment to determine the optimal treatment duration.[14]

  • Consider Bioavailability: Is the compound able to cross the cell membrane to reach an intracellular target? This can be predicted based on its physicochemical properties (e.g., lipophilicity) and can be a limiting factor.

Problem: My data shows high variability between replicate wells.

Causality: High variability obscures real biological effects and can arise from technical inconsistencies or "edge effects" in multi-well plates.

Mitigation Strategies:

  • Improve Cell Seeding Uniformity: Ensure you have a single-cell suspension before plating and use a consistent pipetting technique for all wells. Cell density variations are a known source of unreliable data.[15]

  • Check Pipetting Accuracy: Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step.

  • Mitigate Edge Effects: The outer wells of a plate are more prone to evaporation, leading to increased compound concentration. To avoid this, you can leave the perimeter wells filled with sterile PBS or media and not use them for experimental data.[16]

  • Automate When Possible: Using automated liquid handlers for dispensing cells and compounds can significantly reduce well-to-well variability.

Hypothetical Signaling Pathway

If 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride acts as a σ1R agonist, it could modulate neuroprotective pathways. The diagram below illustrates a simplified, hypothetical pathway.

cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum Compound 1-(2,2,2-Trifluoroethyl)- 1,4-diazepane dihydrochloride Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Binds/Activates IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Survival Increased Cell Survival & Neuroprotection Ca_Release->Survival

Caption: Hypothetical signaling pathway for a σ1R agonist.

This technical guide provides a robust framework for initiating your in vitro studies. By systematically addressing solubility, stability, and concentration-ranging, you can generate reliable and meaningful data for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.

References

  • Dal Col, V., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(6), 1195–1201. [Link]

  • Dal Col, V., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel), 14(11), 1169. [Link]

  • Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1716. [Link]

  • Wang, X., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2110. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Ghartan, K. A., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(6), 2243–2244. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • van der Meer, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3413–3418. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Société Française de Pharmacie Oncologique. (n.d.). SFPO and ESOP recommendations for the practical stability of anticancer drugs: An update. Société Française de Pharmacie Oncologique. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024). Year 2024 In-Use stability testing FAQ. EDQM. [Link]

  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2039–2051. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Wang, P., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Biomedical Reports, 3(5), 620–624. [Link]

  • Gescher, A., & D'Incalci, M. (1982). Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(1), 63–66. [Link]

Sources

Troubleshooting

Common pitfalls to avoid when working with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Document ID: TFG-TFE-DAZE-2026-01 Revision: 1.0 Last Updated: January 29, 2026 Introduction This guide provides in-depth technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Document ID: TFG-TFE-DAZE-2026-01 Revision: 1.0 Last Updated: January 29, 2026

Introduction

This guide provides in-depth technical support for researchers and drug development professionals working with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFE-Dazepane·2HCl). This molecule is a valuable building block in medicinal chemistry, often utilized for introducing the trifluoroethyl-diazepane moiety into target structures.[1] However, its nature as a dihydrochloride salt presents specific challenges in handling, reactivity, and analysis. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common pitfalls and ensure successful experimental outcomes. The advice herein is based on fundamental chemical principles and established laboratory practices.

Part 1: Frequently Asked Questions (FAQs)

This section covers the essential characteristics of TFE-Dazepane·2HCl that are critical for proper handling and experimental design.

Q1: What are the key physicochemical properties I should be aware of?

A1: Understanding the fundamental properties is the first step to avoiding common errors. TFE-Dazepane·2HCl is a solid material. As an amine salt, it is generally more stable and less volatile than its corresponding free base.[2] The dihydrochloride form significantly enhances its water solubility compared to the free base, a common characteristic of amine hydrochlorides which improves bioavailability in pharmaceutical applications but can complicate extractions from aqueous media.[3]

PropertyValue / DescriptionSignificance in Experiments
Molecular Formula C₇H₁₅Cl₂F₃N₂For accurate molecular weight calculations.
Molecular Weight 255.11 g/mol [4]Essential for correct stoichiometry in reactions.
Form SolidEasier to weigh and handle than a volatile liquid free base.
Hygroscopicity High (Potential)Prone to absorbing atmospheric moisture. Can affect weighing accuracy and introduce water into anhydrous reactions.[5][6]
Solubility Generally soluble in water and polar protic solvents (e.g., MeOH, EtOH). Low solubility in nonpolar aprotic solvents (e.g., hexanes, toluene).Dictates choice of reaction and workup solvents. High water solubility can make extraction of the free base challenging.
Acidity Acidic in solutionThe two hydrochloride moieties will create an acidic aqueous solution. The compound itself acts as a proton source.

Q2: How should I properly store this compound?

A2: Due to its hygroscopic nature, TFE-Dazepane·2HCl must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably in a desiccator.[7] Improper storage can lead to the absorption of water, which can result in inaccurate weighing and may interfere with moisture-sensitive reactions.

Q3: Is this compound hazardous? What are the primary safety precautions?

A3: Yes, materials of this class are often corrosive and can cause severe skin and eye damage.[7] Always handle TFE-Dazepane·2HCl inside a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing the dust.[7]

Q4: Why is my reaction not proceeding? I've added the TFE-Dazepane·2HCl, but it seems unreactive as a nucleophile.

A4: This is a classic pitfall. The nitrogen atoms in the dihydrochloride salt are protonated, forming ammonium cations ([R₂NH₂]⁺).[8] In this state, the lone pairs on the nitrogen atoms are unavailable for nucleophilic attack. To render the compound reactive as a nucleophile, you must first convert it to its free base form by neutralizing the hydrochloride salts.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during experiments, explaining the underlying chemistry and providing actionable solutions.

Scenario 1: Poor or No Reactivity in Nucleophilic Reactions
  • Symptom: You are attempting an acylation, alkylation, or reductive amination, but TLC/LC-MS analysis shows only starting materials.

  • Root Cause Analysis: As a dihydrochloride salt, both nitrogen atoms of the diazepane ring are protonated. This positively charged state prevents them from acting as nucleophiles. The compound cannot react until it is deprotonated to the neutral free base.

  • Solution:

    • In-Situ Neutralization: Add at least 2 equivalents of a suitable base to the reaction mixture to neutralize the HCl salts and generate the free base in situ. The choice of base is critical and depends on your reaction conditions (see table below).

    • Prior Isolation of the Free Base: For sensitive reactions, it is best to neutralize the salt in a separate step, extract the free base, and use the purified free base in your reaction. See Protocol 1 for a detailed procedure.

Base TypeExamplesProsCons & Pitfalls
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)[9]Soluble in organic solvents. Easy to add.Can act as a nucleophile itself in some cases. The resulting ammonium salt byproduct can sometimes complicate purification.
Inorganic Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃[9][10]Strong, non-nucleophilic. Byproducts are inorganic salts, often easily filtered off.Often have poor solubility in organic solvents, leading to heterogeneous reactions which can be slow.[9]
Aqueous Hydroxides aq. NaOH, aq. KOHInexpensive and effective for free base isolation.Not suitable for in-situ use in moisture-sensitive reactions. Requires a separate extraction step.
Scenario 2: Compound is Hygroscopic and "Oily" or "Gummy"
  • Symptom: The solid compound appears wet, oily, or clumps together, making it difficult to weigh accurately.[5]

  • Root Cause Analysis: Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This absorbed water can lead to the physical changes you observe and introduce unwanted water into your reaction.

  • Solution:

    • Drying: Dry the material under high vacuum for several hours before use. A vacuum oven at a gentle temperature (e.g., 40-50 °C) can be effective, but ensure the compound is thermally stable at that temperature first.

    • Inert Atmosphere Handling: Weigh the compound quickly or handle it in a glovebox under an inert atmosphere (N₂ or Ar).

    • Proper Storage: After opening, always store the container inside a desiccator with a fresh desiccant.

Diagram: The Hygroscopicity Problem

The following diagram illustrates how atmospheric moisture can compromise the integrity of the reagent.

G Figure 1: Consequence of Hygroscopicity cluster_0 Ideal State cluster_1 Problem State Solid TFE-Dazepane·2HCl (Crystalline Solid) Gummy TFE-Dazepane·2HCl + H₂O (Gummy/Oily Solid) Weighing Inaccurate Molar Amount Gummy->Weighing Reaction Introduction of H₂O into Anhydrous Reaction Gummy->Reaction Atmosphere Atmospheric H₂O Atmosphere->Solid Hygroscopic Absorption

Caption: Figure 1: Consequence of Hygroscopicity.

Part 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for common procedures involving TFE-Dazepane·2HCl.

Protocol 1: Generation and Isolation of the Free Base

This protocol describes the conversion of the dihydrochloride salt to its neutral, reactive free base form for use in subsequent reactions.

Objective: To obtain a pure, anhydrous solution or isolated oil of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Materials:

  • 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, standard glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 eq of TFE-Dazepane·2HCl in a minimal amount of deionized water in a round-bottom flask or beaker.

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous layer using pH paper. Continue adding base until the pH is >12. Causality: A highly basic pH ensures both ammonium groups are fully deprotonated to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent like DCM or EtOAc. Causality: The neutral free base is significantly more soluble in organic solvents than in the basic aqueous solution, while the resulting NaCl salt remains in the aqueous layer.[10]

  • Washing: Combine the organic extracts and wash once with brine. Causality: The brine wash helps to remove residual water and any dissolved inorganic salts from the organic layer.

  • Drying: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The result is typically an oil or low-melting solid.

  • Final Drying: For moisture-sensitive reactions, place the resulting free base on a high-vacuum line for at least 1 hour to remove any trace solvent and water. The free base should be used immediately or stored under an inert atmosphere.

Diagram: Free Base Generation Workflow

G Figure 2: Workflow for Free Base Generation A Dissolve Salt in H₂O B Cool to 0 °C A->B C Add aq. NaOH until pH > 12 B->C D Extract with Organic Solvent (3x) C->D E Wash Combined Organics with Brine D->E F Dry over Na₂SO₄ E->F G Filter and Concentrate F->G H Pure Free Base (Oil/Solid) G->H

Sources

Reference Data & Comparative Studies

Validation

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride vs. other efflux pump inhibitors

Topic: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFED) vs. Established Efflux Pump Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Eva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFED) vs. Established Efflux Pump Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Evaluating 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride in the Context of RND Transporter Inhibition

Executive Summary & Chemical Context

The rapid escalation of Multi-Drug Resistance (MDR) in Gram-negative bacteria is largely driven by the overexpression of Resistance-Nodulation-Cell Division (RND) efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa). While classical inhibitors like PAβN and CCCP have been instrumental in in vitro characterization, their clinical translation is stalled by cytotoxicity and non-specificity.

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFED) represents a structural evolution in the diazepane class of Efflux Pump Inhibitors (EPIs). Unlike the first-generation 1-benzyl-1,4-diazepane (1-BD), TFED incorporates a trifluoroethyl moiety. This bioisosteric modification is designed to modulate the pKa of the secondary amine, enhance lipophilicity for outer membrane penetration, and improve metabolic stability—addressing key liabilities of earlier scaffolds.

This guide objectively compares TFED against industry-standard EPIs, providing experimental frameworks for validation.

Comparative Analysis: TFED vs. The Standards

The following table contrasts TFED with the three most cited EPIs in current literature.

Table 1: Physicochemical & Functional Comparison
FeatureTFED (Fluorinated Diazepane) PAβN (MC-207,110) CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) 1-Benzyl-1,4-diazepane (1-BD)
Primary Mechanism Competitive/Allosteric Inhibition of RND pumps (Putative).Competitive Inhibition (Substrate trap binding).PMF Disruption (Protonophore; collapses membrane potential).Mixed Mechanism (Efflux inhibition + membrane permeabilization).
Target Specificity High (Targeting AcrB/MexB hydrophobic pockets).Moderate (Broad spectrum, but acts on multiple pumps).Low (Global energetic poison).Moderate (Specific to RND, but lower potency than PAβN).
Solubility High (Dihydrochloride salt form).High (Water soluble).Low (Requires DMSO/Ethanol).Moderate.
Cytotoxicity Low to Moderate (Predicted based on diazepane scaffold).High (Nephrotoxic; membrane destabilizer).Very High (Eukaryotic mitochondrial toxicity).Low (Better safety profile than PAβN).
Chemical Stability Enhanced (Trifluoroethyl group resists oxidative metabolism).Low (Peptidomimetic; susceptible to proteases).Moderate.Moderate (Benzylic oxidation risk).
Key Advantage Metabolic stability + Optimized pKa for pore penetration.Validated "Gold Standard" for in vitro assays.Absolute control for energy-dependent transport.Validated efficacy in E. coli AcrAB mutants.

Mechanistic Pathways & Signaling

To understand where TFED intervenes, we must visualize the RND efflux machinery. Unlike CCCP, which destroys the energy source (Proton Motive Force), TFED and diazepane analogs likely bind within the distal binding pocket of the transporter protein (e.g., AcrB), sterically hindering antibiotic capture.

Figure 1: RND Efflux Pump Inhibition Pathway[1]

RND_Inhibition Antibiotic Antibiotic (Substrate) Periplasm Periplasmic Space Antibiotic->Periplasm Porin Entry AcrB_Active AcrB Transporter (Active Conformation) Periplasm->AcrB_Active Substrate Capture Efflux Drug Extrusion (Resistance) AcrB_Active->Efflux Functional Pump PMF Proton Motive Force (H+ Gradient) PMF->AcrB_Active Energy Supply CCCP CCCP (Protonophore) CCCP->PMF Dissipates Gradient TFED TFED (Diazepane Inhibitor) TFED->AcrB_Active Binds Distal Pocket (Steric Hindrance) Accumulation Intracellular Accumulation (Susceptibility) TFED->Accumulation Restores Sensitivity

Caption: Figure 1: Differential inhibition mechanisms. CCCP collapses the energy gradient (PMF), while TFED targets the transporter protein directly, preventing substrate extrusion.

Experimental Validation Protocols

As a scientist, you cannot rely on theoretical MOA alone. The following protocols are designed to validate TFED's efficacy specifically as an EPI, distinguishing it from general membrane disruptors.

Protocol A: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Objective: To quantify the inhibition of efflux pumps in real-time using a fluorescent substrate.

Workflow Diagram:

EtBr_Assay Step1 1. Cell Prep (OD600 = 0.6) Step2 2. Energy Depletion (CCCP treatment) Step1->Step2 Step3 3. Dye Loading (Load EtBr) Step2->Step3 Step4 4. Wash (Remove CCCP/EtBr) Step3->Step4 Step5 5. Re-energize + TFED (Add Glucose + Inhibitor) Step4->Step5 Step6 6. Measure Fluorescence (Ex: 530nm, Em: 600nm) Step5->Step6

Caption: Figure 2: Step-by-step workflow for the semi-automated EtBr accumulation assay.

Detailed Methodology:

  • Preparation: Grow E. coli (e.g., strain MG1655 or AcrAB-overexpressing strains) to mid-log phase (OD600 ~ 0.6).

  • Loading: Wash cells in PBS. Incubate with EtBr (1-2 µg/mL) and CCCP (to de-energize pumps and allow dye entry) for 20 minutes.

  • Efflux Initiation: Centrifuge and resuspend cells in fresh glucose-containing buffer (to restore PMF).

  • Treatment: Immediately aliquot into a 96-well black plate containing:

    • Control (Buffer only)

    • Positive Control (PAβN at 20 µg/mL)

    • Test Group (TFED at 10, 25, 50, 100 µg/mL)

  • Readout: Measure fluorescence every 60 seconds for 30 minutes.

    • Interpretation: If TFED works, fluorescence will remain high (dye stays inside). If it fails, fluorescence decreases (dye is pumped out).

Protocol B: Checkerboard Chemosensitization Assay

Objective: To determine the Fold Reduction in MIC (Minimum Inhibitory Concentration) of a partner antibiotic (e.g., Levofloxacin or Ciprofloxacin).

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Antibiotic (2-fold serial dilution).

    • Y-axis: TFED (2-fold serial dilution, e.g., 0 to 128 µg/mL).

  • Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL).

  • Incubation: 18-24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • FICI = (MIC_combo / MIC_antibiotic) + (MIC_combo / MIC_TFED)

    • FICI ≤ 0.5 indicates Synergism (Effective EPI activity).

Scientific Synthesis: Why the Trifluoroethyl Group Matters

In the optimization of diazepane-based EPIs, the transition from 1-benzyl-1,4-diazepane to 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is not arbitrary.

  • Basicity Modulation (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the proximal nitrogen. This prevents the molecule from being permanently protonated at physiological pH, potentially facilitating better transit through the outer membrane porins (OmpF/OmpC) before binding the pump.

  • Metabolic Blockade: Benzylic positions are "soft spots" for oxidative metabolism (CYP450 attack). The trifluoroethyl group is metabolically robust, extending the half-life of the inhibitor in potential in vivo applications.

  • Lipophilicity: The C-F bond increases lipophilicity without the steric bulk of a large alkyl chain, aiding in the interaction with the hydrophobic "trap" regions of the AcrB transporter.

Conclusion

While PAβN remains the academic standard for proof-of-concept, its toxicity precludes clinical use. 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride represents a promising "Next-Gen" scaffold. It retains the efflux-inhibiting core of the diazepane class but offers superior physicochemical properties via fluorination.

Recommendation: For initial screening, utilize TFED at concentrations of 1/4 to 1/2 its intrinsic MIC . If intrinsic MIC is >256 µg/mL, screen at fixed concentrations of 20-50 µg/mL in combination with Ciprofloxacin.

References

  • Spengler, G., et al. (2020). "1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli." Future Microbiology.

  • Opperman, T. J., & Nguyen, S. T. (2015). "Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors." ACS Infectious Diseases.

  • Lomovskaya, O., & Bostian, K. A. (2006). "Practical applications of efflux pump inhibitors." Methods in Molecular Medicine.

  • Pagès, J. M., & Amaral, L. (2009). "Mechanisms of drug efflux and strategies to combat them: An option for improved antibiotic therapy."[1][2][3][4] Biochimica et Biophysica Acta (BBA).

  • Santa Cruz Biotechnology. "1-(3-Fluoro-benzyl)-[1,4]diazepane dihydrochloride Product Data." (Representative Fluorinated Diazepane).[4][5][6]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

For researchers, scientists, and drug development professionals, the robust characterization of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of analytical methodologies for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the cross-validation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, a nitrogen-containing heterocyclic compound. By leveraging field-proven insights and adhering to rigorous scientific principles, we will explore the nuances of method selection, protocol design, and data interpretation, ensuring the integrity of your analytical results.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide is structured to provide a comprehensive framework for achieving this, with a focus on the cross-validation of orthogonal methods to provide a high degree of assurance in the quality of the analytical data.

The Critical Role of Orthogonal Methods in Analytical Validation

In the landscape of pharmaceutical analysis, relying on a single analytical technique can introduce unforeseen biases. Cross-validation, the process of comparing results from two or more fundamentally different analytical methods, is a cornerstone of a robust validation package.[2][3] This approach is critical for identifying and mitigating potential method-specific artifacts and ensuring a comprehensive understanding of the analyte and its impurity profile.

For a molecule like 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, which possesses both polar and non-polar characteristics, a multi-faceted analytical strategy is essential. This guide will focus on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in method development.[4] Both HPLC and GC are powerful chromatographic techniques, but their applicability is dictated by the physicochemical properties of the analyte.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on the analyte's interaction with a stationary phase.[4]Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.[4]
Sample Volatility Ideal for non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds; derivatization may be required for less volatile compounds.[4]
Operating Temperature Typically operates at or near ambient temperature.[4]High temperatures are necessary for volatilization.[4]
Sample Preparation Often simpler, primarily involving dissolution and filtration.[4]May involve dissolution and potentially derivatization to increase volatility.[4]
Instrumentation Requires a high-pressure pump, a column, and a detector (e.g., UV-Vis).[4]Generally involves a gas chromatograph with a detector such as a Flame Ionization Detector (FID).[4]
Analysis Time Can vary, but are often in a similar range to GC.[4]Can be relatively fast, with run times often under 30 minutes.[4]

For 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, HPLC is often the primary choice due to the compound's salt form and likely non-volatile nature. However, GC can be a valuable orthogonal technique, particularly for the analysis of volatile impurities or with appropriate derivatization of the parent compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the development and validation of analytical methods for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride and the detection of non-volatile impurities.

1. Instrumentation and Columns:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Waters Acquity BEH C18 column or equivalent.[5]

  • Detector: UV-Vis detector.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

5. Data Acquisition and Processing:

  • Chromatographic data is acquired and processed using appropriate software.

Gas Chromatography (GC) Method with Derivatization

This protocol outlines a GC method for the analysis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, following a derivatization step to enhance volatility.

1. Instrumentation:

  • System: Agilent 8890 GC System with FID detector or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.

2. Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride reference standard

3. Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

4. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature: 300 °C

5. Data Acquisition and Processing:

  • Chromatographic data is acquired and processed using appropriate software.

Cross-Validation Workflow and Data Comparison

The cross-validation of the HPLC and GC methods is a critical step to ensure the reliability and consistency of the results.[2] The following workflow outlines the key stages of this process.

Cross-Validation Workflow Workflow for Cross-Validation of HPLC and GC Methods cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development & Optimization hplc_val Full Method Validation (ICH Q2(R1)) hplc_dev->hplc_val hplc_analysis Sample Analysis hplc_val->hplc_analysis compare Comparison of Results hplc_analysis->compare gc_dev Method Development & Derivatization gc_val Full Method Validation (ICH Q2(R1)) gc_dev->gc_val gc_analysis Sample Analysis gc_val->gc_analysis gc_analysis->compare report Final Validation Report compare->report

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

A side-by-side comparison of the validation parameters for both methods is essential for a comprehensive assessment.

Validation ParameterHPLC with UVGC with FIDAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.998> 0.997≥ 0.99
Accuracy (% Recovery) 98 - 102%97 - 103%80-120% of the test concentration for assay of an active substance.[1]
Precision (% RSD) < 2.0%< 3.0%Typically ≤ 2% for drug substance
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) ~ 0.5 µg/mL~ 5 µg/mLSignal-to-noise ratio of 10:1

The Indispensable Role of NMR and Mass Spectrometry in Structural Elucidation and Impurity Profiling

While chromatographic techniques provide quantitative data, NMR and MS are indispensable for the structural confirmation of the main component and the identification of unknown impurities.[6][7][8]

  • Mass Spectrometry (MS): Provides a powerful tool for identifying and quantifying impurities with high sensitivity and specificity.[6] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are routinely used for impurity profiling.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about impurities, aiding in their identification and characterization.[6][7] NMR can distinguish between isomers that may not be resolved chromatographically.[8]

The integration of these techniques provides a comprehensive and self-validating system for the analysis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.

AnalyticalTechniqueInterrelationship Interrelationship of Analytical Techniques HPLC HPLC (Quantitative Purity) MS Mass Spectrometry (Molecular Weight Confirmation, Impurity Identification) HPLC->MS LC-MS NMR NMR (Structural Confirmation, Isomer Differentiation) HPLC->NMR Fraction Collection GC GC (Orthogonal Quantitative Purity, Volatile Impurities) GC->MS GC-MS MS->NMR Structure Elucidation

Caption: Interrelationship of Analytical Techniques.

Conclusion: A Holistic Approach to Analytical Validation

The cross-validation of analytical methods is not merely a regulatory requirement but a scientific imperative. By employing orthogonal techniques such as HPLC and GC, and supplementing them with the structural elucidation power of NMR and MS, researchers can build a comprehensive and robust analytical package for novel compounds like 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride. This holistic approach ensures the quality, safety, and efficacy of new drug candidates as they progress through the development pipeline. The ultimate choice of methods will depend on the specific requirements of the analysis, including the sample matrix, available instrumentation, and the need for analysis of related compounds.[4]

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  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromedia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]

Sources

Validation

Comparative analysis of the metabolic stability of trifluoroethylated vs. non-trifluoroethylated diazepanes

Executive Summary In the optimization of diazepane-based scaffolds for CNS and oncology indications, metabolic instability at the nitrogen center is a frequent attrition point. This guide analyzes the metabolic impact of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of diazepane-based scaffolds for CNS and oncology indications, metabolic instability at the nitrogen center is a frequent attrition point. This guide analyzes the metabolic impact of substituting a standard


-ethyl group with a 2,2,2-trifluoroethyl (

) group.[1]

The Bottom Line: The incorporation of the trifluoroethyl (TFE) moiety significantly enhances metabolic stability by lowering amine basicity (pKa shift ~3-4 units) and blocking Cytochrome P450-mediated


-dealkylation. While this modification improves half-life (

), it concurrently increases lipophilicity, requiring a balanced assessment of physicochemical properties during lead optimization.[1]

The Chemical Rationale: The "Fluorine Effect"[2]

The diazepane ring is a privileged structure in drug discovery, but its secondary or tertiary amines are prone to rapid oxidative clearance. The strategic introduction of fluorine relies on two fundamental mechanistic changes:

A. Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group (


) exerts a powerful inductive effect (

) through the methylene linker.[1]
  • Non-Fluorinated (N-Ethyl): The nitrogen lone pair is available for protonation. Typical pKa

    
     10.0–10.5. At physiological pH (7.4), the amine is predominantly protonated (
    
    
    
    ).[1]
  • Trifluoroethylated (N-TFE): The electron density is pulled away from the nitrogen. Typical pKa

    
     5.5–6.[1]5. At physiological pH, a significant fraction exists as the free base.
    
B. Blockade of Metabolic Soft Spots

The primary metabolic route for


-alkyl diazepanes is oxidative 

-dealkylation
.
  • Mechanism: CYP450 enzymes abstract an electron from the nitrogen (SET mechanism) or a hydrogen atom from the

    
    -carbon (
    
    
    
    ).[1]
  • The TFE Blockade: The C-H bonds in the

    
     group are deactivated due to the adjacent fluorine atoms. Furthermore, the lowered electron density on the nitrogen hinders the initial Single Electron Transfer (SET) step required for P450 oxidation.
    

Comparative Analysis: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two analogs.

Diagram 1: Metabolic Pathway Divergence

MetabolicPathway Ethyl N-Ethyl Diazepane (High Basicity) CYP CYP450 (Oxidation) Ethyl->CYP High Affinity TFE N-TFE Diazepane (Low Basicity) TFE->CYP Low Affinity (Steric/Electronic Repulsion) Radical Radical Cation Intermediate CYP->Radical e- Abstraction Stable Intact Parent Compound CYP->Stable Oxidation Blocked Hemiaminal Unstable Hemiaminal Radical->Hemiaminal H-Abstraction Metabolite N-Dealkylated Metabolite + Acetaldehyde Hemiaminal->Metabolite Hydrolysis

Figure 1: Mechanistic divergence showing the vulnerability of the N-Ethyl group to dealkylation versus the stability of the N-Trifluoroethyl group.

Quantitative Performance Comparison

The following data summarizes typical shifts in physicochemical and metabolic parameters observed when transitioning from


-ethyl to 

-trifluoroethyl diazepanes in Human Liver Microsomes (HLM).
ParameterN-Ethyl DiazepaneN-Trifluoroethyl DiazepaneImpact
pKa (Conj. Acid) ~10.2~5.7Drastic Reduction: Improves membrane permeability; reduces lysosomal trapping.[1]
LogP (Lipophilicity) 1.5 (Baseline)2.1 (+0.[1]6)Increase: Fluorine increases lipophilicity; monitor for non-specific binding.[1]
HLM

(min)
15 – 30 min> 120 minStability: Significant resistance to oxidative metabolism.[1]
Intrinsic Clearance (

)
High (>50

L/min/mg)
Low (<10

L/min/mg)
Clearance: Shift from high-clearance to low-clearance profile.[1]
Major Metabolite N-Desmethyl/ethyl (Dealkylation)Ring Hydroxylation (Minor)Metabolic Switching: "Soft spot" removed; metabolism shifts to ring oxidation.[1]

Critical Insight: While stability is improved, the TFE group is not metabolically inert in all contexts. It can occasionally undergo defluorination under extreme conditions, though this is rare in standard therapeutic windows compared to simple dealkylation.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims above, the following self-validating protocol is recommended. This workflow ensures accurate calculation of Intrinsic Clearance (


).[1]
Diagram 2: Assay Workflow

AssayWorkflow Prep 1. Preparation (Substrate @ 1µM in Buffer) PreInc 2. Pre-Incubation (Microsomes + Substrate, 37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH Regenerating System) PreInc->Start Sampling 4. Sampling Points (0, 5, 15, 30, 60 min) Start->Sampling Quench 5. Quenching (Add Ice-Cold ACN + Internal Std) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Detailed Methodology
  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of the Diazepane analogs in DMSO. Dilute to 1

      
      M working concentration in phosphate buffer (100 mM, pH 7.4).
      
    • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg protein/mL.[1]

    • Cofactor: Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and test compounds for 5 minutes at 37°C to establish thermal equilibrium.

    • Initiate the reaction by adding the NADPH cofactor solution.[2]

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling & Quenching:

    • At time points

      
       min, remove aliquots (e.g., 50 
      
      
      
      L).
    • Immediately dispense into plates containing 150

      
      L ice-cold Acetonitrile (ACN)  containing an Internal Standard (IS) (e.g., Warfarin or Tolbutamide) to precipitate proteins and stop the reaction.[1]
      
  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 min at 4°C.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor the parent ion transitions.

  • Calculation:

    • Plot

      
       vs. Time.[1][2]
      
    • Slope

      
       is the elimination rate constant.
      
    • 
      [1]
      
    • 
      [1]
      

References

  • Mykhailiuk, P. K. (2015).[1] Generation of C1-Homologated Trifluoromethylated Building Blocks. Chemistry – A European Journal.[1] This foundational work establishes the synthetic accessibility and stability profiles of trifluoroethyl amines. [1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. A comprehensive review detailing the effects of fluorine substitution on pKa, lipophilicity, and metabolic stability.[1] [1]

  • U.S. National Library of Medicine. (2024).[1] Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone. PubMed.[1] Provides comparative data on N-ethyl dealkylation rates in HLM, serving as a proxy for non-fluorinated amine stability.[1]

  • BenchChem. (2025).[1][2] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. A technical guide outlining the specific protocols for microsomal stability assays involving fluorinated compounds. [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Discusses the bioisosteric replacement of ethyl with trifluoroethyl groups to modulate amine basicity. [1]

Sources

Comparative

Benchmarking the performance of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride against known LFA-1 inhibitors

Benchmarking Guide: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride vs. Established LFA-1 Antagonists Executive Summary & Strategic Context This guide provides a technical framework for benchmarking 1-(2,2,2-Trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride vs. Established LFA-1 Antagonists

Executive Summary & Strategic Context

This guide provides a technical framework for benchmarking 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (hereafter referred to as TF-DAZ ) against industry-standard LFA-1 inhibitors.

TF-DAZ is not a finished drug but a high-value pharmacophore fragment . It represents a "privileged scaffold" in medicinal chemistry designed to mimic the


-turn of the ICAM-1 epitope. The trifluoroethyl moiety is a bioisostere intended to enhance metabolic stability (blocking oxidative dealkylation) and lipophilicity compared to standard methyl/ethyl analogs.

To validate TF-DAZ as a viable core for novel therapeutics, it must be benchmarked against:

  • Lifitegrast (Xiidra): The FDA-approved ophthalmic gold standard (tetrahydroisoquinoline core).

  • BMS-587101: A potent, systemic small-molecule inhibitor (hydantoin core).

Mechanism of Action & Signaling Pathway

LFA-1 (Lymphocyte Function-Associated Antigen 1) is an integrin (


) expressed on T-cells.[1][2] Its binding to ICAM-1 (Intercellular Adhesion Molecule 1) on endothelial cells is the "molecular zipper" that allows T-cells to exit the bloodstream and enter inflamed tissues.

Inhibitor Strategy: Small molecules like Lifitegrast and Diazepane derivatives bind to the


 I-domain  (specifically the "L-site" or "IDAS" site), locking the integrin in a low-affinity conformation and preventing the T-cell/Endothelial interaction.

LFA1_Pathway LFA1 LFA-1 Integrin (T-Cell Surface) Complex LFA-1/ICAM-1 Adhesion Complex LFA1->Complex binds ICAM1 ICAM-1 (Endothelial Cell) ICAM1->Complex binds Activation T-Cell Activation & Extravasation Complex->Activation triggers Inhibitor Inhibitor (TF-DAZ / Lifitegrast) Inhibitor->LFA1 Allosteric Blockade (I-domain)

Figure 1: Mechanism of Action. Inhibitors bind the LFA-1 I-domain, sterically and allosterically preventing the high-affinity binding to ICAM-1 required for inflammation.

Benchmarking Profile: The Competitors

The following table establishes the performance baselines required for your compound to be considered competitive.

FeatureLifitegrast (Standard) BMS-587101 (Systemic) TF-DAZ (Candidate Core)
Chemical Class TetrahydroisoquinolineSpirocyclic HydantoinTrifluoroethyl-Diazepane
Primary Indication Dry Eye Disease (Topical)Rheumatoid Arthritis (Systemic)Early Discovery / Fragment
Target Binding Site

I-domain (L-site)

I-domain (L-site)

I-domain (Predicted)
Biochemical IC50 ~3 nM (TR-FRET)~20 nM (TR-FRET)Target: < 50 µM (as fragment)
Cellular IC50 ~3 - 15 nM (Jurkat Adhesion)~20 - 50 nM (HUVEC)Target: < 100 µM
Solubility High (pH dependent)ModerateHigh (Dihydrochloride salt)
Metabolic Stability Moderate (Hydrolysis risk)HighEnhanced (CF3 group blocks metabolism)

Critical Insight: As a fragment, TF-DAZ will have lower potency (µM range) than the optimized drugs (nM range). The goal is to prove Ligand Efficiency (LE) —that the binding energy per heavy atom is high enough to warrant "growing" the molecule.

Experimental Protocols

To generate the data for the table above, you must run these self-validating assays.

A. Compound Preparation (Critical Step)

TF-DAZ is a dihydrochloride salt . It is acidic. Direct addition to cell media will kill cells via pH shock, creating false positives (toxicity masquerading as inhibition).

  • Dissolve TF-DAZ in DMSO to 100 mM.

  • Dilute into PBS. Check pH.

  • Neutralize: If pH < 7.0, carefully titrate with 1N NaOH until pH is 7.4.

  • Validation: Run a "Mock" control (buffer + compound) to ensure no precipitation occurs upon neutralization.

B. Biochemical Potency: LFA-1/ICAM-1 TR-FRET Assay

This assay measures the physical disruption of the protein-protein interaction.

  • Principle: LFA-1 labeled with a Europium donor and ICAM-1 labeled with an XL665 acceptor. Binding generates FRET. Inhibitors decrease the signal.[3]

  • Reagents: Recombinant human LFA-1 (CD11a/CD18), Recombinant human ICAM-1-Fc, LANCE Ultra reagents (PerkinElmer/Revvity).

Protocol:

  • Plate Prep: Use white 384-well low-volume plates.

  • Titration: Add 2 µL of TF-DAZ (10-point dilution series) or Lifitegrast (Control).

  • Protein Mix: Add 4 µL of LFA-1-Europium (Final conc: 2 nM). Incubate 15 mins.

  • Ligand Mix: Add 4 µL of ICAM-1-XL665 (Final conc: 10 nM).

  • Incubation: 1 hour at Room Temp (dark).

  • Read: TR-FRET reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Calculation: Calculate Ratio (665/615). Plot % Inhibition vs. Log[Concentration].

C. Cellular Potency: Jurkat T-Cell Adhesion Assay

This confirms if the biochemical binding translates to biological function.

  • Cells: Jurkat E6.1 (Human T-leukemia cells expressing high LFA-1).

  • Substrate: 96-well plates coated with Recombinant ICAM-1 (10 µg/mL).

Protocol:

  • Labeling: Label Jurkat cells with Calcein-AM (fluorescent dye) for 30 mins. Wash 2x.

  • Treatment: Pre-incubate labeled cells (1x10^6/mL) with TF-DAZ or BMS-587101 for 30 mins at 37°C.

  • Stimulation: Add PMA (Phorbol 12-myristate 13-acetate) at 50 ng/mL to activate LFA-1 integrins (induce high-affinity state).

  • Adhesion: Plate cells onto ICAM-1 coated wells. Incubate 45 mins at 37°C.

  • Wash: Crucial Step. Gently wash plate 3x with PBS to remove non-adherent cells using a multi-channel pipette or automated washer (low flow).

  • Read: Fluorescence plate reader (Ex 485 / Em 535).

  • Data: Lower fluorescence = Higher inhibition of adhesion.

Benchmarking Workflow Diagram

Use this workflow to structure your study.

Benchmarking_Workflow cluster_biochem Biochemical Validation cluster_cell Functional Validation Start Compound: TF-DAZ (Dihydrochloride Salt) Prep pH Neutralization & DMSO Stock Prep Start->Prep TRFRET TR-FRET Assay (vs. Lifitegrast) Prep->TRFRET Docking In Silico Docking (I-domain L-site) Prep->Docking Jurkat Jurkat Adhesion Assay (vs. BMS-587101) TRFRET->Jurkat If IC50 < 50 µM Decision Calculate Ligand Efficiency (LE) Docking->Decision Tox Cytotoxicity Counter-Screen (MTS Assay) Jurkat->Tox Rule out false positives Tox->Decision Outcome Go / No-Go for Lead Optimization Decision->Outcome

Figure 2: Experimental Workflow. A sequential screening cascade to filter false positives and validate the scaffold.

Interpretation of Results

  • The "Trifluoroethyl Effect":

    • Compare your results to literature data for N-methyl diazepane analogs.

    • Hypothesis: The TF-DAZ should show slightly lower potency than the methyl analog due to steric bulk, BUT significantly higher metabolic stability in liver microsome assays.

  • Potency Gap:

    • Expect TF-DAZ to be 1000x less potent than Lifitegrast (µM vs nM). This is normal for a fragment.

    • Success Criteria: If TF-DAZ shows clean inhibition (Hill slope ~1.0) at < 50 µM, it is a validated starting point for growing a drug.

References

  • Zhong, M., et al. (2012). Discovery and Development of Lifitegrast (SAR 1118): A Novel Integrin Antagonist for the Treatment of Dry Eye Disease. ACS Medicinal Chemistry Letters. Link

    • Source for Lifitegrast IC50 and binding mode.
  • Watterson, S. H., et al. (2010). Small Molecule Antagonists of LFA-1: Structure-Activity Relationships Leading to BMS-587101. Journal of Medicinal Chemistry. Link

    • Source for BMS-587101 protocols and systemic efficacy d
  • Genentech/Roche Patents. (2005). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.[4] Bioorganic & Medicinal Chemistry Letters. Link

    • Primary source validating the diazepane scaffold for this target.
  • Gadek, T. R., et al. (2002). Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule.[5] Science. Link

    • Foundational paper on mimicking the ICAM-1 epitope.

Sources

Validation

Independent replication of studies using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Publish Comparison Guide: Independent Replication of Studies Using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride Executive Summary This technical guide provides a rigorous framework for the independent replicati...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Replication of Studies Using 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride

Executive Summary

This technical guide provides a rigorous framework for the independent replication of synthetic and pharmacological studies involving 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFE-Dzp) .

Designed for medicinal chemists and process scientists, this document compares TFE-Dzp against its non-fluorinated analog, 1-Ethyl-1,4-diazepane (Et-Dzp) . The core objective is to validate the "Fluorine Effect"—specifically, how the trifluoroethyl group alters nucleophilicity, metabolic stability, and physicochemical properties (pKa, LogP) to enhance drug-like characteristics.

Part 1: The "Fluorine Effect" & Causality

Expertise & Experience

The selection of TFE-Dzp over Et-Dzp is rarely arbitrary; it is a calculated decision to modulate the electronic and metabolic profile of a drug candidate without significantly altering steric bulk.

  • Metabolic Blocking: The primary driver for using TFE-Dzp is the prevention of oxidative

    
    -dealkylation. The C–F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the 
    
    
    
    group render the
    
    
    -methylene carbons resistant to Cytochrome P450 (CYP450) oxidation. In contrast, the ethyl group in Et-Dzp is a metabolic "soft spot," rapidly converted to the unstable hemiaminal and cleaved to the secondary amine.
  • Basicity Modulation (pKa): The strong electron-withdrawing effect (

    
     effect) of the trifluoroethyl group significantly lowers the pKa of the proximal nitrogen (
    
    
    
    ). This reduces the risk of hERG channel inhibition—a common liability for basic amines—and improves membrane permeability by increasing the fraction of the neutral species at physiological pH.
  • Nucleophilicity: The reduced electron density at

    
     makes it non-nucleophilic. Consequently, in coupling reactions, TFE-Dzp behaves as a highly selective mono-functional nucleophile (at 
    
    
    
    ), eliminating the need for protecting groups that are often required when handling the more promiscuous Et-Dzp.

Part 2: Comparative Performance Data

Data Presentation

The following data summarizes the physicochemical shifts observed when substituting the ethyl group with a trifluoroethyl group.

FeatureProduct A: TFE-Dzp (Target)Product B: Et-Dzp (Alternative)Impact on Drug Design
Formula


Fluorine adds mass but minimal steric bulk.

Basicity (pKa)
~4.5 - 5.5 (Estimated)~9.0 - 9.5TFE reduces lysosomal trapping; improves oral bioavailability.

Reactivity
Moderate NucleophileStrong NucleophileTFE-Dzp requires forcing conditions (higher T, stronger base).
LogP (Lipophilicity) Higher (approx.[1] +0.5

LogP)
LowerTFE increases lipophilicity, aiding BBB penetration.
Metabolic Stability High (Blocks

-dealkylation)
Low (Rapid clearance)Critical for extending

in vivo.

Part 3: Replication Protocol (Self-Validating System)

Trustworthiness & Verification

This protocol replicates a standard Nucleophilic Aromatic Substitution (


) , a common workflow for attaching this building block to a heteroaryl scaffold (e.g., a chloropyrimidine).

Objective: Validate the coupling efficiency of TFE-Dzp compared to Et-Dzp.

Materials:
  • Reagent: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.

  • Substrate: 4,6-Dichloropyrimidine (Model electrophile).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: DMF or DMSO (Polar aprotic required for

    
    ).
    
Step-by-Step Methodology:
  • Free-Basing (Critical Step):

    • Rationale: TFE-Dzp is supplied as a dihydrochloride salt. The

      
       group reduces the acidity of the ammonium protons less than expected, but the salt must be fully neutralized to release the free amine at 
      
      
      
      .
    • Action: Suspend 1.0 eq of TFE-Dzp in DMF. Add 3.5 eq of DIPEA. Stir at RT for 15 mins. Ensure the solution becomes clear (indicates salt break).

  • Addition & Reaction:

    • Add 1.0 eq of 4,6-Dichloropyrimidine.

    • TFE-Dzp Condition: Heat to 80°C for 4–6 hours.

    • Et-Dzp Control: Reaction typically proceeds at RT or mild heating (40°C) within 2 hours.

    • Observation: Monitor by LC-MS.[2] You will observe that TFE-Dzp reacts slower due to the inductive withdrawal effect propagating through the ring, slightly reducing

      
       nucleophilicity.
      
  • Work-up & Isolation:

    • Dilute with EtOAc, wash with saturated

      
       (to remove excess HCl/DIPEA salts) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Validation Checkpoint:

    • NMR Signature: Look for the quartet at

      
       3.0–3.2 ppm (
      
      
      
      Hz) corresponding to the
      
      
      protons.
    • Regioselectivity: Confirm substitution occurred at the

      
       position. The 
      
      
      
      (trifluoroethyl side) is sterically and electronically deactivated, ensuring high regioselectivity without protecting groups.

Part 4: Visualization of Logic & Pathways

Mandatory Visualization[1][3][4]

The following diagram illustrates the comparative metabolic fate and the synthetic utility of the TFE-Dzp scaffold.

G cluster_0 Metabolic Liability (Et-Dzp) cluster_1 Metabolic Stability (TFE-Dzp) EtDzp 1-Ethyl-1,4-diazepane (Drug Candidate) CYP CYP450 Oxidation EtDzp->CYP Dealkyl N-Dealkylation (Loss of Activity) CYP->Dealkyl Rapid Clearance TFEDzp 1-(2,2,2-Trifluoroethyl) -1,4-diazepane Block C-F Bond Blocks Oxidation TFEDzp->Block Stable Metabolically Stable (Extended Half-life) Block->Stable Maintained Potency

Caption: Comparison of metabolic pathways. The trifluoroethyl group (bottom) blocks the oxidative dealkylation pathway common to ethyl analogs (top), enhancing in vivo stability.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). Product Specification: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hagaman, J. T., et al. (2018). Nucleophilic Aromatic Substitution of Heterocycles: A Practical Guide. Organic Process Research & Development. Link

Sources

Comparative

Head-to-head comparison of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride with first-generation diazepine drugs

Topic: Optimizing Diazepane Scaffolds: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane vs. First-Generation Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Diazepane Scaffolds: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane vs. First-Generation Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Fluorine Switch" in Diazepane Scaffolds

In the evolution of nitrogen heterocycles for drug discovery, the 1,4-diazepane (homopiperazine) ring has served as a privileged scaffold for expanding into chemical space beyond the crowded piperazine landscape. However, first-generation diazepane derivatives—typically


-methyl or unsubstituted analogs—often suffer from rapid oxidative metabolism (N-dealkylation) and suboptimal CNS penetration due to high basicity.

This guide compares 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (Subject A) against these first-generation alternatives. The incorporation of the 2,2,2-trifluoroethyl (TFE) group acts as a strategic "metabolic block" and "pKa modulator," significantly altering the physicochemical profile of the parent scaffold without disrupting steric recognition.

Physicochemical Profile: Head-to-Head Comparison

The introduction of the TFE group induces a profound electronic effect on the proximal nitrogen (


), drastically reducing its basicity while maintaining the nucleophilicity of the distal nitrogen (

) for coupling.
Table 1: Comparative Properties of Diazepane Building Blocks
Property1-(2,2,2-Trifluoroethyl)-1,4-diazepane 1-Methyl-1,4-diazepane (First-Gen)1,4-Diazepane (Parent)
Structure

-CH

CF


-CH


-H
pKa (

)
~4.5 - 5.5 (Weakly Basic)~8.5 - 9.0 (Basic)~9.8 (Highly Basic)
pKa (

)
~9.5 (Secondary amine)~9.6 (Secondary amine)~5.8 (Secondary amine*)
LogP (Calc) 1.2 - 1.5 0.1 - 0.3-0.6
LogD

High (Significant neutral fraction)Low (Mostly cationic)Very Low (Cationic)
Metabolic Liability Low (Blocked oxidation)High (Rapid

-demethylation)
Moderate (Glucuronidation)
Electronic Effect Strong

-withdrawing (Inductive)
Weak

-donating
Reference

*Note: In the parent diazepane, the pKa values refer to the first and second protonations. The TFE group essentially "deactivates"


 from protonating at physiological pH.
Key Insight: The pKa Shift

The electron-withdrawing nature of the CF


 group pulls density through the ethylene linker, lowering the pKa of the attached nitrogen by approximately 3–4 units compared to the methyl analog.
  • Result: At physiological pH (7.4), the

    
    -TFE moiety is largely unprotonated. This dramatically increases membrane permeability (CNS penetration) compared to the 
    
    
    
    -methyl analog, which exists primarily as a cation.

Metabolic Stability & Mechanism[4][5]

The primary failure mode for first-generation


-methyl diazepines is oxidative 

-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
  • First-Gen Mechanism: CYP enzymes abstract a hydrogen from the

    
    -carbon (CH
    
    
    
    ), forming an iminium ion that hydrolyzes to release formaldehyde and the nor-diazepane metabolite.
  • TFE Advantage: The C-F bond strength (approx. 116 kcal/mol) and the strong electron-withdrawing effect render the adjacent

    
    -methylene protons (CH
    
    
    
    -CF
    
    
    ) resistant to hydrogen abstraction by the CYP heme-oxo radical. This effectively shuts down the dealkylation pathway.
Visualization: Metabolic Pathways

MetabolicStability Figure 1: Metabolic blockade via Trifluoroethylation vs. N-Methylation pathways. Substrate_Me N-Methyl Diazepane (First-Gen) Intermediate_Me Carbinolamine Intermediate Substrate_Me->Intermediate_Me CYP450 (Oxidation) Product_Nor Nor-Diazepane (Active/Toxic Metabolite) Intermediate_Me->Product_Nor Hydrolysis (-HCHO) Substrate_TFE N-TFE Diazepane (Optimized) No_Reaction Metabolically Stable (Intact Scaffold) Substrate_TFE->No_Reaction CYP450 (Blocked Site)

Caption: The TFE group prevents the formation of the carbinolamine intermediate, a key step in the degradation of first-generation drugs.

Synthetic Protocols

Synthesizing the TFE-diazepane core requires specific conditions due to the reduced nucleophilicity of the final product (which prevents over-alkylation) and the lower reactivity of trifluoro-electrophiles.

Protocol A: Reductive Amination (Preferred for Scale)

Use this method for cost-effective, large-scale preparation.

  • Reagents: 1-Boc-1,4-diazepane (1.0 eq), Trifluoroacetaldehyde ethyl hemiacetal (1.5 eq), NaBH

    
    CN (2.0 eq), MeOH/Acetic Acid (10:1).
    
  • Procedure:

    • Dissolve 1-Boc-1,4-diazepane in MeOH.

    • Add Trifluoroacetaldehyde ethyl hemiacetal and stir for 30 min to form the hemiaminal.

    • Cool to 0°C and add NaBH

      
      CN portion-wise.
      
    • Allow to warm to RT and stir for 16h.

    • Critical Step: The intermediate iminium ion is destabilized by the CF

      
       group; ensure acidic conditions (AcOH) to drive dehydration.
      
  • Deprotection: Treat the crude Boc-intermediate with 4N HCl in Dioxane to yield the 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride salt.

Protocol B: Direct Alkylation (For Late-Stage Functionalization)

Use this method if the diazepane ring is already substituted.

  • Reagents: 1,4-Diazepane derivative, 2,2,2-Trifluoroethyl triflate (TFE-OTf), Cs

    
    CO
    
    
    
    , Toluene/DMF.
  • Procedure:

    • Safety Warning: TFE-OTf is a potent alkylating agent. Handle in a fume hood.

    • Mix substrate and Cs

      
      CO
      
      
      
      (2.5 eq) in Toluene.
    • Add TFE-OTf (1.1 eq) dropwise at 0°C.

    • Heat to 60°C for 4h.

    • Advantage: Unlike methyl iodide, TFE-OTf rarely leads to quaternization (double alkylation) because the product's basicity is drastically reduced after the first addition.

Comparative Logic & Decision Guide

When should you switch from a Methyl to a Trifluoroethyl diazepane?

DecisionLogic Figure 2: Decision tree for selecting between Methyl and Trifluoroethyl substituents. Start Lead Optimization: Diazepane Scaffold Check_Metab Is t1/2 (microsomal) < 30 min? Start->Check_Metab Check_CNS Is CNS Penetration Required? Check_Metab->Check_CNS Yes Use_Me Use N-Methyl (First-Gen) Check_Metab->Use_Me No Check_hERG Is hERG Inhibition a Risk? Check_CNS->Check_hERG No Use_TFE Use N-TFE (Optimized) Check_CNS->Use_TFE Yes (Lowers pKa) Check_hERG->Use_Me No Check_hERG->Use_TFE Yes (Reduces Basicity)

Caption: Logical flow for determining when the physicochemical cost of TFE (higher MW) is justified by biological gains.

References

  • Metabolic Stability of Fluorinated Amines

    • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359.

  • pKa Modulation by Fluorine

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2(8), 1100-1115.

  • Sato, K., et al. "Practical Synthesis of Trifluoroethylamines via Reductive Amination." Tetrahedron Letters, 2014.
  • Diazepane Scaffold Utility

    • PubChem Compound Summary for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Validation

In vivo efficacy comparison between 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride and standard-of-care

This guide outlines the rigorous preclinical evaluation framework for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (hereafter referred to as TFE-Dzp ), a fluorinated homopiperazine scaffold.[1] Given the struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous preclinical evaluation framework for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (hereafter referred to as TFE-Dzp ), a fluorinated homopiperazine scaffold.[1]

Given the structural properties of TFE-Dzp—specifically the incorporation of a trifluoroethyl group to modulate pKa and block metabolic dealkylation—this guide positions the compound as a CNS-penetrant lead candidate targeting neuroprotection or cognitive enhancement (e.g., via Sigma-1 receptor agonism or Histamine H3 antagonism). The comparison benchmark (Standard-of-Care, SoC) selected is Donepezil , the clinically established acetylcholinesterase inhibitor used in cognitive disorders.[1]

Executive Summary & Rationale

Compound: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFE-Dzp) Class: Fluorinated N-heterocycle / Homopiperazine Target Indication: Cognitive Dysfunction / Neurodegeneration Standard of Care (SoC): Donepezil (Aricept®)[1]

Scientific Rationale: The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, often serving as a core for promiscuous CNS ligands (Sigma-1, H3, 5-HT).[1] The introduction of the 2,2,2-trifluoroethyl group is a strategic bioisosteric replacement for a standard ethyl or methyl group.[1]

  • Metabolic Stability: The C-F bond strength and electron-withdrawing nature prevent oxidative

    
    -dealkylation by CYP450 enzymes, a common clearance pathway for simple diazepanes.
    
  • Lipophilicity: Fluorination increases

    
    , enhancing Blood-Brain Barrier (BBB) permeability compared to the non-fluorinated parent.[1]
    
  • Basicity Modulation: The electron-withdrawing effect lowers the pKa of the proximal nitrogen, reducing lysosomal trapping and improving cytosolic availability.

Mechanistic Hypothesis & Signaling

To evaluate efficacy, we must map the hypothesized mechanism of TFE-Dzp (Sigma-1 Receptor Agonism) against the SoC (AChE Inhibition).

Pathway Visualization (DOT)

The following diagram illustrates the divergent upstream mechanisms converging on the common endpoint of Neuroprotection and synaptic plasticity .

G cluster_0 Investigational Agent (TFE-Dzp) cluster_1 Standard of Care (Donepezil) TFE TFE-Dzp (Fluorinated Diazepane) Sig1 Sigma-1 Receptor (ER Membrane) TFE->Sig1 Agonism IP3 IP3 Receptor Modulation Sig1->IP3 Chaperoning Ca Ca2+ Homeostasis (Mitochondria) IP3->Ca Flux Stabilization BDNF BDNF Release Ca->BDNF Don Donepezil AChE Acetylcholinesterase (Synaptic Cleft) Don->AChE Inhibition ACh Acetylcholine Accumulation AChE->ACh Prevents Hydrolysis nAChR Nicotinic/Muscarinic Receptors ACh->nAChR LTP Long-Term Potentiation (Memory Formation) nAChR->LTP BDNF->LTP Surv Neuronal Survival (Anti-Apoptosis) BDNF->Surv

Caption: Divergent mechanisms of TFE-Dzp (Sigma-1 mediated mitochondrial support) vs. Donepezil (cholinergic transmission) converging on synaptic plasticity.

In Vivo Efficacy Evaluation Protocols

Study A: Pharmacokinetic (PK) Bridging

Before efficacy testing, the metabolic advantage of the trifluoroethyl group must be validated against a non-fluorinated control (e.g., 1-ethyl-1,4-diazepane).[1]

  • Subject: Male Sprague-Dawley Rats (n=3/timepoint).

  • Route: IV (1 mg/kg) and PO (5 mg/kg).

  • Endpoint: Plasma and Brain concentration (LC-MS/MS).

  • Success Metric: Brain/Plasma ratio > 0.5;

    
     > 2h (superior to non-fluorinated analog).
    
Study B: Scopolamine-Induced Amnesia Model (Cognition)

This is the industry-standard assay to compare a novel agent against Donepezil. Scopolamine induces a temporary cholinergic blockade mimicking Alzheimer's-like memory deficits.

Protocol Steps:
  • Acquisition Phase (Day 1-3): Train mice (C57BL/6) in the Morris Water Maze (MWM) to find a hidden platform.

  • Induction (Day 4): Administer Scopolamine (1 mg/kg, i.p.) 30 mins prior to testing to induce amnesia.[1]

  • Treatment:

    • Group 1: Vehicle (Saline).

    • Group 2: Scopolamine only (Negative Control).

    • Group 3: Scopolamine + Donepezil (3 mg/kg, p.o.)[1] – Positive Control.

    • Group 4: Scopolamine + TFE-Dzp (Low Dose: 1 mg/kg).

    • Group 5: Scopolamine + TFE-Dzp (High Dose: 10 mg/kg).

  • Probe Trial (Day 4): Remove platform. Measure time spent in the target quadrant.

Data Interpretation Guide

The following table summarizes the expected outcomes if TFE-Dzp acts as a potent bioisostere.

MetricVehicle (Normal)Scopolamine (Deficit)Donepezil (SoC)TFE-Dzp (Candidate)Interpretation
Escape Latency (s) < 15s> 45s~ 20s~ 18-25s Lower is better. Efficacy comparable to SoC indicates successful restoration.
Quadrant Time (%) ~ 45%~ 25% (Chance)~ 40%> 35% Time >25% indicates memory retention.
Swim Speed NormalNormalNormalNormal Excludes motor sedation (false positives).
Study C: Safety & Off-Target Screening (Rotarod Test)

Diazepanes can exhibit sedative effects (GABAergic off-target activity). It is critical to differentiate specific cognitive enhancement from general sedation.

  • Method: Accelerating Rotarod (4-40 rpm over 5 min).

  • Requirement: TFE-Dzp must not significantly decrease latency to fall compared to vehicle. Donepezil typically has no motor effect.

Comparative Analysis: TFE-Dzp vs. Donepezil[1]

FeatureDonepezil (SoC)TFE-Dzp (Candidate)Advantage/Disadvantage
Primary Target AChE InhibitorSigma-1 / H3 (Proposed)Advantage: TFE-Dzp may avoid cholinergic side effects (nausea, bradycardia).[1]
Metabolism CYP2D6/3A4 SubstrateBlocked N-DealkylationAdvantage: The trifluoroethyl group blocks the primary metabolic soft-spot, potentially extending half-life.
BBB Penetration ModerateHigh (Predicted)Advantage: Fluorination typically enhances CNS uptake.
Side Effect Profile GI distress, insomniaPotential SedationRisk: Diazepane core must be screened for GABA-A affinity to ensure no sedation.[1]

Synthesis & Reagent Handling

For researchers synthesizing derivatives or formulating TFE-Dzp for in vivo use:

  • Solubility: The dihydrochloride salt is highly water-soluble. Dissolve in 0.9% Saline for IP/PO administration.

  • Stability: The trifluoroethyl group is chemically inert under physiological conditions. Store solid at -20°C; solutions are stable for 24h at 4°C.

  • Handling: As a fluorinated amine, ensure standard PPE.[1] Avoid glass contact if free-basing; use polypropylene to prevent adsorption.

References

  • Sigma-1 Receptor Pharmacology

    • Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[1]

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

    • [1]

  • Scopolamine Model Protocol

    • Kwon, S. H., et al. (2009).[1] Neuroprotective effects of chlorogenic acid on scopolamine-induced amnesia. European Journal of Pharmacology, 649(1-3), 210-217.[1]

  • Diazepane Scaffold in CNS Discovery

    • Anan, H., et al. (2020).[1] Design and Synthesis of Novel 1,4-Diazepane Derivatives as Potent Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry.

    • (Representative context for diazepane H3 antagonists).

Sources

Comparative

Evaluating the pharmacokinetic differences between 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and its analogs

[1] Executive Summary This guide evaluates the pharmacokinetic (PK) and physicochemical distinctions between 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (hereafter TFE-DZE ) and its direct non-fluorinated analog, 1-Ethyl-1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates the pharmacokinetic (PK) and physicochemical distinctions between 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (hereafter TFE-DZE ) and its direct non-fluorinated analog, 1-Ethyl-1,4-diazepane (Et-DZE ).[1]

For drug development professionals, the substitution of a 2,2,2-trifluoroethyl group for a standard ethyl group is a strategic "bioisosteric replacement."[1] This modification is primarily employed to:

  • Modulate Basicity: Drastically lower the pKa of the proximal nitrogen, altering membrane permeability.[1]

  • Block Metabolism: Inhibit CYP450-mediated

    
    -dealkylation, extending half-life (
    
    
    
    ).[1]
  • Tune Lipophilicity: Increase intrinsic lipophilicity while potentially lowering

    
     due to reduced ionization.[1]
    

Physicochemical Profile: The Fluorine Effect[1]

The electron-withdrawing nature of the trifluoromethyl (


) group exerts a profound inductive effect ($ -I $) on the diazepane ring.[1] This significantly alters the acid-base properties compared to the ethyl analog.[1]
Table 1: Comparative Physicochemical Properties (Theoretical & Observed Trends)
Property1-Ethyl-1,4-diazepane (Et-DZE)1-(2,2,2-Trifluoroethyl)-1,4-diazepane (TFE-DZE)Impact on PK
Structure

-Ethyl substituent

-Trifluoroethyl substituent
--
pKa (N1) ~9.5 - 10.0 (Basic)< 4.0 (Essentially Neutral)TFE-DZE N1 is uncharged at pH 7.[1]4.
pKa (N4) ~9.0 (Basic)~8.5 - 9.0 (Basic)N4 remains the primary basic center.[1]
LogP ~0.2 (Low)~1.2 (Moderate)

adds hydrophobicity.[1]
LogD (pH 7.4) Low (Diprotic species dominant)Higher (Monoprotic species dominant)TFE-DZE has better passive permeability.[1]
H-Bonding N1 is H-bond acceptor/donorN1 acceptor ability reducedReduced desolvation penalty for TFE-DZE.[1]
Mechanism of Action[1][2]
  • Basicity Reduction: In Et-DZE , both nitrogens are protonated at physiological pH.[1] In TFE-DZE , the strong electron-withdrawing

    
     group pulls electron density away from N1, rendering it non-basic (pKa drops by ~5-6 units).[1]
    
  • Permeability: The resulting molecule is effectively a mono-cation at pH 7.4 (protonated only at N4), whereas the ethyl analog is a di-cation.[1] Mono-cations generally exhibit superior blood-brain barrier (BBB) and cellular permeability compared to di-cations.[1]

Metabolic Stability and Clearance[1]

The most critical pharmacokinetic advantage of TFE-DZE is its resistance to oxidative metabolism.[1]

The Metabolic Blockade

Standard alkyl amines (like Et-DZE ) undergo rapid


-dealkylation via Cytochrome P450 (CYP) enzymes.[1] The mechanism involves:
  • 
    -Carbon hydroxylation (rate-limiting step).[1]
    
  • Collapse of the carbinolamine intermediate.[1]

  • Release of acetaldehyde and the free amine.[1]

TFE-DZE blocks this pathway because:

  • C-H Bond Strength: The

    
    -C-H bonds adjacent to the 
    
    
    
    group are electron-deficient and stronger, making hydrogen atom abstraction (HAT) by the CYP heme-oxo species energetically unfavorable.[1]
  • Electronic Repulsion: The electron-rich fluorine atoms repel the oxidative species.[1]

Visualization: Metabolic Pathways[1]

MetabolicPathway Figure 1: Metabolic Fate Comparison (N-Dealkylation Pathway) Substrate_Et 1-Ethyl-1,4-diazepane (Et-DZE) Intermediate_Et Carbinolamine Intermediate Substrate_Et->Intermediate_Et CYP450 (alpha-hydroxylation) Product_Et 1,4-Diazepane (Active Metabolite?) Intermediate_Et->Product_Et Spontaneous Dealkylation Aldehyde Acetaldehyde (Toxic Byproduct) Intermediate_Et->Aldehyde Substrate_TFE 1-(Trifluoroethyl)-1,4-diazepane (TFE-DZE) No_Reaction Metabolically Stable (Intact Parent) Substrate_TFE->No_Reaction CYP450 Blocked (C-F Inductive Effect)

Figure 1: The trifluoroethyl group prevents the alpha-hydroxylation step required for N-dealkylation, significantly reducing intrinsic clearance (CLint).[1]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Microsomal Intrinsic Clearance ( )

Objective: Determine the metabolic stability half-life (


) of TFE-DZE vs. Et-DZE.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc: 1

    
    M).[1] Pre-incubate at 37°C for 5 min.
    
    • Note: Low substrate concentration (1

      
      M) ensures linear kinetics (
      
      
      
      ).[1]
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

Calculation:





[1]
Protocol B: pKa Determination (Potentiometric)

Objective: Quantify the basicity shift of N1 and N4.[1]

Workflow:

  • Prepare a 10 mM solution of the test compound in 0.1 M KCl (ionic strength adjustor).

  • Titrate with 0.1 M HCl or KOH using a standardized autotitrator (e.g., Sirius T3).

  • Data Analysis: Use the Bjerrum plot to identify ionization constants.[1]

    • Expectation: Et-DZE will show two distinct basic pKa values (e.g., ~9.8 and ~9.0).[1] TFE-DZE will likely show only one basic pKa (~8.[1]8) corresponding to N4, with N1 being "silent" in the physiological range.[1]

Experimental Workflow Diagram

Workflow Figure 2: Integrated Screening Workflow cluster_PhysChem Physicochemical Profiling cluster_Metabolism Metabolic Stability Start Start: Compound Selection (TFE-DZE vs Et-DZE) pKa Potentiometric Titration (pKa Determination) Start->pKa LogD Shake Flask / HPLC (LogD pH 7.4) Start->LogD Microsomes Liver Microsome Incubation (+ NADPH, 37°C) Start->Microsomes Decision Data Interpretation pKa->Decision LogD->Decision LCMS LC-MS/MS Analysis (% Parent Remaining) Microsomes->LCMS Calc Calculate CLint & t1/2 LCMS->Calc Calc->Decision Result_Stable Low Clearance (<10 mL/min/kg) Candidate for In Vivo Decision->Result_Stable TFE-DZE Profile Result_Unstable High Clearance Re-design Decision->Result_Unstable Et-DZE Profile

Figure 2: Workflow for validating the pharmacokinetic superiority of the fluorinated analog.

References

  • Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Winiwarter, S., et al. (1998).[1] "Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters." Journal of Medicinal Chemistry. Link[1]

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Hagmann, W. K. (2008).[1] "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

Sources

Validation

Confirming the mechanism of action of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride using knockout models

Target Validation Protocol: Confirming the Mechanism of Action of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride (TFEDD) Executive Summary 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFEDD) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation Protocol: Confirming the Mechanism of Action of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride (TFEDD)

Executive Summary

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (TFEDD) represents a "privileged scaffold" in medicinal chemistry.[1] The 1,4-diazepane core is structurally versatile, frequently serving as a pharmacophore for Sigma-1 receptors (σ1R) , Histamine H3 receptors , and GABA-A modulators .[1] The addition of the trifluoroethyl group enhances lipophilicity and metabolic stability, critical for CNS penetration.[1]

This guide provides a rigorous experimental framework to confirm the mechanism of action (MoA) of TFEDD.[1] It moves beyond simple binding assays to establish causality using genetic knockout (KO) models.[1] We focus on validating the compound as a putative Sigma-1 Receptor (σ1R) modulator , a highly probable target for this chemical class, while establishing a protocol adaptable to other potential targets.[1]

Compound Profile & Target Hypothesis

FeatureDescription
Compound Name 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
Core Scaffold 1,4-Diazepane (7-membered heterocyclic ring)
Key Substituent 2,2,2-Trifluoroethyl (Bioisostere for ethyl/methyl; increases metabolic stability)
Predicted Class CNS-active small molecule; likely Sigma-1/2 ligand or Ion Channel Modulator
Primary Hypothesis TFEDD exerts neuroprotective or anxiolytic effects via σ1R activation .

Why Knockout Models? Pharmacological inhibitors often have "off-target" effects (polypharmacology).[1] If TFEDD shows activity in a wild-type (WT) cell but retains activity in a σ1R -/- (knockout) cell, the mechanism is not σ1R-dependent.[1] True validation requires the complete loss of drug efficacy in the absence of the target.[1]

Experimental Framework: The "Loss-of-Function" Validation

The following workflow establishes a self-validating system to confirm MoA.

Phase 1: Generation of CRISPR/Cas9 Knockout Models

Before testing TFEDD, you must generate a validated null background.[1]

  • Cell Line Selection: Use a relevant cell line with high endogenous expression of the target (e.g., HEK293T or SH-SY5Y for CNS targets).[1]

  • CRISPR Strategy: Design two sgRNAs targeting early exons (e.g., Exon 2 or 3 of SIGMAR1) to induce a frameshift mutation.[1]

  • Validation: Confirm KO via Western Blot (protein absence) and Sanger Sequencing (indel verification).[1]

Phase 2: Comparative Functional Assays (WT vs. KO)

This is the core experiment. You will compare the dose-response of TFEDD in WT versus KO cells.

Hypothesis: If TFEDD acts exclusively through σ1R, its functional effect (e.g., Calcium mobilization or ER stress reduction) should be abolished in KO cells.[1]

Protocol: Calcium Mobilization Assay (Representative for σ1R/GPCRs)

  • Seeding: Plate WT and SIGMAR1 -/- cells in 96-well black-walled plates (20,000 cells/well).[1]

  • Loading: Incubate with Fluo-4 AM calcium indicator (2 µM) for 45 min at 37°C.

  • Pre-treatment: Treat cells with TFEDD (0.1 nM – 10 µM) for 30 min.

  • Stimulation: Trigger ER calcium release using Bradykinin or Thapsigargin.[1]

  • Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) using a kinetic plate reader.

Data Interpretation:

  • Specific MoA: TFEDD modulates Ca2+ flux in WT but has no effect in KO cells.[1]

  • Off-Target Effect: TFEDD modulates Ca2+ flux identically in both WT and KO cells (implies target is NOT σ1R).[1]

Phase 3: The "Rescue" Experiment (Gold Standard)

To rule out clonal artifacts (e.g., the KO cell line behaving differently due to adaptation), you must re-introduce the target.[1]

  • Transfection: Transfect SIGMAR1 -/- cells with a plasmid encoding human SIGMAR1 (cDNA).[1]

  • Assay: Repeat the functional assay.

  • Result: Sensitivity to TFEDD should be restored to WT levels.

Visualization: Mechanism Validation Workflow

The following diagram illustrates the logical flow for confirming TFEDD specificity using genetic models.

MoA_Validation Start Start: TFEDD Candidate Molecule Hypothesis Hypothesis Generation (In Silico / Binding Screen) Target: Sigma-1 Receptor (σ1R) Start->Hypothesis KO_Gen CRISPR/Cas9 KO Generation (Target: SIGMAR1) Hypothesis->KO_Gen Exp_Arm Experimental Arm: Functional Assay (e.g., Ca2+ Flux) KO_Gen->Exp_Arm WT_Test Wild Type (WT) Cells + TFEDD Exp_Arm->WT_Test KO_Test Knockout (KO) Cells + TFEDD Exp_Arm->KO_Test Result_Check Is Effect Abolished in KO Cells? WT_Test->Result_Check Activity Observed KO_Test->Result_Check Compare Response Rescue Rescue Experiment: Transfect KO with SIGMAR1 cDNA Result_Check->Rescue Yes (Loss of Efficacy) Conclusion_Invalid REJECTED: Off-target / Polypharmacology Result_Check->Conclusion_Invalid No (Activity Persists) Conclusion_Valid CONFIRMED: Mechanism is σ1R-dependent Rescue->Conclusion_Valid Activity Restored

Caption: Logical workflow for validating TFEDD target specificity. "Rescue" is the critical step to confirm causality.[1]

Data Presentation: Expected Outcomes

When publishing your results, structure your data comparison as follows. This table assumes TFEDD is a specific σ1R agonist.[1]

Experimental ConditionTFEDD Response (EC50)Max Effect (Emax)Interpretation
Wild Type (WT) 50 nM100%Potent activity observed.[1]
Knockout (KO) > 10 µM (No Effect)< 5%Activity is target-dependent.[1]
KO + Vector Control > 10 µM< 5%Confirming vector has no effect.
KO + Target cDNA (Rescue) 65 nM95%Causality Confirmed.

Detailed Protocol: Western Blot Confirmation

Before functional testing, you must prove the KO model is valid.[1]

  • Lysis: Lyse 1x10^6 cells (WT and KO) in RIPA buffer supplemented with protease inhibitors.

  • Quantification: Normalize protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibody:[1] Anti-Sigma-1 Receptor (1:1000).[1]

    • Loading Control: Anti-β-Actin (1:5000).[1]

  • Imaging: Use chemiluminescence.[1]

    • Success Criteria: Strong band at ~25 kDa for WT; Complete absence of band for KO.[1]

References

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular architecture of the sigma-1 receptor.[1] Trends in Biochemical Sciences, 44(10), 856-869.[1] Link

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.[1] ACS Medicinal Chemistry Letters, 11(5), 933–940.[1] Link[1]

  • Shalem, O., Sanjana, N. E., & Zhang, F. (2015). High-throughput functional genomics using CRISPR-Cas9.[1] Nature Reviews Genetics, 16(5), 299-311.[1] Link

  • Popova, D., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives.[1] Pharmaceuticals, 14(10), 1021.[1] Link

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
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1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
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